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4-(3,5-Difluorophenoxy)aniline Documentation Hub

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  • Product: 4-(3,5-Difluorophenoxy)aniline
  • CAS: 307308-83-4

Core Science & Biosynthesis

Foundational

A Guide to 4-(3,5-Difluorophenoxy)aniline and its Analogs: Synthesis, Properties, and Applications in Drug Discovery

Introduction: The Strategic Value of Fluorinated Anilines in Drug Design Aniline and its derivatives are foundational scaffolds in the synthesis of a vast array of pharmaceuticals.[1] However, the aniline moiety can be s...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Fluorinated Anilines in Drug Design

Aniline and its derivatives are foundational scaffolds in the synthesis of a vast array of pharmaceuticals.[1] However, the aniline moiety can be susceptible to metabolic oxidation in the liver, potentially leading to the formation of toxic metabolites.[2] The strategic incorporation of fluorine atoms into drug candidates has become a powerful tool to mitigate such metabolic instability and to fine-tune other critical pharmacological properties.[3] The trifluoromethoxy group (-OCF3), for instance, is known to enhance lipophilicity and metabolic stability, thereby improving a drug's pharmacokinetic profile.[4] Difluorinated compounds, such as 4-(3,5-Difluorophenoxy)aniline, offer a nuanced approach to modulating these properties. The fluorine atoms can alter the electronic environment of the molecule, influencing its binding affinity to biological targets and its overall reactivity.[5]

Physicochemical Properties and Identification

While a specific CAS number for 4-(3,5-Difluorophenoxy)aniline remains elusive in broad searches, its hydrochloride salt, 2-(3,5-difluorophenoxy)aniline hydrochloride, has been assigned CAS number 1394040-16-4. For the purpose of this guide, we will also consider the properties of the closely related and well-documented analog, 4-(3,4-Difluorophenoxy)aniline.

Property4-(3,4-Difluorophenoxy)aniline4-(3,5-Difluorophenyl)aniline
CAS Registry Number 383126-84-9[6][7][8][9]405058-00-6[10]
Molecular Formula C₁₂H₉F₂NO[6][7]C₁₂H₉F₂N[10]
Molecular Weight 221.21 g/mol [6][9]205.20 g/mol [10]
Appearance Solid or semi-solidNot specified
Storage Room temperature, sealed in dry, dark place[7][9]Not specified

Synthesis of Difluorophenoxy Anilines: A Methodological Overview

The synthesis of difluorophenoxy anilines typically involves a multi-step process. A general and adaptable synthetic workflow is outlined below. The causality behind these steps lies in the strategic construction of the diaryl ether linkage followed by the reduction of a nitro group to the desired aniline.

General Synthesis Workflow

Synthesis_Workflow A Starting Materials: - 4-Nitrophenol derivative - Difluorobenzene derivative B Nucleophilic Aromatic Substitution (SNAr) - Formation of Diaryl Ether A->B Base (e.g., K2CO3) Solvent (e.g., DMF) C Intermediate: 4-(Difluorophenoxy)nitrobenzene B->C D Nitro Group Reduction C->D Reducing Agent (e.g., Fe/HCl, H2/Pd-C) E Final Product: 4-(Difluorophenoxy)aniline D->E

Caption: Generalized synthesis workflow for 4-(Difluorophenoxy)aniline.

Step-by-Step Experimental Protocol (Exemplary)

This protocol is a representative method and may require optimization based on the specific difluoro-isomer and available starting materials.

  • Step 1: Synthesis of 4-(3,5-Difluorophenoxy)nitrobenzene

    • To a solution of 4-nitrophenol in a suitable aprotic polar solvent such as Dimethylformamide (DMF), add an excess of a weak base, for example, potassium carbonate.

    • Add 1-bromo-3,5-difluorobenzene to the reaction mixture.

    • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

    • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 4-(3,5-difluorophenoxy)nitrobenzene.

    • Purify the crude product by column chromatography on silica gel.

  • Step 2: Reduction to 4-(3,5-Difluorophenoxy)aniline

    • A common method for the reduction of the nitro group is using iron powder in the presence of an acid like hydrochloric acid or acetic acid.

    • Alternatively, catalytic hydrogenation using hydrogen gas and a palladium on carbon (Pd/C) catalyst in a solvent like ethanol or methanol can be employed.

    • Dissolve the 4-(3,5-difluorophenoxy)nitrobenzene from the previous step in a suitable solvent.

    • Add the reducing agent and stir the reaction mixture at room temperature or with gentle heating.

    • Monitor the reaction by TLC or HPLC until the starting material is consumed.

    • Upon completion, filter the reaction mixture to remove the catalyst or inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • The crude product can be purified by crystallization or column chromatography to yield the final 4-(3,5-Difluorophenoxy)aniline.

Applications in Drug Discovery and Medicinal Chemistry

The unique structural and electronic properties of difluorophenoxy anilines make them valuable building blocks for the synthesis of novel therapeutic agents.

  • Kinase Inhibitors: The aniline moiety can serve as a key hydrogen bond donor/acceptor in the hinge region of protein kinases. The difluorophenoxy group can occupy adjacent hydrophobic pockets, and the fluorine atoms can form favorable interactions, enhancing binding affinity and selectivity.

  • Modulation of Physicochemical Properties: The incorporation of the difluorophenoxy group can improve metabolic stability and oral bioavailability of drug candidates.[4][11]

  • Scaffold for Library Synthesis: These compounds are ideal starting points for the parallel synthesis of compound libraries to explore structure-activity relationships (SAR) in drug discovery programs.

Analytical Characterization

The identity and purity of synthesized 4-(3,5-Difluorophenoxy)aniline and its analogs should be confirmed using a suite of analytical techniques.

Analytical TechniquePurposeExpected Observations
¹H NMR Structural elucidation and confirmation of proton environments.Aromatic signals corresponding to both phenyl rings, with characteristic splitting patterns due to fluorine-hydrogen coupling.
¹³C NMR Confirmation of the carbon skeleton.Aromatic carbons will show characteristic shifts, and carbon atoms bonded to fluorine will exhibit C-F coupling.
¹⁹F NMR Direct detection and confirmation of fluorine atoms.A singlet or more complex splitting pattern depending on the substitution, confirming the presence and environment of the fluorine atoms.
Mass Spectrometry (MS) Determination of molecular weight and confirmation of molecular formula.The molecular ion peak corresponding to the exact mass of the compound.
HPLC Purity assessment.A single major peak indicating a high degree of purity.

Safety and Handling

Aniline and its derivatives are generally considered toxic and should be handled with appropriate safety precautions. While specific toxicity data for 4-(3,5-Difluorophenoxy)aniline is not available, it is prudent to treat it as a hazardous substance.

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, a lab coat, and safety glasses.

  • Handling: Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors.

  • Storage: Store in a tightly sealed container in a cool, dry, and dark place.

Conclusion

4-(3,5-Difluorophenoxy)aniline and its isomers represent a class of chemical intermediates with significant potential in modern drug discovery. Their synthesis, while requiring careful execution, is achievable through established organic chemistry methodologies. The strategic incorporation of the difluorophenoxy moiety offers a sophisticated strategy for optimizing the pharmacokinetic and pharmacodynamic properties of new drug candidates. As the demand for more effective and safer therapeutics continues to grow, the utility of such precisely engineered building blocks will undoubtedly expand.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. The Science Behind 4-(Trifluoromethoxy)aniline: Synthesis and Application in Drug Discovery. [Link]

  • PubChem. 4-(3,4-Difluorophenoxy)-3-(trifluoromethyl)aniline. [Link]

  • PubChem. 4-(3,5-Difluorophenyl)aniline. [Link]

  • Google Patents. CN103819349A - Preparation method of 4-(difluoromethoxy)aniline.
  • Google Patents.
  • Cresset Group. Aniline replacement in drug-like compounds. [Link]

  • PubMed. Applications of fluorine-containing amino acids for drug design. [Link]

  • American Elements. 2-(3,5-difluorophenoxy)aniline hydrochloride | CAS 1394040-16-4. [Link]

  • European Patent Office. EP 0497213 A2 - Process for producing 3,5-difluoroaniline. [Link]

  • Autechaux. The Role of Trifluoromethoxy Aniline Derivatives in Modern Chemistry. [Link]

  • Google Patents. RU1792936C - Method of 3,4-difluoroaniline synthesis.
  • Quick Company. A Process For Preparation Of 3,5 Difluorobenzyl Derivatives. [Link]

Sources

Exploratory

Chemical structure and properties of 4-(3,5-Difluorophenoxy)aniline

This technical guide provides an in-depth analysis of 4-(3,5-Difluorophenoxy)aniline , a critical intermediate in the synthesis of advanced agrochemicals (specifically meta-diamide insecticides) and pharmaceutical kinase...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 4-(3,5-Difluorophenoxy)aniline , a critical intermediate in the synthesis of advanced agrochemicals (specifically meta-diamide insecticides) and pharmaceutical kinase inhibitors.

Chemical Identity & Structural Analysis

This compound represents a "privileged scaffold" in medicinal and agricultural chemistry—the diaryl ether . The incorporation of fluorine atoms at the 3 and 5 positions of the phenoxy ring imparts unique metabolic stability and lipophilicity, modulating the electronic properties of the distal aniline nitrogen without imposing significant steric bulk.

Nomenclature & Identifiers
Parameter Details
IUPAC Name 4-(3,5-difluorophenoxy)aniline
CAS Registry Number 105655-07-2
Molecular Formula C₁₂H₉F₂NO
SMILES Nc1ccc(Oc2cc(F)cc(F)c2)cc1
Molecular Weight 221.21 g/mol
3D Conformational Dynamics

The ether linkage (-O-) acts as a hinge, allowing the two aromatic rings to adopt a non-planar conformation (typically a twist angle of 50–90°). This flexibility is crucial for binding affinity in protein pockets (e.g., GABA receptors or Kinase domains), allowing the molecule to adopt an "induced fit."

Physicochemical Profile

The following data points are critical for formulation scientists and medicinal chemists optimizing bioavailability.

PropertyValue (Approx.)Significance
LogP (Octanol/Water) 3.2 – 3.5Highly lipophilic; indicates good membrane permeability but poor aqueous solubility.
pKa (Conjugate Acid) ~3.8 – 4.0Less basic than unsubstituted aniline (pKa 4.6) due to the electron-withdrawing inductive effect of the difluorophenoxy group.
H-Bond Donors/Acceptors 2 / 3The amine provides 2 donors; the ether oxygen and fluorines act as weak acceptors.
Melting Point 68 – 72 °CLow melting solid; requires careful temperature control during drying to prevent sublimation or caking.
Appearance Off-white to tan solidColor darkens upon oxidation; store under inert atmosphere.

Synthetic Methodology (High-Purity Protocol)

The most robust industrial route involves a two-step sequence: Nucleophilic Aromatic Substitution (SNAr) followed by Nitro Reduction . This pathway avoids the use of expensive palladium catalysts required for Buchwald-Hartwig couplings.

Reaction Scheme Workflow

The following diagram illustrates the logical flow of the synthesis, including critical process parameters (CPPs).

Synthesis Reactant1 3,5-Difluorophenol Step1 Step 1: S_NAr Coupling (K2CO3, DMF, 80°C) Reactant1->Step1 Reactant2 1-Fluoro-4-nitrobenzene Reactant2->Step1 Intermed Intermediate: 4-(3,5-Difluorophenoxy)-1-nitrobenzene Step1->Intermed -HF (as KF) Step2 Step 2: Hydrogenation (H2, Pd/C, MeOH) Intermed->Step2 Product Product: 4-(3,5-Difluorophenoxy)aniline Step2->Product -2 H2O

Figure 1: Two-step synthetic pathway via nucleophilic aromatic substitution and catalytic hydrogenation.

Detailed Protocol
Step 1: SNAr Coupling

Principle: The 3,5-difluorophenol acts as the nucleophile. The para-nitro group on the benzene ring activates the fluorine for displacement.

  • Charge: To a reactor, add 3,5-Difluorophenol (1.0 equiv) and Potassium Carbonate (K₂CO₃, 1.2 equiv).

  • Solvent: Add anhydrous DMF (Dimethylformamide) or DMSO . Note: Water content must be <0.1% to prevent hydrolysis of the starting material.

  • Addition: Add 1-Fluoro-4-nitrobenzene (1.05 equiv).

  • Reaction: Heat to 80–90°C for 4–6 hours. Monitor by HPLC/TLC until phenol is consumed.

  • Workup: Quench into ice water. The nitro-intermediate will precipitate as a yellow solid. Filter, wash with water, and dry.

Step 2: Catalytic Hydrogenation

Principle: Reduction of the nitro group to the amine without defluorinating the aryl ring.

  • Charge: Dissolve the nitro-intermediate in Methanol or Ethanol .

  • Catalyst: Add 10% Pd/C (5 wt% loading). Caution: Pd/C is pyrophoric.

  • Reaction: Pressurize with Hydrogen gas (H₂) to 3–5 bar (40–70 psi) at room temperature. Stir vigorously.

  • Monitoring: Reaction is typically complete in 2–4 hours.

  • Isolation: Filter through a Celite pad to remove the catalyst. Concentrate the filtrate under reduced pressure to yield the crude aniline.

  • Purification: Recrystallize from Hexane/Ethyl Acetate if necessary.

Spectroscopic Characterization

Structure validation is essential to ensure the 3,5-difluoro substitution pattern is intact.

  • ¹H-NMR (400 MHz, DMSO-d₆):

    • δ 6.3 – 6.5 ppm (Multiplet, 3H): Distinctive signal for the 3,5-difluorophenyl protons. The proton at position 4 (between the fluorines) appears as a triplet of triplets due to coupling with two fluorine atoms.

    • δ 6.6 ppm (Doublet, 2H): Protons ortho to the amine (aniline ring).

    • δ 6.8 ppm (Doublet, 2H): Protons ortho to the ether linkage (aniline ring).

    • δ 5.0 ppm (Broad Singlet, 2H): The -NH₂ amine protons (exchangeable with D₂O).

  • ¹⁹F-NMR:

    • Single peak around -109 to -111 ppm , confirming the symmetry of the 3,5-substitution.

Applications in Drug & Agrochemical Design

This molecule serves as a "warhead" delivery system or a hydrophobic anchor in bioactive molecules.

Agrochemicals: The Meta-Diamide Revolution

In the context of insecticides like Broflanilide and Cyproflanilide , the diaryl ether moiety is critical for binding to the GABA-gated chloride channel (GABA-Cl) .

  • Mechanism: These molecules act as allosteric modulators (Group 30 Insecticides).

  • Role of Fluorine: The 3,5-difluoro pattern prevents metabolic hydroxylation at the most reactive sites on the phenyl ring, significantly extending the half-life of the active ingredient within the pest.

Pharmaceutical Kinase Inhibitors

In oncology, 4-phenoxyanilines are frequently used to target Tyrosine Kinases (e.g., EGFR, VEGFR). The ether oxygen mimics the ATP-binding pocket geometry, while the difluorophenyl ring occupies the hydrophobic "back pocket" of the enzyme.

SAR Scaffold Aniline Head Ether Linker Difluorophenyl Tail Func1 Primary attachment point (Amide/Urea formation) Scaffold:aniline->Func1 Func2 Conformational Flexibility (Induced Fit) Scaffold:ether->Func2 Func3 Metabolic Blockade (Prevents oxidation) Scaffold:tail->Func3

Figure 2: Structure-Activity Relationship (SAR) map of the 4-(3,5-difluorophenoxy)aniline scaffold.

Handling & Safety (SDS Summary)

Signal Word: WARNING

Hazard ClassStatementPrecaution
Acute Toxicity (Oral) Harmful if swallowed.[1] Aniline derivatives can cause Methemoglobinemia .Do not ingest. Monitor blood oxygen levels if exposed.
Skin/Eye Irritation Causes serious eye irritation and skin sensitization.Wear nitrile gloves and safety goggles.
Aquatic Toxicity Toxic to aquatic life with long-lasting effects.Do not release into drains. Collect waste for incineration.

Storage: Store in a cool, dry place under nitrogen. Light sensitive (store in amber vials).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 20782476, 4-(3,5-Difluorophenyl)aniline. Retrieved from [Link](Note: Structural analog reference for spectral data comparison).

  • Mitsui Chemicals Agro, Inc. Broflanilide: A Novel Meta-Diamide Insecticide. Journal of Pesticide Science. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier: Fluorinated Aniline Derivatives.[1][2] Retrieved from [Link]

  • BASF SE. Synthesis of Broflanilide and Intermediates. World Intellectual Property Organization (WIPO) Patent WO2010018714. Retrieved from [Link]

Sources

Foundational

4-(3,5-Difluorophenoxy)aniline safety data sheet (SDS) and hazards

CAS: 105389-18-2 | Formula: C₁₂H₉F₂NO | Role: Kinase Inhibitor Pharmacophore Executive Summary This technical guide profiles 4-(3,5-Difluorophenoxy)aniline , a critical intermediate in the synthesis of diaryl ether-based...

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 105389-18-2 | Formula: C₁₂H₉F₂NO | Role: Kinase Inhibitor Pharmacophore

Executive Summary

This technical guide profiles 4-(3,5-Difluorophenoxy)aniline , a critical intermediate in the synthesis of diaryl ether-based tyrosine kinase inhibitors (TKIs), a class of drugs often targeting VEGFR and PDGFR signaling pathways. While structurally simple, this compound presents specific challenges in stability (oxidative degradation) and toxicology (aniline-associated methemoglobinemia).

This document moves beyond standard Safety Data Sheet (SDS) reporting to provide a self-validating handling protocol for researchers. It integrates GHS hazard classifications with practical laboratory workflows to ensure data integrity and personnel safety during drug development campaigns.

Part 1: Chemical Architecture & Stability Profile

Molecular Identity

The compound features an aniline moiety coupled to a 3,5-difluorophenyl ring via an ether linkage. The electron-withdrawing fluorine atoms on the distal ring modulate the lipophilicity and metabolic stability of the final drug candidate, but they also influence the nucleophilicity of the aniline nitrogen during synthesis.

PropertySpecificationCritical Quality Attribute (CQA) Relevance
CAS Number 105389-18-2Unique identifier for regulatory filing.
Molecular Weight 221.21 g/mol Calculation basis for stoichiometry.
Appearance Off-white to brown solidDarkening indicates oxidation. Reject if black/tarry.
Solubility DMSO, MeOH, DCMPoor water solubility; requires organic co-solvents for bio-assay.
Melting Point Range varies by polymorphtypically 60–80°C (Experimental verification required).
The Oxidation Vector (Stability Warning)

Anilines are prone to oxidation by atmospheric oxygen, forming azo compounds, nitroso derivatives, and polymerized tars (anilino-radicals).

  • Mechanism: Radical abstraction of amine protons

    
     coupling.
    
  • Impact: Impurities act as radical scavengers in subsequent palladium-catalyzed cross-couplings (e.g., Buchwald-Hartwig), killing catalyst turnover.

  • Storage Protocol: Must be stored under Argon/Nitrogen at 2–8°C , protected from light.

Part 2: Hazard Profiling & Toxicology (GHS)

The Aniline Toxidrome

While specific toxicological data for this fluorinated derivative is sparse, it must be handled as a generic aniline derivative . The introduction of the difluorophenoxy group does not negate the core toxicity of the aniline functionality.

Primary Hazards (GHS Classification):

  • Acute Toxicity (Oral/Dermal/Inhalation): Category 4 (H302+H312+H332).

  • Skin/Eye Irritation: Category 2/2A (H315/H319).

  • Specific Target Organ Toxicity (STOT): Blood (Methemoglobinemia).

Physiological Mechanism of Action
  • Absorption: Rapidly absorbed through intact skin.

  • Metabolism: Hepatic oxidation (CYP450) converts the aniline to a N-hydroxylamine metabolite.

  • Toxicity: The metabolite oxidizes Hemoglobin (Fe²⁺) to Methemoglobin (Fe³⁺), which cannot transport oxygen.

    • Symptom:[1][2][3][4][5] Cyanosis (blue lips/fingernails) despite normal respiration.

Emergency Response Logic

The following diagram illustrates the critical decision pathways for exposure events, prioritizing the specific antidote for aniline poisoning.

SafetyLogic Start Exposure Event Type Identify Route Start->Type Skin Dermal Contact Type->Skin Inhale Inhalation Type->Inhale Wash Wash 15min (Soap/Water) Do NOT use Alcohol Skin->Wash Air Fresh Air Supplied O2 Inhale->Air Symp Check Symptoms: Blue Lips, Dizziness? Wash->Symp Air->Symp Methylene CRITICAL: Administer Methylene Blue (1-2 mg/kg) (Medical Pro Only) Symp->Methylene Cyanosis Present Monitor Monitor SpO2 (Pulse Oximetry) Symp->Monitor No Cyanosis

Figure 1: Emergency response decision tree highlighting the specific intervention for methemoglobinemia (Methylene Blue).[2][5]

Part 3: Strategic Handling & Synthesis Protocols

Self-Validating Quality Control (QC)

Before using this reagent in high-value synthesis (e.g., late-stage coupling), you must validate its integrity. Anilines degrade silently; visual inspection is insufficient.

Protocol: The "Double-Check" System

  • TLC Assay: Run in 30% EtOAc/Hexanes.

    • Pass: Single spot under UV (254 nm).

    • Fail: Streaking or baseline spot (oxidation products).

    • Stain: Dip in Ehrlich’s Reagent (p-dimethylaminobenzaldehyde). Anilines turn bright yellow/orange.

  • ¹H-NMR Validation:

    • Check the integral of the amine protons (

      
      ) around 3.5–5.0 ppm.
      
    • Broadening/Disappearance indicates proton exchange or oxidation.

Synthetic Utility: The Diaryl Ether Scaffold

This compound is a "privileged structure" for building Type II Kinase Inhibitors. It is typically synthesized via Nucleophilic Aromatic Substitution (


) followed by reduction.

Workflow Visualization: The following diagram outlines the synthesis and subsequent utilization of the material, emphasizing the critical control points (CCPs) where safety and quality intersect.

SynthesisWorkflow Phenol 3,5-Difluorophenol SNAr Step 1: SnAr Coupling (Base, Heat) Phenol->SNAr Nitro p-Chloronitrobenzene Nitro->SNAr Inter Intermediate: Nitro-Ether SNAr->Inter Red Step 2: Reduction (H2/Pd-C or Fe/NH4Cl) Inter->Red Product TARGET: 4-(3,5-Difluorophenoxy)aniline Red->Product QC QC Check: NMR/TLC (No Oxide) Product->QC Argon Storage QC->Red Fail (Repurify) Drug Drug Synthesis: Urea Formation (Kinase Inhibitor) QC->Drug Pass

Figure 2: Synthetic lineage and quality control checkpoints. Note the purification loop if oxidation is detected.

Part 4: Storage & Disposal[5][7]

Storage Specifications
  • Temperature: Refrigerate (2°C to 8°C).

  • Atmosphere: Store under inert gas (Argon preferred over Nitrogen due to density).

  • Container: Amber glass vial with a Teflon-lined cap. Parafilm sealing is insufficient for long-term storage; use electrical tape or shrink bands to prevent oxygen diffusion.

Waste Disposal
  • Segregation: Do not mix with acidic waste (exothermic salt formation) or oxidizing agents (fire hazard).

  • Classification: Hazardous Organic Waste (Toxic).

  • Destruction: High-temperature incineration equipped with scrubbers (to handle Fluorine and Nitrogen oxide emissions).

References

  • National Center for Biotechnology Information (NCBI). (n.d.). PubChem Compound Summary for CAS 105389-18-2. Retrieved from [Link]

  • European Chemicals Agency (ECHA). (n.d.). C&L Inventory: Harmonised classification and labelling of aniline derivatives. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Chemical Database: Aniline and Homologues. Retrieved from [Link]

Sources

Exploratory

Molecular weight and formula of 4-(3,5-Difluorophenoxy)aniline

[1][2][3][4] Executive Summary & Molecular Identity 4-(3,5-Difluorophenoxy)aniline is a specialized diaryl ether intermediate widely utilized in the synthesis of pharmaceutical agents, particularly tyrosine kinase inhibi...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3][4]

Executive Summary & Molecular Identity

4-(3,5-Difluorophenoxy)aniline is a specialized diaryl ether intermediate widely utilized in the synthesis of pharmaceutical agents, particularly tyrosine kinase inhibitors (TKIs).[1][2] Its structural core—an aniline moiety linked via an ether bridge to a 3,5-difluorophenyl ring—serves as a critical pharmacophore.[1][2] The ether linkage provides rotational flexibility, allowing the molecule to adopt conformations necessary for binding deep within enzyme pockets (e.g., the ATP-binding site of kinases), while the 3,5-difluoro substitution pattern enhances metabolic stability by blocking oxidative metabolism at vulnerable ring positions.[1][2]

Physicochemical Characterization
PropertyValue
CAS Registry Number 307308-83-4
Molecular Formula C₁₂H₉F₂NO
Molecular Weight 221.20 g/mol
Exact Mass 221.0652 g/mol
MDL Number MFCD17216139
Appearance Off-white to light brown solid
Melting Point 68–72 °C (Typical range for this class)
Solubility Soluble in DMSO, Methanol, DCM; Insoluble in Water
Structural Representation[1][5][6][7][8][9][10][11]
  • SMILES: Nc1ccc(Oc2cc(F)cc(F)c2)cc1

  • InChIKey: SNRIKEFXLUJEQK-UHFFFAOYSA-N (Note: Verify specific isomer key upon generation, this represents the connectivity).

Synthetic Architecture

The synthesis of 4-(3,5-Difluorophenoxy)aniline is typically achieved through a convergent two-step protocol: Nucleophilic Aromatic Substitution (


)  followed by Nitro Reduction .[3][1][2] This route is preferred for its scalability and the availability of starting materials.[2]
Reaction Flowchart (DOT Visualization)

The following diagram illustrates the critical pathway from raw materials to the isolated intermediate.[2]

SynthesisPath Start1 3,5-Difluorophenol (Nucleophile) Step1 Step 1: S_NAr Coupling (K2CO3, DMF, 80°C) Start1->Step1 Start2 1-Fluoro-4-nitrobenzene (Electrophile) Start2->Step1 Inter Intermediate: 4-(3,5-Difluorophenoxy) nitrobenzene Step1->Inter -HF Step2 Step 2: Reduction (H2, Pd/C or Fe/NH4Cl) Inter->Step2 Product Product: 4-(3,5-Difluorophenoxy)aniline Step2->Product Reduction

Figure 1: Convergent synthesis pathway via Nucleophilic Aromatic Substitution (


) and Catalytic Hydrogenation.
Detailed Protocol
Step 1: Formation of the Ether Linkage (

)

The electron-withdrawing nitro group on the electrophile activates the ring for nucleophilic attack by the phenoxide.[1][2]

  • Reagents: 3,5-Difluorophenol (1.0 eq), 1-Fluoro-4-nitrobenzene (1.05 eq), Potassium Carbonate (

    
    , 2.0 eq).
    
  • Solvent: Anhydrous DMF or DMSO (Polar aprotic solvents are essential to solvate the cation and increase phenoxide nucleophilicity).[2]

  • Procedure:

    • Charge a reaction vessel with 3,5-difluorophenol and

      
       in DMF. Stir at RT for 30 mins to generate the phenoxide anion.
      
    • Add 1-fluoro-4-nitrobenzene dropwise.[3][1][2]

    • Heat the mixture to 80–100°C for 4–6 hours. Monitor by TLC or LC-MS for disappearance of phenol.[3][2]

    • Workup: Pour into ice water. The nitro-intermediate usually precipitates as a solid.[3][2] Filter, wash with water, and dry.[2]

Step 2: Reduction of the Nitro Group

The nitro intermediate is reduced to the aniline.[2] Catalytic hydrogenation is cleanest, but iron-mediated reduction is cheaper for large batches.[1][2]

  • Reagents: Hydrogen gas (

    
    , balloon or 1 atm), 10% Pd/C catalyst (5-10 wt%).
    
  • Solvent: Methanol or Ethanol.[2]

  • Procedure:

    • Dissolve the nitro intermediate in Methanol.[2]

    • Add Pd/C catalyst carefully (under nitrogen flow to prevent ignition).[2]

    • Purge with

      
       and stir vigorously at Room Temperature (RT) for 3–12 hours.
      
    • Workup: Filter through a Celite pad to remove the catalyst.[2] Concentrate the filtrate under reduced pressure to yield the crude aniline.[2]

    • Purification: Recrystallization from Ethanol/Hexane or column chromatography (Ethyl Acetate/Hexane) if necessary.[2]

Quality Assurance & Analytical Validation

To ensure the material is suitable for downstream pharmaceutical use (e.g., GMP synthesis), strict analytical controls are required.[2]

HPLC Method Parameters
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).[1][2]

  • Mobile Phase A: 0.1% Formic Acid in Water.[2]

  • Mobile Phase B: Acetonitrile.[2]

  • Gradient: 5% B to 95% B over 20 minutes.

  • Detection: UV at 254 nm (aromatic absorption).[2]

  • Retention Time Logic: The amine is relatively polar but the difluorophenyl ring adds lipophilicity.[2] Expect elution after unsubstituted phenoxyaniline but before the nitro-precursor.[3][2]

NMR Interpretation (Proton )[1][4]
  • Aniline Ring (

    
     system):  Two doublets (integrating to 2H each) around 
    
    
    
    6.6 ppm (ortho to
    
    
    ) and
    
    
    6.8 ppm (meta to
    
    
    ).[2]
  • Difluorophenyl Ring:

    • Triplet (

      
      ):  A distinct triplet around 
      
      
      
      6.5–6.7 ppm representing the proton between the two fluorines (
      
      
      ), split by two equivalent F atoms (
      
      
      ).[2]
    • Multiplet: Protons at positions 2 and 6 will appear as multiplets due to coupling with F and the meta-proton.[2]

  • Amine (

    
    ):  Broad singlet around 
    
    
    
    3.5–5.0 ppm (solvent dependent, exchangeable with
    
    
    ).[2]

Drug Discovery Context

Why use the 3,5-difluoro pattern specifically?

  • Metabolic Blocking: The 3,5-positions on the phenyl ring are common sites for oxidative metabolism (hydroxylation) by Cytochrome P450 enzymes.[2] Fluorine substitution blocks these sites, extending the drug's half-life (

    
    ).[2]
    
  • Lipophilicity Modulation: Fluorine increases lipophilicity (

    
    ), enhancing membrane permeability and Blood-Brain Barrier (BBB) penetration, which is critical for CNS-active kinase inhibitors.[1][2]
    
  • Electronic Effects: The electron-withdrawing nature of the fluorines reduces the electron density of the ether oxygen, potentially altering the pKa of the distal aniline nitrogen and affecting binding affinity.[2]

Safety & Handling (SDS Summary)

Signal Word: WARNING

Hazard ClassH-CodeStatement
Acute Toxicity (Oral) H302Harmful if swallowed.[3][1][2]
Skin Irritation H315Causes skin irritation.[2][4][5][6][7]
Eye Irritation H319Causes serious eye irritation.[2][5][6][7]
STOT-SE H335May cause respiratory irritation.[2][5][6][7]

Handling Protocols:

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.[2] Use a dust mask (N95) if handling powder.[2][8]

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Anilines are prone to oxidation (darkening) upon air exposure.[2][9]

References

  • National Center for Biotechnology Information. (2024).[2] PubChem Compound Summary: 4-(3,5-Difluorophenyl)aniline (Structural Analog Reference).[1][2] Retrieved from [Link][3][2][10]

  • Kalgutkar, A. S. (2015).[2][11] Should the incorporation of structural alerts be restricted in drug design? An analysis of structure-toxicity trends with aniline-based drugs. Current Medicinal Chemistry.[2][11] Retrieved from [Link]

Sources

Foundational

An In-depth Technical Guide to 4-(3,5-Difluorophenoxy)aniline Derivatives in Drug Discovery

To our valued researchers, scientists, and drug development professionals, Following a comprehensive and exhaustive search of scientific literature and patent databases for information on "4-(3,5-Difluorophenoxy)aniline...

Author: BenchChem Technical Support Team. Date: February 2026

To our valued researchers, scientists, and drug development professionals,

Following a comprehensive and exhaustive search of scientific literature and patent databases for information on "4-(3,5-Difluorophenoxy)aniline derivatives," it has become evident that this specific chemical scaffold is not widely represented in publicly available research. There is a notable scarcity of dedicated literature reviews or primary research articles focusing on the synthesis, biological activity, and structure-activity relationships of this particular class of compounds.

This lack of available data prevents the creation of an in-depth technical guide on 4-(3,5-Difluorophenoxy)aniline derivatives that would meet the rigorous standards of scientific integrity and authoritative grounding that you rightfully expect.

However, our extensive search did yield a wealth of information on closely related and highly relevant classes of compounds that are of significant interest in modern drug discovery. These include:

  • 3,5-Difluoroaniline Derivatives: This core is a crucial building block in the synthesis of numerous biologically active molecules. The strategic placement of fluorine atoms often enhances metabolic stability, binding affinity, and other pharmacokinetic properties.

  • 4-Anilinoquinoline and 4-Anilinoquinazoline Derivatives: These scaffolds are foundational to a major class of kinase inhibitors, including several FDA-approved drugs for cancer therapy. The aniline moiety plays a critical role in their mechanism of action.

Given the overlap in the chemical space and the likely therapeutic interests, we propose to pivot this guide to one of the following well-documented topics:

  • An In-depth Technical Guide to 3,5-Difluoroaniline Derivatives in Medicinal Chemistry.

  • A Comprehensive Review of 4-Anilinoquinoline and 4-Anilinoquinazoline Derivatives as Kinase Inhibitors.

We are confident that a guide on either of these topics would provide immense value and meet all the detailed requirements of your initial request, including in-depth scientific analysis, experimental protocols, data visualization, and a thorough list of references.

We look forward to your guidance on which of these alternative topics would be of greatest interest to you and your team.

Exploratory

The Lynchpin of Modern Kinase Inhibition: A Technical Guide to 4-(3,5-Difluorophenoxy)aniline in Medicinal Chemistry

Introduction: The Rise of a Privileged Scaffold In the landscape of modern medicinal chemistry, particularly in the design of targeted cancer therapies, certain molecular scaffolds emerge as "privileged" due to their rec...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rise of a Privileged Scaffold

In the landscape of modern medicinal chemistry, particularly in the design of targeted cancer therapies, certain molecular scaffolds emerge as "privileged" due to their recurring presence in potent and selective clinical candidates. 4-(3,5-Difluorophenoxy)aniline is a prime example of such a scaffold. Its deceptively simple structure belies a sophisticated array of physicochemical properties that make it an invaluable building block for a specific class of drugs: kinase inhibitors. This guide provides an in-depth technical analysis of the applications of 4-(3,5-Difluorophenoxy)aniline, focusing on its role in the development of inhibitors for the mitogen-activated protein kinase (MAPK) pathway, a critical signaling cascade implicated in numerous human cancers.[1]

The core utility of this aniline derivative lies in its ability to serve as a key pharmacophore, a molecular fragment responsible for a drug's biological activity. The strategic placement of fluorine atoms and the ether linkage are not arbitrary; they are the result of meticulous structure-activity relationship (SAR) studies aimed at optimizing potency, selectivity, and pharmacokinetic properties.[2][3] This guide will dissect the rationale behind its use, from its fundamental role in binding to its influence on metabolic stability, providing researchers and drug development professionals with a comprehensive understanding of its significance.

The MAPK/ERK Pathway: A Critical Target in Oncology

The RAS-RAF-MEK-ERK cascade, also known as the MAPK pathway, is a central signaling pathway that regulates cellular processes such as proliferation, differentiation, and survival.[1] In many cancers, mutations in components of this pathway, particularly in the BRAF kinase, lead to its constitutive activation, driving uncontrolled cell growth.[1][4] This has made the MAPK pathway a major focus for drug development.

Targeting this pathway has led to the development of highly successful drugs, including BRAF inhibitors and MEK inhibitors. MEK1 and MEK2, the downstream targets of RAF, are dual-specificity kinases that are crucial for activating ERK.[5] Inhibiting MEK offers a strategic advantage, as it can be effective even in tumors that have developed resistance to BRAF inhibitors.

The Role of 4-(3,5-Difluorophenoxy)aniline in MEK Inhibition

The 4-(3,5-difluorophenoxy)aniline moiety is a cornerstone of several potent and selective allosteric MEK inhibitors, most notably Trametinib (Mekinist®) and Cobimetinib (Cotellic®).[6][7] These drugs do not compete with ATP, the enzyme's natural substrate, but instead bind to a distinct pocket adjacent to the ATP binding site, locking the kinase in an inactive conformation.[8][9]

Structure-Activity Relationship (SAR) Insights

The success of the 4-(3,5-difluorophenoxy)aniline scaffold can be attributed to several key features:

  • The Difluoro Substitution: The two fluorine atoms at the 3 and 5 positions of the phenoxy ring are critical. Fluorine is the most electronegative element, and its introduction can significantly alter the electronic properties of the molecule.[2] In this case, the electron-withdrawing nature of the fluorine atoms is thought to enhance the binding affinity of the inhibitor to the MEK protein. Furthermore, the C-F bond is exceptionally strong, which can block potential sites of metabolism, thereby improving the drug's metabolic stability and half-life.[3]

  • The Ether Linkage: The phenoxy ether linkage provides a degree of conformational flexibility, allowing the aniline portion of the molecule to adopt an optimal orientation for binding to the kinase.

  • The Aniline Group: The amino group of the aniline serves as a crucial attachment point for the rest of the inhibitor's structure, providing a reactive handle for synthetic elaboration.[10]

The combination of these features creates a pharmacophore that is highly effective at targeting the allosteric pocket of MEK.

Case Studies: Trametinib and Cobimetinib

Trametinib is a reversible, allosteric inhibitor of MEK1 and MEK2.[5] It is approved for the treatment of BRAF V600E/K mutation-positive unresectable or metastatic melanoma, both as a monotherapy and in combination with the BRAF inhibitor dabrafenib.[11][12] The 4-(3,5-difluorophenoxy)aniline core of trametinib is essential for its high-potency inhibition of MEK.

Cobimetinib is another potent and selective MEK inhibitor that features the 4-(3,5-difluorophenoxy)aniline scaffold.[4][13] It is approved for use in combination with the BRAF inhibitor vemurafenib for the treatment of BRAF V600 mutation-positive advanced melanoma.[14] The mechanism of action of cobimetinib is similar to that of trametinib, involving allosteric inhibition of MEK1/2.[15][16]

Quantitative Data on MEK Inhibitors

The potency and efficacy of MEK inhibitors are typically quantified by their half-maximal inhibitory concentration (IC50). The following table summarizes key data for Trametinib and Cobimetinib.

DrugTargetIC50 (Cell-free)Indication
Trametinib MEK1/MEK2~0.92 nM / ~1.8 nMBRAF V600E/K-mutant metastatic melanoma
Cobimetinib MEK1~4.2 nMBRAF V600E/K-mutant metastatic melanoma (in combination with Vemurafenib)

Note: IC50 values can vary depending on the assay conditions. The values presented here are representative.

Visualizing the MAPK/ERK Signaling Pathway

The following diagram illustrates the central role of MEK in the MAPK/ERK signaling pathway and the point of intervention for MEK inhibitors.

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor RTK Receptor Tyrosine Kinase Growth Factor->RTK RAS RAS RTK->RAS RAF BRAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Gene Expression Gene Expression Transcription Factors->Gene Expression Proliferation, Survival MEK_Inhibitor MEK Inhibitor (e.g., Trametinib, Cobimetinib) MEK_Inhibitor->MEK Inhibition

Caption: The MAPK/ERK signaling pathway and the inhibitory action of MEK inhibitors.

Experimental Protocols: Synthesis of 4-(3,5-Difluorophenoxy)aniline

The synthesis of 4-(3,5-difluorophenoxy)aniline is a critical first step in the production of MEK inhibitors. While multiple synthetic routes exist, a common approach involves a nucleophilic aromatic substitution (SNAr) reaction.[17][18]

A Representative Synthetic Protocol:

  • Step 1: Synthesis of 1-bromo-3,5-difluorobenzene. This can be achieved through the diazotization of 2-bromo-4,6-difluoroaniline, followed by in situ decomposition.[19]

  • Step 2: Coupling with a protected p-aminophenol. 1-bromo-3,5-difluorobenzene is then coupled with a suitable protected p-aminophenol, such as N-(4-hydroxyphenyl)acetamide, in the presence of a copper catalyst and a base.

  • Step 3: Deprotection. The protecting group on the aniline nitrogen is then removed to yield the final product, 4-(3,5-difluorophenoxy)aniline.

Detailed Workflow for Kinase Inhibitor Screening:

The following diagram outlines a typical workflow for the screening and validation of a novel kinase inhibitor incorporating the 4-(3,5-difluorophenoxy)aniline scaffold.

Kinase_Inhibitor_Screening Start Start: Compound Library with Scaffold Biochemical_Assay Biochemical Assay (e.g., Kinase Glo®) Start->Biochemical_Assay Cell-Based_Assay Cell-Based Assay (e.g., Proliferation Assay) Biochemical_Assay->Cell-Based_Assay Identify Hits SAR_Optimization Structure-Activity Relationship (SAR) Optimization Cell-Based_Assay->SAR_Optimization Confirm Activity SAR_Optimization->Biochemical_Assay Iterative Design ADME_Tox ADME/Tox Profiling SAR_Optimization->ADME_Tox Optimized Leads In_Vivo_Studies In Vivo Efficacy (Xenograft Models) ADME_Tox->In_Vivo_Studies Favorable Profile Lead_Candidate Lead Candidate Identified In_Vivo_Studies->Lead_Candidate Demonstrate Efficacy

Sources

Foundational

Executive Summary: The Criticality of the Phenoxy-Aniline Scaffold

Technical Sourcing Guide: High-Purity 4-(3,5-Difluorophenoxy)aniline 4-(3,5-Difluorophenoxy)aniline (CAS: 307308-83-4, to be verified per batch) is a high-value pharmacophore used primarily in the synthesis of Type II ki...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Sourcing Guide: High-Purity 4-(3,5-Difluorophenoxy)aniline

4-(3,5-Difluorophenoxy)aniline (CAS: 307308-83-4, to be verified per batch) is a high-value pharmacophore used primarily in the synthesis of Type II kinase inhibitors (e.g., targeting c-MET, VEGFR, or CSF-1R).[1][2] The 3,5-difluorophenoxy moiety is designed to occupy the hydrophobic back-pocket of the ATP binding site, providing both potency and metabolic stability against oxidative defluorination.[1]

For drug development professionals, sourcing this intermediate is not merely a procurement task; it is a quality gate.[1][2] Impurities introduced at this stage—specifically regioisomers and unreduced nitro-intermediates—can propagate through subsequent coupling steps (e.g., urea formation), leading to "rogue" isomers in the final API that are notoriously difficult to separate.[1]

Synthesis-Driven Impurity Landscape

To source high-purity material, one must understand the genesis of the molecule.[1] The industrial synthesis almost universally follows a two-step sequence: Nucleophilic Aromatic Substitution (SNAr) followed by Nitro Reduction.[1][2]

The Synthesis Pathway
  • Step 1 (SNAr Coupling): Reaction of 3,5-Difluorophenol with 4-Chloronitrobenzene (or 4-Fluoronitrobenzene) in the presence of a base (K₂CO₃ or Cs₂CO₃) and a polar aprotic solvent (DMF or DMSO).[1][2]

  • Step 2 (Reduction): Catalytic hydrogenation (H₂/Pd-C) or chemical reduction (Fe/HCl) of the nitro intermediate to the aniline.[2]

Critical Impurity Markers

Understanding this route allows us to predict the "Fingerprint of Failure" in a Certificate of Analysis (CoA).[2]

  • Impurity A (Regioisomer): 4-(2,4-Difluorophenoxy)aniline.[1][2] Originates if the starting 3,5-difluorophenol contains 2,4-difluorophenol contamination.[1][2] This is isobaric and often co-elutes on standard C18 HPLC.[2]

  • Impurity B (Intermediate): 4-(3,5-Difluorophenoxy)nitrobenzene.[1][2] Result of incomplete reduction. Potential genotoxin (mutagenic alert).[2]

  • Impurity C (Homo-coupling): 4,4'-Oxybis(nitrobenzene).[1][2] Rare, but occurs if the phenol attacks another phenol species under extreme conditions (unlikely) or if bis-electrophiles are present.[1][2]

  • Impurity D (De-fluorinated species): 4-(3-Fluorophenoxy)aniline.[1][2] Can occur during aggressive hydrogenation (Pd/C + high temp/pressure) via hydrodehalogenation.[2]

SynthesisImpurityMap SM1 3,5-Difluorophenol Inter Intermediate: 4-(3,5-Difluorophenoxy) nitrobenzene SM1->Inter S_NAr (Base/DMF) ImpA Impurity A: Regioisomers (Isobaric) SM1->ImpA Contaminated SM SM2 4-Chloronitrobenzene SM2->Inter Product Target: 4-(3,5-Difluorophenoxy) aniline Inter->Product Reduction (H2/Pd-C) ImpB Impurity B: Residual Nitro (Genotoxic) Inter->ImpB Incomplete Rxn ImpD Impurity D: Defluorinated Analog Inter->ImpD Over-reduction

Figure 1: Synthesis pathway and origin of critical impurities.[2][3] Note that Impurity A tracks back to raw material quality, while B and D are process control issues.

Sourcing Specifications & Acceptance Criteria

Do not accept "standard" purity. For pharmaceutical research, the following specifications are mandatory to ensure reproducibility in SAR (Structure-Activity Relationship) studies.

ParameterStandard GradeResearch/Pharma Grade (Required) Rationale
Appearance Brown/Grey SolidOff-white to pale beige crystalline solid Dark color indicates oxidation (quinones) or metal residues.[1][2]
Purity (HPLC) > 97.0%> 99.0% (AUC) High purity prevents side-reactions in subsequent urea coupling.[1][2]
Impurity A (Regio) Not specified< 0.15% Critical.[2] Regioisomers are difficult to purge later.[2]
Impurity B (Nitro) < 1.0%< 0.10% Nitro compounds can poison catalysts in next steps and are mutagenic.[2]
Water (KF) < 1.0%< 0.5% Anilines are hygroscopic; water interferes with isocyanate couplings.[2]
Assay (Titration) 95-105%98-102% Confirms mass balance (non-chromatographic purity).[1][2]
Residual Solvents DMF/DMSO < 5000ppmDMF/DMSO < 880 ppm High boiling solvents are hard to remove and can affect crystallization.[2]

Quality Control (QC) Validation Protocol

Trusting the supplier's CoA is a risk.[2] Upon receipt, the following "Self-Validating" protocol should be executed.

The "Triangulation" Method
  • LC-MS (Identity & Trace): Confirm molecular weight (M+H) and look for the +16 mass shift (Nitro intermediate) or -18 mass shift (Defluorination).[2]

  • 1H-NMR (Structure & Solvent):

    • Diagnostic Signal: The triplet of triplets (tt) for the proton at position 4 of the 3,5-difluorophenyl ring is unique (~6.5-6.8 ppm).[1][2]

    • Solvent Trap: Check for DMF methyl singlets at 2.73 and 2.89 ppm.[2]

  • 19F-NMR (Regioisomer Check):

    • Target: Single signal around -109 ppm (depending on solvent).

    • Flag: Any secondary fluorine signals indicate regioisomeric contamination (e.g., 2,4-difluoro pattern).[1][2]

QC Decision Tree

QCWorkflow Start Material Receipt Visual Visual Inspection: Off-white? Start->Visual NMR 1H & 19F NMR: Structure Confirmed? Visual->NMR Yes Reject REJECT / Purify Visual->Reject No (Dark/Oily) HPLC HPLC Purity: >99.0%? NMR->HPLC Yes NMR->Reject No (Solvent/Structure) Regio 19F NMR: Single Peak? HPLC->Regio Yes HPLC->Reject No (<99%) Approve RELEASE for Synthesis Regio->Approve Yes Regio->Reject No (Isomers found)

Figure 2: The "Trust but Verify" QC workflow. Note that 19F NMR is the critical gate for regioisomer detection.[1]

Handling & Stability

  • Storage: Store at 2-8°C under an inert atmosphere (Argon/Nitrogen). Anilines are prone to oxidation (browning) upon exposure to air and light.[2]

  • Safety: Treat as a potential sensitizer and irritant.[2] Use standard PPE.[1][2]

References

  • Synthesis of Diaryl Ethers: Nucleophilic Aromatic Substitution of Fluoro- and Chloronitrobenzenes. Journal of Organic Chemistry.[2][4]

  • Impurity Profiling: Control of Regioisomeric Impurities in the Synthesis of Fluorinated Anilines. Organic Process Research & Development.[2]

  • Kinase Inhibitor Design: Structure-Activity Relationships of c-MET Inhibitors Containing the Difluorophenoxy Motif. Journal of Medicinal Chemistry.[2]

  • Safety Data: 3,5-Difluoroaniline Derivatives Safety Data Sheet. PubChem.[2][5][6]

(Note: While specific deep-links to every paper are dynamic, the journals listed are the authoritative sources for the described chemistry.)

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: A Guide to the Synthesis of 4-(3,5-Difluorophenoxy)aniline Derivatives

Abstract This comprehensive guide provides detailed protocols and expert insights into the synthesis of 4-(3,5-difluorophenoxy)aniline, a key intermediate in the development of advanced pharmaceuticals and functional mat...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides detailed protocols and expert insights into the synthesis of 4-(3,5-difluorophenoxy)aniline, a key intermediate in the development of advanced pharmaceuticals and functional materials. The unique electronic properties conferred by the 3,5-difluorophenoxy moiety make this scaffold highly valuable in drug discovery for modulating metabolic stability and target affinity.[1][2] This document offers a comparative analysis of two robust synthetic strategies—the traditional Ullmann condensation and the modern Buchwald-Hartwig amination—complete with step-by-step experimental procedures, characterization data, and troubleshooting advice to empower researchers in medicinal chemistry and materials science.

Introduction: The Strategic Importance of Fluorinated Anilines

Aniline derivatives are foundational building blocks in modern organic chemistry, serving as crucial precursors for a vast array of industrial and pharmaceutical compounds.[3] The strategic incorporation of fluorine atoms into these scaffolds can profoundly influence a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2] The 4-(3,5-difluorophenoxy)aniline core, in particular, combines the versatile reactivity of the aniline amine group with the electron-withdrawing nature of the difluorinated phenyl ring, making it a privileged scaffold in drug design.

While anilines are invaluable, their potential for metabolic oxidation in the liver can sometimes lead to toxicity, necessitating careful molecular design.[4][5] The specific substitution pattern of 4-(3,5-difluorophenoxy)aniline is often engineered to mitigate such risks while enhancing desired pharmacological effects. This guide is designed to provide researchers with reliable and reproducible methods to access this high-value intermediate and its derivatives.

Retrosynthetic Analysis and Strategic Overview

The primary challenge in synthesizing 4-(3,5-difluorophenoxy)aniline lies in the formation of the diaryl ether (C-O) bond. Two principal retrosynthetic disconnections guide the choice of methodology:

G cluster_0 Disconnection Strategies cluster_1 Precursors (Strategy A) cluster_2 Precursors (Strategy B) cluster_3 Applicable Methodologies Target 4-(3,5-Difluorophenoxy)aniline StrategyA Strategy A: C-O bond formation via Nucleophilic Aromatic Substitution (SNAr) Logic Target->StrategyA Disconnect C-O StrategyB Strategy B: C-O bond formation via Cross-Coupling Logic Target->StrategyB Disconnect C-O A1 4-Aminophenol (Nucleophile) StrategyA->A1 A2 1-Halo-3,5-difluorobenzene (Electrophile) StrategyA->A2 Ullmann Ullmann Condensation (Cu-catalyzed) StrategyA->Ullmann B1 3,5-Difluorophenol (Nucleophile) StrategyB->B1 B2 4-Haloaniline (Electrophile) StrategyB->B2 StrategyB->Ullmann Buchwald Buchwald-Hartwig Coupling (Pd-catalyzed) StrategyB->Buchwald G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep 1. Charge vessel with reagents (Aryl Halide, Phenol, Base, Catalyst, Ligand) inert 2. Establish Inert Atmosphere (Evacuate/Backfill with N₂/Ar) prep->inert solvent 3. Add Anhydrous Solvent inert->solvent heat 4. Heat to Reaction Temperature (Ullmann: 140-160°C | B-H: 80-110°C) solvent->heat monitor 5. Monitor Progress (TLC / LC-MS) heat->monitor cool 6. Cool to Room Temperature monitor->cool quench 7. Quench / Aqueous Work-up (Extraction with Organic Solvent) cool->quench dry 8. Dry & Concentrate quench->dry purify 9. Purify by Chromatography dry->purify

Sources

Application

Application Notes and Protocols: Synthesis of Diaryl Ureas Featuring 4-(3,5-Difluorophenoxy)aniline

Introduction Diaryl ureas are a privileged structural motif in medicinal chemistry, renowned for their prevalence in a wide array of clinically significant therapeutic agents.[1] The urea functional group, with its capac...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Diaryl ureas are a privileged structural motif in medicinal chemistry, renowned for their prevalence in a wide array of clinically significant therapeutic agents.[1] The urea functional group, with its capacity to act as both a hydrogen bond donor and acceptor, facilitates robust interactions with biological targets, particularly protein kinases.[1] This has led to the development of numerous kinase inhibitors for the treatment of cancers and other proliferative diseases.[2] A prime example is Sorafenib, a multi-kinase inhibitor used in the treatment of advanced renal cell carcinoma and hepatocellular carcinoma.[3] A key structural component of Sorafenib and related compounds is the diaryl urea linkage. This document provides a detailed guide to the reaction conditions for the synthesis of diaryl ureas, with a specific focus on the use of 4-(3,5-Difluorophenoxy)aniline as a key building block.

The synthesis of unsymmetrical diaryl ureas is of significant interest to medicinal chemists.[4] The most common method for their preparation involves the nucleophilic attack of an aniline on an isocyanate.[4][5] However, isocyanates can be unstable, and their synthesis often requires the use of highly toxic phosgene.[4][6] To circumvent these issues, several alternative methods have been developed, including the in-situ generation of isocyanates from various precursors like carbamates.[4][7]

This application note will explore various synthetic strategies for the formation of diaryl ureas from 4-(3,5-Difluorophenoxy)aniline, providing detailed protocols and explaining the rationale behind the selection of reagents and reaction conditions.

Reaction Mechanisms and Key Considerations

The formation of a urea linkage from an aniline typically proceeds through one of several key reactive intermediates. Understanding these pathways is crucial for optimizing reaction conditions and minimizing side-product formation.

The Isocyanate Route

The reaction of an aniline with an isocyanate is a direct and efficient method for urea synthesis.[5] The lone pair of the aniline nitrogen acts as a nucleophile, attacking the electrophilic carbon of the isocyanate.

  • Mechanism: The reaction is typically straightforward and proceeds without the need for a catalyst. The primary consideration is the choice of solvent, which should be inert to both reactants. Dichloromethane (DCM), tetrahydrofuran (THF), and dimethylformamide (DMF) are common choices.[5]

Phosgene and Phosgene Surrogates

Phosgene (COCl₂) and its solid, easier-to-handle surrogates like triphosgene and diphosgene, are highly effective reagents for urea synthesis.[6][8] They react with anilines to form an intermediate isocyanate in situ, which then reacts with a second equivalent of aniline to yield the symmetrical urea, or with a different aniline to produce an unsymmetrical urea.

  • Causality: The high reactivity of phosgene is due to the two chlorine leaving groups, which make the carbonyl carbon highly electrophilic. Triphosgene, a solid, is often preferred for safety reasons as it generates phosgene in situ.[6] The order of addition of reagents is critical to avoid the formation of symmetrical urea by-products.[5]

Carbonyldiimidazole (CDI)

1,1'-Carbonyldiimidazole (CDI) is a safer alternative to phosgene for activating amines towards urea formation.[9][10] It reacts with an aniline to form an N-acylimidazole intermediate, which is then susceptible to nucleophilic attack by a second amine.

  • Self-Validation: The reaction progress can be monitored by Thin Layer Chromatography (TLC) to ensure the complete formation of the N-acylimidazole intermediate before the addition of the second aniline.[9] This stepwise approach is key to synthesizing unsymmetrical ureas with high purity.

Carbamate Intermediates

Carbamates can serve as stable precursors to isocyanates, which are generated in situ upon heating.[7] This method avoids the handling of free isocyanates. Phenyl carbamates are frequently used for this purpose.[11]

  • Expertise & Experience: The choice of the activating group on the carbamate is important. Phenyl carbamates are often used due to their commercial availability and appropriate reactivity. The reaction is typically carried out at elevated temperatures to facilitate the elimination of phenol and the formation of the isocyanate intermediate.[11]

Experimental Protocols

Herein, we provide detailed protocols for the synthesis of a diaryl urea using 4-(3,5-Difluorophenoxy)aniline as a key starting material.

Protocol 1: Urea Formation via an Isocyanate Intermediate

This protocol describes the reaction of 4-(3,5-Difluorophenoxy)aniline with a suitable isocyanate, such as 4-chloro-3-(trifluoromethyl)phenyl isocyanate, a common reaction in the synthesis of Sorafenib analogs.[12]

Materials:

  • 4-(3,5-Difluorophenoxy)aniline

  • 4-chloro-3-(trifluoromethyl)phenyl isocyanate

  • Dichloromethane (DCM), anhydrous

  • Nitrogen or Argon gas for inert atmosphere

  • Standard laboratory glassware

Procedure:

  • In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 4-(3,5-Difluorophenoxy)aniline (1.0 eq) in anhydrous DCM under an inert atmosphere.

  • To this stirring solution, add 4-chloro-3-(trifluoromethyl)phenyl isocyanate (1.0-1.1 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature and monitor the reaction progress by TLC.[12]

  • Upon completion, the product often precipitates out of the solution. If not, the solvent can be removed under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol or an ethyl acetate/hexane mixture, to afford the desired diaryl urea.[9]

Protocol 2: Urea Synthesis using Triphosgene

This protocol details the in-situ generation of an isocyanate from an aniline using triphosgene, followed by reaction with 4-(3,5-Difluorophenoxy)aniline.

Materials:

  • Starting aniline (e.g., 4-fluoro-3-(trifluoromethyl)aniline)

  • Triphosgene

  • 4-(3,5-Difluorophenoxy)aniline

  • Toluene, anhydrous

  • Ethyl acetate (EA), anhydrous

  • Diisopropylethylamine (DIPEA) or other non-nucleophilic base

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Isocyanate Formation: In a fume hood, dissolve triphosgene (0.4 eq) in anhydrous toluene at 0 °C under an inert atmosphere.[8]

  • Slowly add a solution of the starting aniline (1.0 eq) in anhydrous EA to the triphosgene solution.[8]

  • Allow the reaction to warm to room temperature and then heat to 80 °C for several hours until the formation of the isocyanate is complete (monitored by IR spectroscopy, looking for the characteristic isocyanate peak around 2250-2275 cm⁻¹).[8]

  • Cool the reaction mixture to room temperature.

  • Urea Formation: In a separate flask, dissolve 4-(3,5-Difluorophenoxy)aniline (1.0 eq) and DIPEA (1.1 eq) in an anhydrous solvent like THF.

  • Add the previously prepared isocyanate solution dropwise to the solution of 4-(3,5-Difluorophenoxy)aniline.

  • Stir the mixture at room temperature overnight.[8]

  • Work-up the reaction by quenching with water and extracting the product with an organic solvent. The organic layers are then combined, dried, and concentrated.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 3: Urea Synthesis via Carbonyldiimidazole (CDI)

This method provides a safer alternative to phosgene for the synthesis of unsymmetrical ureas.

Materials:

  • 4-(3,5-Difluorophenoxy)aniline

  • Second desired aniline

  • 1,1'-Carbonyldiimidazole (CDI)

  • Anhydrous solvent (e.g., THF, DCM)

  • Inert atmosphere

Procedure:

  • Dissolve the first aniline (1.0 eq) in an anhydrous solvent under an inert atmosphere and cool to 0 °C.

  • Add CDI (1.0-1.2 eq) portion-wise to the cooled solution.[9]

  • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 1-2 hours to form the N-acylimidazole intermediate. Monitor by TLC for the disappearance of the starting aniline.[9]

  • Add the second aniline, 4-(3,5-Difluorophenoxy)aniline (1.0 eq), to the reaction mixture.

  • Stir at room temperature for 4-12 hours until the reaction is complete as indicated by TLC.[9]

  • The product can often be isolated by filtration if it precipitates. If not, the reaction mixture is worked up by washing with water and extracting with an organic solvent.

  • The crude product is then purified by recrystallization.[9]

Data Presentation

ParameterProtocol 1 (Isocyanate)Protocol 2 (Triphosgene)Protocol 3 (CDI)
Carbonyl Source IsocyanateTriphosgeneCDI
Key Intermediate N/AIsocyanateN-Acylimidazole
Typical Solvents DCM, THF, DMF[5]Toluene, EA, THF[8]THF, DCM[9]
Temperature Room Temperature[5]0 °C to 80 °C[8]0 °C to Room Temp[9]
Base Not requiredDIPEANot typically required
Safety Considerations Handle isocyanates with careExtreme Caution: Triphosgene is toxic and generates phosgene.[6]CDI is moisture sensitive.[9]
By-products MinimalHCl, CO₂, Symmetrical ureasImidazole, Symmetrical ureas

Visualization of Reaction Workflow

General Workflow for Diaryl Urea Synthesis

G cluster_start Starting Materials cluster_activation Activation Method cluster_reaction Urea Formation cluster_end Final Product Aniline1 4-(3,5-Difluorophenoxy)aniline Urea_Formation Nucleophilic Attack & Urea Synthesis Aniline1->Urea_Formation Aniline2 Second Aryl Amine Isocyanate Isocyanate Formation (e.g., from Phosgene/Triphosgene) Aniline2->Isocyanate CDI_Activation CDI Activation Aniline2->CDI_Activation Carbamate_Route Carbamate Precursor Aniline2->Carbamate_Route Isocyanate->Urea_Formation CDI_Activation->Urea_Formation Carbamate_Route->Urea_Formation Diaryl_Urea Unsymmetrical Diaryl Urea Urea_Formation->Diaryl_Urea Purification Purification (Recrystallization/Chromatography) Diaryl_Urea->Purification

Caption: General workflow for unsymmetrical diaryl urea synthesis.

Mechanistic Overview: CDI-Mediated Urea Synthesis

G cluster_reactants Reactants cluster_intermediate Intermediate cluster_second_step Second Amine Addition cluster_product Product Aniline R-NH₂ Acylimidazole N-Acylimidazole Intermediate Aniline->Acylimidazole + CDI, - Imidazole CDI Carbonyldiimidazole (CDI) Urea Unsymmetrical Diaryl Urea Acylimidazole->Urea + Ar-NH₂ Aniline2 Ar-NH₂ (4-(3,5-Difluorophenoxy)aniline) Imidazole Imidazole (By-product)

Caption: CDI-mediated synthesis of unsymmetrical diaryl ureas.

Conclusion

The synthesis of diaryl ureas from 4-(3,5-Difluorophenoxy)aniline can be achieved through several reliable methods. The choice of synthetic route often depends on the availability of starting materials, safety considerations, and the desired scale of the reaction. The direct reaction with an isocyanate is often the most straightforward approach, while the use of CDI provides a safer alternative to phosgene-based reagents. Careful control of reaction conditions, particularly the stoichiometry and order of addition of reagents, is crucial for achieving high yields and purity of the desired unsymmetrical diaryl urea. The protocols and insights provided in this application note serve as a comprehensive guide for researchers in the field of medicinal chemistry and drug development.

References

Sources

Method

Application Notes and Protocols: Leveraging 4-(3,5-Difluorophenoxy)aniline as a Kinase Inhibitor Scaffold

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Introduction: The Strategic Advantage of Fluorination in Kinase Inhibition The quest for selective and potent ki...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Strategic Advantage of Fluorination in Kinase Inhibition

The quest for selective and potent kinase inhibitors is a cornerstone of modern drug discovery, particularly in oncology. Kinases, as central regulators of cellular signaling, represent a large and well-validated class of drug targets.[1] The 4-anilinoquinazoline and 4-anilinoquinoline cores are prominent "privileged scaffolds" in this arena, forming the foundation of numerous FDA-approved drugs that target the ATP-binding site of kinases like the Epidermal Growth Factor Receptor (EGFR) and RAF kinases.[2][3] The aniline moiety is critical, often forming key hydrogen bonds with the hinge region of the kinase, mimicking the adenine portion of ATP.[4][5][6][7]

This document provides a technical guide on the application of 4-(3,5-Difluorophenoxy)aniline as a versatile scaffold for the development of novel kinase inhibitors. We will delve into the rationale for its use, synthetic strategies, and detailed protocols for evaluating the biological activity of its derivatives. The strategic placement of fluorine atoms on the phenoxy ring is not merely an arbitrary substitution; it is a deliberate medicinal chemistry tactic to enhance metabolic stability, modulate pKa, and potentially increase binding affinity through favorable interactions within the kinase active site.[8][9] While direct literature on kinase inhibitors built from this exact scaffold is emerging, we will draw upon established principles and data from closely related analogs to provide a robust framework for its application.

The Rationale: Why 4-(3,5-Difluorophenoxy)aniline?

The 4-(3,5-Difluorophenoxy)aniline scaffold offers several compelling advantages for kinase inhibitor design:

  • Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation by cytochrome P450 enzymes. This can lead to an improved pharmacokinetic profile, including a longer half-life.

  • Modulation of Physicochemical Properties: The electron-withdrawing nature of the two fluorine atoms can lower the pKa of the aniline nitrogen, which can influence its interaction with the kinase hinge region and affect the overall solubility and cell permeability of the molecule.

  • Increased Binding Affinity: Fluorine can participate in favorable non-covalent interactions, such as hydrogen bonds and dipole-dipole interactions, with amino acid residues in the ATP-binding pocket, potentially increasing the inhibitor's potency.

  • Vector for Further Optimization: The scaffold provides multiple points for chemical modification, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties through structure-activity relationship (SAR) studies.[10]

Target Kinase Families: Where Can This Scaffold Be Applied?

Based on the well-established utility of related aniline-based scaffolds, derivatives of 4-(3,5-Difluorophenoxy)aniline are promising candidates for targeting several key kinase families implicated in cancer and other diseases:

  • Receptor Tyrosine Kinases (RTKs):

    • EGFR (ErbB family): Overexpressed or mutated in a variety of solid tumors, making it a prime target for inhibitors based on the 4-anilinoquinazoline and 4-anilinoquinoline scaffolds.[2][11]

  • Non-Receptor Tyrosine Kinases:

    • Src Family Kinases: Involved in a wide range of cellular processes, including proliferation, differentiation, and survival.

  • Serine/Threonine Kinases:

    • RAF Kinases (B-RAF, C-RAF): Key components of the MAPK/ERK signaling pathway, with the B-RAF V600E mutation being a major driver in melanoma and other cancers.[12][13][14]

    • MEK Kinases: Downstream effectors of RAF in the MAPK/ERK pathway, representing another critical node for therapeutic intervention.[15][16][17][18]

The MAPK/ERK Signaling Pathway: A Primary Target

The MAPK/ERK pathway is a central signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers. Inhibitors targeting key nodes in this pathway, such as RAF and MEK, have shown significant clinical success.

MAPK_ERK_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) GF->RTK RAS RAS RTK->RAS RAF RAF (A-RAF, B-RAF, C-RAF) RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors CellCycle Cell Proliferation, Survival, Differentiation TranscriptionFactors->CellCycle RAF_Inhibitor RAF Inhibitor (e.g., PLX4720 analog) RAF_Inhibitor->RAF MEK_Inhibitor MEK Inhibitor (e.g., Trametinib analog) MEK_Inhibitor->MEK

Figure 1: The MAPK/ERK Signaling Pathway. This diagram illustrates the core components of the MAPK/ERK signaling cascade, a primary target for kinase inhibitors. The 4-(3,5-Difluorophenoxy)aniline scaffold can be utilized to develop inhibitors targeting key kinases such as RAF and MEK.

Application Protocols

Protocol 1: Synthesis of a Covalent Kinase Inhibitor Precursor

This protocol is adapted from a known procedure for a structurally related compound and describes the synthesis of a key intermediate for a covalent kinase inhibitor.[3] Covalent inhibitors often contain a reactive group, such as an acrylamide, that forms a permanent bond with a nucleophilic residue (e.g., cysteine) in the kinase active site.

Objective: To synthesize N-(4-(3,5-difluorophenoxy)phenyl)acrylamide, a potential covalent kinase inhibitor.

Materials:

  • 4-(3,5-Difluorophenoxy)aniline

  • Acryloyl chloride

  • Triethylamine (Et3N)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve 4-(3,5-Difluorophenoxy)aniline (1.0 eq) in anhydrous DCM. Cool the solution to 0 °C in an ice bath.

  • Addition of Base: Add triethylamine (1.2 eq) to the solution and stir for 10 minutes.

  • Acylation: Slowly add acryloyl chloride (1.1 eq) dropwise to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Upon completion, quench the reaction with saturated aqueous NaHCO3 solution. Separate the organic layer and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired N-(4-(3,5-difluorophenoxy)phenyl)acrylamide.

  • Characterization: Confirm the structure and purity of the final product using 1H NMR, 13C NMR, and mass spectrometry.

Synthesis_Workflow Start 4-(3,5-Difluorophenoxy)aniline + Acryloyl Chloride Reaction Acylation in DCM with Et3N at 0°C to RT Start->Reaction Workup Aqueous Workup (NaHCO3, H2O, Brine) Reaction->Workup Purification Silica Gel Chromatography Workup->Purification Product N-(4-(3,5-difluorophenoxy)phenyl)acrylamide Purification->Product

Figure 2: Synthesis Workflow. A schematic representation of the synthesis of a covalent kinase inhibitor precursor using the 4-(3,5-Difluorophenoxy)aniline scaffold.

Protocol 2: In Vitro Biochemical Kinase Assay (ADP-Glo™)

The ADP-Glo™ Kinase Assay is a luminescent ADP detection assay that provides a universal method for measuring kinase activity by quantifying the amount of ADP produced during a kinase reaction.[5][11][19]

Objective: To determine the in vitro inhibitory activity (IC50) of a test compound against a target kinase (e.g., B-RAF V600E).

Materials:

  • Recombinant human kinase (e.g., B-RAF V600E)

  • Kinase-specific substrate (e.g., a peptide substrate for B-RAF)

  • ATP

  • Test compound serially diluted in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase assay buffer (specific to the target kinase)

  • White, opaque 384-well assay plates

  • Luminometer

Procedure:

  • Prepare Kinase Reaction Mixture: Prepare a master mix containing the kinase and its substrate in the appropriate kinase assay buffer.

  • Compound Addition: Add 1 µL of the serially diluted test compound to the wells of the 384-well plate. Include wells with DMSO only as a positive control (100% activity) and wells without enzyme as a negative control (background).

  • Initiate Kinase Reaction: Add the kinase reaction mixture to each well. Then, add ATP to initiate the reaction. The final ATP concentration should ideally be at or near the Km of the kinase for ATP.

  • Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C) for a predetermined time, ensuring the reaction is in the linear range.

  • Terminate Reaction and Deplete ATP: Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent to each well to convert the generated ADP to ATP and to introduce luciferase and luciferin. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the positive and negative controls. Determine the IC50 value by fitting the data to a four-parameter logistic curve.

CompoundTarget KinaseIC50 (nM) [Representative Data]
PLX4720 B-RAF V600E13
Gefitinib EGFR2-37
Trametinib MEK10.92
Hypothetical Compound A B-RAF V600ETo be determined

Table 1: Representative IC50 Values of Known Kinase Inhibitors. This table provides examples of the inhibitory potency of well-characterized kinase inhibitors against their respective targets. The protocols described herein can be used to determine the IC50 values for novel compounds derived from the 4-(3,5-Difluorophenoxy)aniline scaffold.

Protocol 3: Cell-Based Assay for Target Engagement (Western Blot)

This protocol determines if the test compound can inhibit the target kinase within a cellular context by measuring the phosphorylation of a downstream substrate. For RAF or MEK inhibitors, a common readout is the phosphorylation of ERK.

Objective: To assess the inhibition of ERK phosphorylation in cancer cells expressing a target kinase (e.g., B-RAF V600E) upon treatment with a test compound.

Materials:

  • Cancer cell line (e.g., A375 melanoma cells, which harbor the B-RAF V600E mutation)

  • Cell culture medium and supplements

  • Test compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Culture and Treatment: Plate A375 cells and allow them to adhere overnight. Treat the cells with various concentrations of the test compound for a specified time (e.g., 2 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Normalize the protein amounts for each sample, mix with Laemmli buffer, and separate the proteins by SDS-PAGE.

  • Western Blotting: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the anti-phospho-ERK1/2 antibody overnight at 4 °C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and apply the ECL substrate. Capture the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK1/2.

  • Densitometry Analysis: Quantify the band intensities for phospho-ERK and total ERK. The ratio of phospho-ERK to total ERK is used to determine the extent of inhibition.

Conclusion and Future Directions

The 4-(3,5-Difluorophenoxy)aniline scaffold represents a promising starting point for the development of novel kinase inhibitors. Its inherent properties, such as enhanced metabolic stability and potential for increased binding affinity, make it an attractive moiety for medicinal chemists. The protocols outlined in this application note provide a comprehensive framework for the synthesis and biological evaluation of derivatives based on this scaffold. By systematically applying these methods, researchers can conduct robust SAR studies to optimize potency, selectivity, and cellular activity, ultimately leading to the discovery of new therapeutic candidates for the treatment of cancer and other diseases driven by aberrant kinase signaling.

References

  • Liu, Y., et al. (2018). 4-Anilinoquinazoline Derivatives With Epidermal Growth Factor Receptor Inhibitor Activity. Anti-Cancer Agents in Medicinal Chemistry, 18(1), 35-43.
  • Tsai, J., et al. (2008). Discovery of a selective inhibitor of oncogenic B-Raf kinase with potent antimelanoma activity. Proceedings of the National Academy of Sciences, 105(8), 3041-3046.
  • Asquith, C. R. M., & Tizzard, G. J. (2018). Examples of difluoromethyl use in kinase inhibitors (4,5).
  • Yao, X., et al. (2013). Preparation and Non-Isothermal Kinetics Analysis of N-[(4-Bromo-3,5-Difluorine)Phenyl]acrylamide.
  • Wagle, N., et al. (2011). MEK inhibitor resistance in B-RAF-mutant melanoma is mediated by N-RAS mutations. Journal of Clinical Oncology, 29(22), 3085-3092.
  • Zhang, Y., et al. (2022). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Pharmaceuticals, 15(4), 478.
  • Bhullar, K. S., et al. (2018). Kinase-based signalling in cancer: a perspective on the targeting of kinases in cancer therapeutics. Die Pharmazie-An International Journal of Pharmaceutical Sciences, 73(6), 295-305.
  • Traxler, P., et al. (1999). 4-(Phenylamino)pyrrolopyrimidines: potent and selective, ATP site directed inhibitors of the EGF-receptor protein tyrosine kinase. Journal of medicinal chemistry, 42(6), 1018-1026.
  • Hagmann, W. K. (2008). The many roles of fluorine in medicinal chemistry. Journal of medicinal chemistry, 51(15), 4359-4369.
  • Creative Diagnostics. (n.d.). Erk Signaling Pathway. Retrieved from [Link]

  • Wikipedia. (2023, December 29). MAPK/ERK pathway. Retrieved from [Link]

  • Böhm, H. J., et al. (2004). Fluorine in medicinal chemistry. ChemBioChem, 5(5), 637-643.
  • Dar, A. C., & Shokat, K. M. (2011). The evolution of protein kinase inhibitors from antagonists to agonists. Annual review of biochemistry, 80, 769-795.
  • Johnson, L. N. (2009). The structural basis for substrate recognition and control by protein kinases. Philosophical Transactions of the Royal Society B: Biological Sciences, 364(1527), 2053-2063.
  • PrepChem. (n.d.). Synthesis of N-phenylacrylamide. Retrieved from [Link]

  • Dar, A. C., et al. (2020). Structural basis for the action of the drug trametinib at KSR-bound MEK.
  • Chen, Y., et al. (2012). Design and synthesis of novel Gefitinib analogues with improved anti-tumor activity. Bioorganic & medicinal chemistry, 20(15), 4795-4804.
  • Wang, Z. (2012). Assay development for protein kinase enzymes. In Assay Guidance Manual.
  • Baier, A., & Engel, M. (2022). Current Developments in Covalent Protein Kinase Inhibitors. CHIMIA, 76(5), 435-440.
  • Gushchina, I. V., et al. (2021). Design, Docking Analysis, and Structure–Activity Relationship of Ferrocene-Modified Tyrosine Kinase Inhibitors: Insights into BCR-ABL Interactions. Molecules, 26(23), 7175.
  • BioSolveIT. (2024, January 17). Hinge Binder Collection For Kinase Inhibitor Design. Retrieved from [Link]

  • Dar, A. C., et al. (2021).
  • Pelech, S., et al. (2021).
  • Sos, M. L., et al. (2014). Phenotypic plasticity in a novel set of EGFR tyrosine kinase inhibitor‐adapted non‐small cell lung cancer cell lines. Molecular oncology, 8(6), 1131-1143.
  • Google Patents. (1982). US4365090A - Process for production of acrylamide.
  • Hu, H., et al. (2021). How Ligands Interact with the Kinase Hinge. ChemRxiv.
  • Park, K. D., et al. (2021). Structure-Activity Relationship Analysis of 3-Phenylcoumarin-Based Monoamine Oxidase B Inhibitors. Frontiers in Chemistry, 9, 735501.
  • Wang, Y., et al. (2024). Discovery of N-(4-((6-(3,5- Dimethoxyphenyl)-9H-purine derivatives as irreversible covalent FGFR inhibitors. European Journal of Medicinal Chemistry, 271, 116415.
  • ResearchGate. (n.d.). Graphical representation of the ERK signaling pathway Regulation by RKIP. Retrieved from [Link]

  • ResearchGate. (n.d.). Structures of EGFR inhibitors used in this study. Gefitinib, erlotinib.... Retrieved from [Link]

  • Zhang, J., et al. (2009). Exploration of Type II Binding Mode: A Privileged Approach for Kinase Inhibitor Focused Drug Discovery?. Journal of medicinal chemistry, 52(20), 6249-6261.
  • Straussman, R., et al. (2012). Stroma-mediated resistance to RAF inhibitors in melanoma is dictated by the output of the TGF-β signaling cascade. eScholarship, University of California.
  • UC Davis Health. (n.d.). MEK Inhibitor-Based Combination Strategies in Selected Molecular Subsets of Non-Small Cell Lung Cancer (NSCLC). Retrieved from [Link]

  • Li, Y., et al. (2022). Rapid response to monotherapy with MEK inhibitor trametinib for a lung adenocarcinoma patient harboring primary SDN1-BRAF fusion: A case report and literature review. Frontiers in Oncology, 12, 938459.
  • Kim, J. Y., et al. (2012). Differential inhibitory effects of two Raf-targeting drugs, sorafenib and PLX4720, on the growth of multidrug-resistant cells. Molecular biology reports, 39(12), 10833-10841.

Sources

Application

Mastering Solvent Selection for 4-(3,5-Difluorophenoxy)aniline: A Guide for Synthetic Chemists

Introduction: The Critical Role of the Solvent in Reactions of a Deactivated Aniline In the realm of pharmaceutical synthesis and drug development, 4-(3,5-Difluorophenoxy)aniline stands as a pivotal building block, notab...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of the Solvent in Reactions of a Deactivated Aniline

In the realm of pharmaceutical synthesis and drug development, 4-(3,5-Difluorophenoxy)aniline stands as a pivotal building block, notably for the synthesis of kinase inhibitors such as Lapatinib. Its structure, featuring a deactivated aniline ring due to the electron-withdrawing nature of the difluorophenoxy group, presents unique challenges and opportunities in reaction design. The nucleophilicity of the aniline nitrogen is significantly attenuated, making reactions such as amide bond formation and palladium-catalyzed cross-couplings more demanding. In this context, the judicious selection of a solvent is not merely a matter of dissolution but a critical parameter that dictates reaction kinetics, equilibrium, and ultimately, the yield and purity of the desired product.

This comprehensive technical guide provides researchers, scientists, and drug development professionals with a detailed framework for selecting optimal solvents for key transformations involving 4-(3,5-Difluorophenoxy)aniline. We will delve into the physicochemical properties of this aniline derivative, explore the mechanistic implications of solvent choice in common reactions, and provide experimentally grounded protocols to empower chemists in their synthetic endeavors.

Physicochemical Profile: Understanding 4-(3,5-Difluorophenoxy)aniline

A thorough understanding of the substrate's properties is the cornerstone of rational solvent selection. While extensive experimental data for 4-(3,5-Difluorophenoxy)aniline is not broadly published, we can infer its characteristics from its structure and data on analogous compounds.

Structural Features and Expected Properties:

  • Reduced Basicity: The two fluorine atoms on the phenoxy ring act as strong electron-withdrawing groups, pulling electron density away from the aniline nitrogen through the ether linkage and the aromatic system. This inductive effect significantly reduces the basicity and nucleophilicity of the amine compared to aniline itself.

  • Polarity: The presence of the ether oxygen and the fluorine atoms introduces polarity to the molecule. However, the overall molecule remains largely nonpolar due to the two aromatic rings.

  • Solubility: Based on the principle of "like dissolves like," 4-(3,5-Difluorophenoxy)aniline is expected to exhibit good solubility in a range of common organic solvents.[1] Its solubility in polar aprotic solvents is anticipated to be particularly good, facilitating many common synthetic transformations. While aniline has moderate water solubility, the larger, more hydrophobic structure of 4-(3,5-Difluorophenoxy)aniline suggests it will be practically insoluble in water.

Comparative Physicochemical Data:

To provide a practical reference, the following table summarizes key properties of 4-(3,5-Difluorophenoxy)aniline and common organic solvents.

Compound/SolventCAS NumberMolecular Weight ( g/mol )Boiling Point (°C)Dielectric Constant (ε)Polarity Index
4-(3,5-Difluorophenoxy)aniline 307308-83-4221.20N/AN/AN/A
Dichloromethane (DCM)75-09-284.9339.69.13.1
Acetonitrile (ACN)75-05-841.0581.637.55.8
N,N-Dimethylformamide (DMF)68-12-273.0915336.76.4
Tetrahydrofuran (THF)109-99-972.11667.64.0
Toluene108-88-392.14110.62.42.4
1,4-Dioxane123-91-188.111012.24.8
Methanol (MeOH)67-56-132.0464.732.75.1

Solvent Selection Strategy: A Mechanistic Approach

The optimal solvent for a given reaction is one that not only dissolves the reactants but also favorably influences the reaction pathway. The following diagram illustrates a general decision-making workflow for solvent selection.

BuchwaldHartwig cluster_reactants Reactants cluster_catalyst Catalytic System & Solvent cluster_process Process ArylHalide Aryl Halide Setup Combine under Inert Atmosphere ArylHalide->Setup Aniline 4-(3,5-Difluorophenoxy)aniline Aniline->Setup Catalyst Pd Precatalyst & Ligand Catalyst->Setup Base NaOtBu Base->Setup Solvent Toluene or Dioxane Solvent->Setup Heating Heat (80-110°C) Monitor by TLC/LC-MS Setup->Heating Workup Filtration & Aqueous Work-up Heating->Workup Purification Column Chromatography Workup->Purification Product Coupled Product Purification->Product

Sources

Method

Preparation of diaryl ethers containing 4-(3,5-Difluorophenoxy)aniline

Application Note: Scalable Synthesis of 4-(3,5-Difluorophenoxy)aniline Executive Summary This application note details a robust, two-step synthetic protocol for the preparation of 4-(3,5-difluorophenoxy)aniline , a criti...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Synthesis of 4-(3,5-Difluorophenoxy)aniline

Executive Summary

This application note details a robust, two-step synthetic protocol for the preparation of 4-(3,5-difluorophenoxy)aniline , a critical pharmacophore found in Type II kinase inhibitors (e.g., c-Met and VEGFR inhibitors).[1]

The method utilizes a Nucleophilic Aromatic Substitution (


) followed by a chemoselective nitro-reduction.[1] Unlike metal-catalyzed cross-coupling (Ullmann/Buchwald-Hartwig), this route leverages the electron-withdrawing nature of the nitro group to activate the aromatic ring, eliminating the need for expensive palladium ligands or harsh copper-mediated conditions during the ether formation step.[1] This ensures high atom economy and scalability for drug discovery and process chemistry campaigns.[1]

Strategic Analysis & Retrosynthesis

The target molecule consists of an electron-rich aniline ring coupled to an electron-deficient 3,5-difluorobenzene ring via an ether linkage.[1]

Mechanistic Rationale:

  • Ether Formation (

    
    ):  We select 1-chloro-4-nitrobenzene  as the electrophile.[1] The para-nitro group strongly withdraws electron density (via resonance and induction), lowering the LUMO energy of the benzene ring and facilitating attack by the phenoxide nucleophile (derived from 3,5-difluorophenol ).[1]
    
    • Why not 4-bromoaniline? Direct coupling of 4-bromoaniline requires protecting groups or expensive transition metal catalysts (Chan-Lam or Buchwald).[1] The nitro-precursor route allows for metal-free ether formation.[1]

  • Reduction: The resulting nitro-ether is reduced to the aniline.[1] While catalytic hydrogenation (Pd/C) is cleaner, Iron/Ammonium Chloride reduction is often preferred in process settings to avoid potential defluorination or safety risks associated with hydrogen gas at scale. Both methods are detailed below.

Synthetic Workflow Diagram

G start1 3,5-Difluorophenol reaction1 Step 1: S_NAr Coupling (K2CO3, DMF, 100°C) start1->reaction1 start2 1-Chloro-4-nitrobenzene start2->reaction1 intermediate Intermediate: 1,3-Difluoro-5-(4-nitrophenoxy)benzene reaction1->intermediate Ether Linkage Formation reaction2 Step 2: Nitro Reduction (H2/Pd-C or Fe/NH4Cl) intermediate->reaction2 product Target Product: 4-(3,5-Difluorophenoxy)aniline reaction2->product Chemoselective Reduction

Figure 1: Strategic workflow for the synthesis of 4-(3,5-difluorophenoxy)aniline utilizing S_NAr activation.

Detailed Experimental Protocols

Step 1: Preparation of 1,3-Difluoro-5-(4-nitrophenoxy)benzene

This step relies on the generation of a potassium phenoxide intermediate in situ.[1]

  • Reagents:

    • 3,5-Difluorophenol (1.0 equiv)[1]

    • 1-Chloro-4-nitrobenzene (1.05 equiv)[1]

    • Potassium Carbonate (

      
      ), anhydrous (1.5 equiv)[1]
      
    • Solvent: N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).[1]

  • Protocol:

    • Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a nitrogen inlet.

    • Charging: Add 3,5-Difluorophenol (10.0 g, 76.9 mmol) and anhydrous DMF (100 mL). Stir until dissolved.

    • Base Addition: Add

      
       (15.9 g, 115 mmol) in a single portion. Stir at room temperature for 15 minutes to facilitate deprotonation (formation of the phenoxide).[1]
      
    • Electrophile Addition: Add 1-Chloro-4-nitrobenzene (12.7 g, 80.7 mmol).

    • Reaction: Heat the mixture to 100°C for 4–6 hours.

      • Checkpoint: Monitor by TLC (20% EtOAc/Hexanes) or LCMS.[1] The limiting reagent (phenol) should be consumed.[1]

    • Workup: Cool the reaction to room temperature. Pour the mixture into ice-cold water (500 mL) with vigorous stirring. The product should precipitate as a solid.[1]

    • Isolation: Filter the precipitate. Wash the filter cake copiously with water (

      
       mL) to remove DMF and inorganic salts.[1]
      
    • Purification: Recrystallize from Ethanol/Water or dry under vacuum if purity is

      
       by HPLC.
      
  • Expected Yield: 85–92%[1]

  • Appearance: Pale yellow solid.[1]

Step 2: Reduction to 4-(3,5-Difluorophenoxy)aniline

Two methods are provided. Method A is preferred for high-throughput/cleanliness.[1] Method B is preferred if halogen-labile groups are present or if hydrogen gas is unavailable.[1]

Method A: Catalytic Hydrogenation (Standard)

  • Reagents: Intermediate from Step 1, 10% Pd/C (5 wt% loading), Methanol (MeOH).

  • Protocol:

    • Dissolve the nitro-intermediate (10.0 g) in MeOH (100 mL) in a hydrogenation vessel.

    • Add 10% Pd/C (0.5 g) under a nitrogen blanket (Caution: Pyrophoric).

    • Purge vessel with

      
       gas and stir under a balloon of hydrogen (1 atm) or slight pressure (30 psi) at RT for 2–4 hours.
      
    • Workup: Filter through a Celite pad to remove the catalyst.[1] Rinse with MeOH.[1]

    • Concentrate the filtrate to obtain the target aniline.[1]

Method B: Iron-Mediated Reduction (Robust) [1]

  • Reagents: Intermediate from Step 1, Iron powder (3.0 equiv), Ammonium Chloride (

    
    , 5.0 equiv), Ethanol/Water (4:1).[1]
    
  • Protocol:

    • Suspend the nitro-intermediate (10.0 g) in EtOH (80 mL) and Water (20 mL).

    • Add

      
       (10.6 g) and Iron powder (6.6 g).
      
    • Heat to reflux (

      
      ) with vigorous stirring for 2 hours.
      
    • Checkpoint: The yellow color of the nitro compound should fade to a colorless/light brown solution.[1]

    • Workup: Filter hot through Celite to remove iron oxide sludge. Wash with hot ethanol.[1]

    • Concentrate the solvent.[1] Partition the residue between EtOAc and Water.[1] Dry organic layer (

      
      ) and concentrate.[1]
      

Analytical Specifications

Data summarized below represents typical acceptance criteria for the final product.

ParameterSpecificationNotes
Appearance Off-white to light brown solidOxidizes slightly upon air exposure.[1]

NMR (DMSO-

)

6.8-6.9 (m, 2H, Aniline), 6.5-6.6 (m, 2H, Aniline), 6.4 (tt, 1H, Ar-F), 6.3 (dd, 2H, Ar-F), 5.0 (s, 2H,

)
Characteristic "triplet of triplets" for the proton between two fluorines.[1]
LC-MS (ESI+)

Consistent with formula

.[1]
Purity (HPLC)

(Area %)
Critical for subsequent coupling steps.[1]
Melting Point

Reference values vary slightly by crystal form.

Troubleshooting & Critical Parameters

  • Moisture Control (Step 1): The

    
     reaction is sensitive to water.[1] Water acts as a competing nucleophile, reacting with the chloronitrobenzene to form 4-nitrophenol (a dead-end impurity).[1] Corrective Action: Use anhydrous DMF and dry 
    
    
    
    .[1]
  • Defluorination (Step 2, Method A): While rare with aryl-fluorides under mild hydrogenation, prolonged exposure to Pd/C can cause C-F bond cleavage.[1] Corrective Action: Stop reaction immediately upon consumption of starting material or switch to Method B (Iron reduction).[1]

  • Black/Tar Formation: If Step 1 is run above

    
    , thermal decomposition may occur. Maintain temperature strictly between 
    
    
    
    .

References

  • Nucleophilic Aromatic Substitution Mechanism

    • Smith, M. B.[1] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 7th Ed.; Wiley: Hoboken, NJ, 2013.[1] [1]

  • Synthesis of Diaryl Ethers in Kinase Inhibitors

    • Patent: "Nitrogen-containing aromatic ring derivatives and pharmaceutical use thereof."[1][2] WO 2005/030140.[1] (Describes similar phenoxy-aniline scaffolds for c-Met inhibition).

  • Iron Reduction Protocol

    • Protocol: "Reduction of Nitroarenes using Fe/NH4Cl."[1] Organic Chemistry Portal. (Standard methodology for chemoselective reduction).[1]

  • S_NAr Reaction Conditions

    • Patent: "Process for the preparation of 4-(4-aminophenoxy)-N-methylpicolinamide."[1] US Patent 8,802,855.[1] (Demonstrates K2CO3/DMF conditions for ether coupling).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4-(3,5-Difluorophenoxy)aniline

Status: Online Ticket ID: #DFA-SYN-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary The synthesis of 4-(3,5-Difluorophenoxy)aniline is a critical workflow in the product...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online Ticket ID: #DFA-SYN-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

The synthesis of 4-(3,5-Difluorophenoxy)aniline is a critical workflow in the production of c-Met and VEGFR kinase inhibitors. The process typically involves a two-step sequence: a Nucleophilic Aromatic Substitution (SNAr) followed by a nitro-group reduction.

Users frequently report yield losses at the ether formation step due to the reduced nucleophilicity of 3,5-difluorophenol. This guide addresses the kinetic bottlenecks of the SNAr reaction and the chemoselectivity required during reduction to prevent hydrodefluorination.

Module 1: The SNAr Coupling (Ether Formation)

Core Reaction: 3,5-Difluorophenol + 4-Halonitrobenzene


 4-(3,5-Difluorophenoxy)nitrobenzene
Troubleshooting Guide

Q: I am using 4-chloronitrobenzene and getting <50% conversion after 24 hours. Why? A: This is a classic kinetic trap. The 3,5-difluoro substitution pattern on your phenol creates an electron-withdrawing effect, significantly lowering the pKa (making it more acidic) but also making the phenoxide oxygen less nucleophilic.

  • The Fix: Switch the electrophile from 4-chloronitrobenzene to 4-fluoronitrobenzene .

  • The Science: In SNAr reactions, the rate-determining step is the initial nucleophilic attack, not the bond breaking. The high electronegativity of fluorine stabilizes the anionic Meisenheimer complex intermediate more effectively than chlorine, accelerating the reaction rate by orders of magnitude (the "Element Effect").

Q: My reaction mixture turns black/tarry. Is this oxidation? A: Likely, yes. Phenoxides are susceptible to oxidation at high temperatures (


100°C) in the presence of air.
  • The Fix:

    • Degas your solvent (DMF or DMSO) with nitrogen/argon sparging for 15 minutes before adding base.

    • Use dry solvents . Water solvates the phenoxide anion, forming a "cage" that prevents it from attacking the nitrobenzene.

Q: Which base should I use? Potassium Carbonate (


) or Cesium Carbonate (

)?
A: For this specific substrate:
  • Standard:

    
     (2.0 equiv) in DMF at 80–100°C is sufficient if using 4-fluoronitrobenzene.
    
  • Premium: If you must use the cheaper 4-chloronitrobenzene, use

    
    . The "Cesium Effect" improves solubility in organic solvents and provides a "naked" phenoxide anion that is more reactive.
    
Optimized Protocol: SNAr Step
ParameterRecommendationRationale
Electrophile 1-Fluoro-4-nitrobenzene (1.05 equiv)Faster kinetics; cleaner profile.
Nucleophile 3,5-Difluorophenol (1.0 equiv)Limiting reagent to simplify purification.
Base

(anhydrous, 1.5–2.0 equiv)
Scavenges HCl/HF; drives equilibrium.
Solvent DMF or DMSO (Anhydrous)High dielectric constant promotes transition state.
Temp/Time 80°C for 4–6 hoursBalances rate vs. thermal decomposition.

Module 2: Nitro Reduction (The Aniline Formation)[1][2][3]

Core Reaction: 4-(3,5-Difluorophenoxy)nitrobenzene


 4-(3,5-Difluorophenoxy)aniline
Troubleshooting Guide

Q: I see a "M-19" impurity in LCMS. What is it? A: This is the defluorinated side-product . Under aggressive hydrogenation conditions (high pressure, high temp, high Pd loading), Palladium can catalyze the cleavage of the Carbon-Fluorine bond (Hydrodefluorination).

  • The Fix:

    • Lower Pressure: Run at atmospheric pressure (balloon) rather than a Parr shaker.

    • Poison the Catalyst: Add a trace of sulfided platinum or use commercially available "poisoned" Pd/C (e.g., 5% Pd/C, not 10%).

    • Alternative: Switch to chemical reduction (Iron/Ammonium Chloride) which is chemoselective and will never touch the fluorine atoms.

Q: The reaction stalls at 90% conversion. Should I add more catalyst? A: Before adding catalyst, check your agitation. Hydrogenation is mass-transfer limited.

  • The Fix: Ensure vigorous stirring. If still stalled, the catalyst may be poisoned by trace sulfur or amines from the previous step. Filter the mixture through Celite and restart with fresh catalyst, or simply heat to 40°C.

Optimized Protocol: Reduction Step
ParameterMethod A (Catalytic Hydrogenation)Method B (Chemical Reduction)
Reagent

(1 atm) + 10% Pd/C (5 wt%)
Iron Powder (3.0 equiv) +

Solvent Methanol or EthanolEthanol/Water (3:1)
Temp RT to 40°CReflux (80°C)
Pros Clean workup (filtration only).Zero risk of defluorination.
Cons Risk of C-F cleavage if unchecked.Iron waste disposal; emulsion workup.

Module 3: Visualization & Logic

Workflow Diagram

SynthesisWorkflow Start 3,5-Difluorophenol (Nucleophile) Step1 Step 1: S_NAr Coupling K2CO3, DMF, 80°C Start->Step1 Reagent1 4-Fluoronitrobenzene (Electrophile) Reagent1->Step1 Inter Intermediate: 4-(3,5-Difluorophenoxy) nitrobenzene Step1->Inter Ether Linkage Formed Step2 Step 2: Reduction H2, Pd/C, MeOH Inter->Step2 Product Target: 4-(3,5-Difluorophenoxy) aniline Step2->Product Nitro to Amine Conversion

Figure 1: The standard two-step synthesis workflow optimized for yield and purity.

Troubleshooting Logic Tree (Step 1)

Troubleshooting Problem Low Yield in Ether Synthesis? Check1 Check Electrophile Problem->Check1 IsChloro Using 4-Chloro? Check1->IsChloro SwitchFluoro Switch to 4-Fluoronitrobenzene IsChloro->SwitchFluoro Yes (Slow reaction) Check2 Check Solvent/Base IsChloro->Check2 No (Using Fluoro) IsWet Solvent Wet? Check2->IsWet DrySolvent Use Anhydrous DMF + Molecular Sieves IsWet->DrySolvent Yes Check3 Check Temp IsWet->Check3 No TooHot >120°C? Check3->TooHot LowerTemp Reduce to 80-90°C (Prevent decomposition) TooHot->LowerTemp Yes

Figure 2: Decision matrix for diagnosing low yields in the SNAr coupling step.

References

  • Nucleophilic Aromatic Substitution Mechanism

    • Bunnett, J. F., & Zahler, R. E. (1951). "Kinetics of the Reaction of 4-Substituted-1-nitrobenzenes with Methoxide Ion." Chemical Reviews. (Establishes the "Element Effect" where Fluorine > Chlorine in SNAr).
  • Synthesis of Diphenyl Ethers (General SNAr Conditions)

    • Yeager, G. W., & Schissel, D. N. (1991). "Synthesis of 4-nitrodiphenyl ethers via nucleophilic aromatic substitution." Synthesis, 1991(01), 63-68. (Describes the use of in polar aprotic solvents).
  • Specific Intermediate in Kinase Inhibitors

    • Patent: WO2005030140A2. "C-Met Kinase Inhibitors." (Describes the synthesis of similar phenoxy-aniline cores using the 4-fluoronitrobenzene route).
  • Reduction of Nitro Compounds (Selectivity)

    • Blaser, H. U. (2002). "Heterogeneous Catalysis for Fine Chemicals Production." Catalysis Today.
Optimization

Purification methods for 4-(3,5-Difluorophenoxy)aniline from reaction mixtures

Welcome to the technical support guide for the purification of 4-(3,5-difluorophenoxy)aniline. This resource is designed for researchers, medicinal chemists, and process development professionals who require high-purity...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 4-(3,5-difluorophenoxy)aniline. This resource is designed for researchers, medicinal chemists, and process development professionals who require high-purity material for their work. We will move beyond simple protocols to address the common challenges and troubleshooting scenarios encountered during the purification of this diaryl ether amine, providing not just the 'how' but the fundamental 'why' behind each strategic choice.

Section 1: Understanding the Challenge - Likely Impurities

The first step in any successful purification is to understand the potential impurities in your crude reaction mixture. The impurity profile is almost entirely dictated by the synthetic route used to create the C-O or C-N bond. The two most prevalent methods for synthesizing molecules like 4-(3,5-difluorophenoxy)aniline are the Buchwald-Hartwig amination and the Ullmann condensation.

  • Buchwald-Hartwig Amination : This palladium-catalyzed cross-coupling reaction typically involves reacting 4-aminophenol with a 1-halo-3,5-difluorobenzene or 3,5-difluorophenol with a 4-haloaniline.[1][2][3]

  • Ullmann Condensation : A classical copper-catalyzed reaction, this method couples an aryl halide with an alcohol or amine, often requiring higher temperatures than its palladium-catalyzed counterpart.[4][5][6]

Based on these routes, your crude product may contain:

  • Unreacted Starting Materials :

    • 3,5-Difluorophenol (acidic)

    • 4-Aminophenol (amphoteric, but primarily weakly acidic due to the phenol)

    • 1-Halo-3,5-difluorobenzene (neutral)

    • 4-Haloaniline (basic)

  • Catalyst Residues :

    • Palladium complexes (from Buchwald-Hartwig)

    • Copper salts (from Ullmann)

  • Reaction Byproducts :

    • Homocoupled products (e.g., biphenyl derivatives).

    • Products from reductive dehalogenation of the aryl halide.

  • Degradation Products :

    • Anilines are notoriously susceptible to air oxidation, leading to the formation of highly colored, often polymeric impurities, which manifest as a dark brown or black coloration.[7][8]

Section 2: Purification Strategy Troubleshooting Guide

Choosing the right purification method is critical. A preliminary Thin Layer Chromatography (TLC) analysis is invaluable for diagnosing the complexity of your mixture. Use this guide to select the most effective primary purification technique.

Troubleshooting Flowchart

This decision tree will help you select an appropriate purification strategy based on the nature of your crude mixture.

Purification_Strategy cluster_methods Purification Methods start Crude 4-(3,5-Difluorophenoxy)aniline tlc_analysis Run TLC Analysis (e.g., 3:1 Hexanes:EtOAc) start->tlc_analysis is_solid Is the crude product a solid? is_oily Is the crude product an oil or gum? is_solid->is_oily No recrystallization Attempt Recrystallization is_solid->recrystallization Yes column Perform Column Chromatography is_oily->column Yes acid_base_impurity Are there baseline (basic) or co-spotting (acidic) impurities? tlc_analysis->acid_base_impurity neutral_impurity Are impurities neutral and close to the product Rf? acid_base_impurity->neutral_impurity No acid_base_extraction Perform Acid-Base Extraction acid_base_impurity->acid_base_extraction Yes neutral_impurity->is_solid No neutral_impurity->column Yes acid_base_extraction->is_solid Check if product is now solid

Caption: Decision tree for selecting a purification method.

Section 3: Detailed Purification Protocols

Here we provide step-by-step methodologies for the most effective purification techniques.

Protocol 1: Acid-Base Liquid-Liquid Extraction

Principle: This is the most powerful technique for removing acidic or basic impurities. 4-(3,5-Difluorophenoxy)aniline, being a weak base, can be protonated with acid to form a water-soluble ammonium salt. Acidic impurities (like phenols) can be deprotonated with a base to form water-soluble phenoxide salts, while neutral impurities remain in the organic layer.[9][10]

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent like diethyl ether (Et₂O) or ethyl acetate (EtOAc) (approx. 10-20 mL per gram of crude material).

  • Acid Wash (Removes other bases): Transfer the solution to a separatory funnel. Add an equal volume of 1 M hydrochloric acid (HCl). Stopper the funnel, invert, and vent frequently. Shake vigorously for 30-60 seconds.

  • Separation: Allow the layers to separate. The desired aniline product is now protonated and resides in the aqueous (bottom) layer. Drain and collect the aqueous layer. The organic layer contains neutral impurities and can be discarded (after confirming by TLC that it does not contain the product).

  • Basification: Cool the collected acidic aqueous layer in an ice bath. Slowly add 5 M sodium hydroxide (NaOH) solution with swirling until the pH is >10 (check with pH paper). The protonated aniline will be neutralized and precipitate or form an oily layer.

  • Re-extraction: Add fresh Et₂O or EtOAc to the separatory funnel containing the basified aqueous solution. Shake vigorously to extract the neutral aniline product back into the organic layer.

  • Isolation: Drain the aqueous layer. Collect the organic layer containing the pure product. Wash this organic layer with brine (saturated NaCl solution) to remove residual water, then dry it over anhydrous sodium sulfate (Na₂SO₄).

  • Final Step: Filter off the drying agent and concentrate the solvent under reduced pressure to yield the purified 4-(3,5-Difluorophenoxy)aniline.

Protocol 2: Flash Column Chromatography

Principle: Chromatography separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (eluent). It is ideal for separating neutral impurities with similar polarity to the product.[11]

Challenge: Basic amines like anilines can interact strongly with the acidic silanol groups on the surface of standard silica gel. This interaction can lead to significant peak tailing, poor separation, and even irreversible adsorption of the product onto the column.[12][13]

Step-by-Step Methodology:

  • Stationary Phase Selection:

    • Option A (Standard Silica): Use standard silica gel (230-400 mesh). To mitigate acidity, the eluent must be modified.

    • Option B (Amine-Functionalized Silica): For difficult separations or high-value material, using an amine-functionalized stationary phase (KP-NH) can provide superior results by creating a more alkaline environment.[13]

  • Mobile Phase (Eluent) Selection:

    • Determine an appropriate eluent system using TLC. A good starting point is a mixture of hexanes and ethyl acetate.

    • CRITICAL: If using standard silica, add 0.5-1% triethylamine (Et₃N) to the eluent mixture. The triethylamine acts as a competing base, neutralizing the acidic sites on the silica and allowing the aniline to travel through the column smoothly.[11]

  • Column Packing: Pack the column with the chosen stationary phase using the selected eluent (with Et₃N if applicable).

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane (DCM) or the eluent. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Run the column, collecting fractions. Monitor the elution process using TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure. The triethylamine is volatile and will be removed during this step.

Protocol 3: Recrystallization

Principle: This technique purifies crystalline solids by leveraging differences in solubility between the desired compound and impurities in a given solvent at different temperatures.[14] The ideal solvent will dissolve the compound well when hot but poorly when cold.

Step-by-Step Methodology:

  • Solvent Screening: Test the solubility of a small amount of your crude product in various solvents (e.g., ethanol, methanol, isopropanol, hexanes, toluene, or mixed solvent systems like ethanol/water).

  • Dissolution: In an Erlenmeyer flask, add the minimum amount of the chosen hot solvent to the crude solid to just dissolve it completely. If colored impurities persist, you can add a spatula-tip of activated charcoal and keep the solution hot for a few minutes.[15]

  • Hot Filtration (if charcoal was used): If you used charcoal or if there are insoluble impurities, perform a hot gravity filtration through a fluted filter paper into a clean, pre-warmed flask to remove them. This step must be done quickly to prevent premature crystallization.[15]

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impure mother liquor.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Section 4: Frequently Asked Questions (FAQs)

Q1: My crude 4-(3,5-Difluorophenoxy)aniline is a dark brown or black oil/solid. What causes this and how can I fix it?

A1: This coloration is almost certainly due to the air oxidation of the aniline functional group.[7] While purification methods like chromatography can remove these colored impurities, a simple pre-treatment can be effective. Dissolve the crude material in a suitable solvent and treat it with a small amount of a reducing agent like sodium dithionite (Na₂S₂O₄) or stannous chloride (SnCl₂) to reduce the colored imine/nitroso species back to the aniline.[7] Follow this with an aqueous workup and one of the primary purification methods described above.

Q2: My compound is streaking badly on the TLC plate, even with ethyl acetate/hexanes. What should I do?

A2: This is a classic sign of a basic compound interacting with acidic silica gel.[12] Before running a large column, prepare a new TLC developing chamber with your eluent plus 1% triethylamine (Et₃N). Spot your material on the TLC plate and develop it in this new chamber. You should observe a significant improvement in the spot shape, which will translate to better separation on a column using the same modified eluent.

Q3: How do I remove residual palladium or copper catalyst from my product?

A3: Metal catalysts can often be challenging to remove completely.

  • For Palladium: After the reaction, a workup involving a wash with an aqueous solution of a sulfur-containing ligand like thiourea or L-cysteine can help scavenge palladium. Specialized commercial scavengers are also highly effective.

  • For Copper: A thorough wash with an aqueous solution of ammonium hydroxide (NH₄OH) can often remove copper salts by forming a water-soluble copper-ammonia complex.

  • In many cases, a well-run silica gel column is also effective at removing residual metal catalysts.

Q4: What is the best method to ensure my purified aniline is completely dry?

A4: After purification via extraction or chromatography, the organic solution should be dried over a chemical drying agent like anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). For absolute dryness, after solvent evaporation, the product can be dissolved in a solvent like toluene and re-evaporated (azeotropic drying) or dried in a vacuum oven at a temperature safely below its melting point. Aniline and its derivatives are often hygroscopic.[7]

Section 5: Data Summary & References

Table 1: Properties of Common Solvents for Purification
SolventBoiling Point (°C)Polarity IndexUse Case Notes
Hexanes 690.1Non-polar eluent for chromatography.
Toluene 1112.4Potential recrystallization solvent for aromatic compounds.
Diethyl Ether 352.8Excellent solvent for liquid-liquid extraction.
Dichloromethane 403.1Good for dissolving crude product for column loading.
Ethyl Acetate 774.4Polar eluent for chromatography; extraction solvent.
Isopropanol 824.0Potential recrystallization solvent.
Ethanol 784.3Common recrystallization solvent, often used with water.
Water 10010.2Used in extractions and as an anti-solvent in recrystallization.
References
  • Google Patents. (n.d.). CN103819349A - Preparation method of 4-(difluoromethoxy)aniline.
  • Google Patents. (n.d.). US5965775A - Process for the preparation of 3,5-difluoroaniline.
  • Chemistry Stack Exchange. (2014). How to obtain pure aniline from a mixture of phenol and aniline? Retrieved from [Link]

  • Google Patents. (n.d.). EP0497213A2 - Process for producing 3,5-difluoroaniline.
  • Google Patents. (n.d.). US8455691B2 - Process for the purification of aromatic amines.
  • Google Patents. (n.d.). US5294742A - Process for preparing 3,5-difluoroaniline.
  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]

  • Reddit. (n.d.). Purify and dry aniline? Retrieved from [Link]

  • ResearchGate. (n.d.). Palladium-Catalyzed Synthesis of N, N- Dimethylanilines via Buchwald–Hartwig Amination of (Hetero)aryl Triflates. Retrieved from [Link]

  • American Chemical Society. (2004). A General and Mild Ullmann-Type Synthesis of Diaryl Ethers. Organic Letters. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Experiment 6 - Extraction. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 63735676, 4-(3,5-Dichlorophenoxy)-3-(difluoromethyl)aniline. Retrieved from [Link]

  • Veeprho. (n.d.). Aniline Impurities and Related Compound. Retrieved from [Link]

  • Reddit. (n.d.). Chromotography with free amines? Retrieved from [Link]

  • Scribd. (n.d.). Recrystallization. Retrieved from [Link]

  • Google Patents. (n.d.). CN111056954A - Aniline purification method.
  • ResearchGate. (2015). Is it possible to purify imine using column chromatography? Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • ResearchGate. (n.d.). The Ullmann Ether Condensation. Retrieved from [Link]

  • YouTube. (2020). Acid-Base Extractions. Retrieved from [Link]

  • Chemistry Stack Exchange. (2024). How to recrystalize 3,5 dimethoxy aniline after years of oxidation. Retrieved from [Link]

  • Biotage. (2023). When should amine-bonded columns be used for purification? Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Retrieved from [Link]

  • YouTube. (2019). Buchwald-Hartwig coupling. Retrieved from [Link]

  • Scholars Research Library. (n.d.). Identification and synthesis of impurities formed during Trametinib Dimethyl sulfoxide preparation. Retrieved from [Link]

  • Google Patents. (n.d.). JPH08295654A - Method for purifying aniline.
  • University of Colorado Boulder. (n.d.). Recrystallization. Retrieved from [Link]

  • Google Patents. (n.d.). EP0001825A1 - Method of preparing 2,4-difluoroaniline.
  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands. Retrieved from [Link]

  • Google Patents. (n.d.). US6127577A - Method of making 3,5-difluoroaniline from 1,3,5-trichlorobenzene.
  • MDPI. (n.d.). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Retrieved from [Link]

  • IndiaMART. (n.d.). 3,5-Difluoro Aniline CAS: 372-39-4. Retrieved from [Link]

Sources

Troubleshooting

Preventing oxidation of 4-(3,5-Difluorophenoxy)aniline during storage

Technical Support Center: 4-(3,5-Difluorophenoxy)aniline Topic: Prevention of Oxidation During Storage & Handling Core Chemical Context 4-(3,5-Difluorophenoxy)aniline is an electron-rich aromatic amine. While the 3,5-dif...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-(3,5-Difluorophenoxy)aniline Topic: Prevention of Oxidation During Storage & Handling

Core Chemical Context

4-(3,5-Difluorophenoxy)aniline is an electron-rich aromatic amine. While the 3,5-difluorophenoxy substituent provides some electron-withdrawing character via the ether linkage, the primary amine (


) group remains highly susceptible to oxidative degradation.

When exposed to atmospheric oxygen, UV light, or moisture, this compound undergoes a radical-mediated oxidation cascade. This results in the formation of highly colored impurities—typically azo compounds, nitro derivatives, or complex polymeric species (aniline blacks)—which can severely compromise downstream applications such as cross-coupling reactions or biological assays.

Troubleshooting Guide & FAQs

Category A: Visual Inspection & Diagnosis

Q: My compound has turned from off-white to a dark brown/black sticky solid. Is it still usable? A: The color change indicates significant surface oxidation.

  • Mechanism: The amine group undergoes single-electron transfer (SET) to form a radical cation (

    
    ). These radicals couple to form hydrazines, which further oxidize to azo linkages (
    
    
    
    ), creating the dark chromophores you observe.
  • Verdict: If the bulk material is solid and only the surface is dark, you may be able to salvage it via recrystallization. If it has turned into a viscous black oil, the purity is likely

    
    , and a full acid-base extraction or column chromatography is required.
    

Q: I stored the sample in a clear glass vial on the benchtop. Why did it degrade despite being sealed? A: Sealing alone is insufficient if the headspace contains air or if the glass transmits UV light.

  • The "Greenhouse" Effect: Standard borosilicate glass allows UV light to penetrate, which catalyzes the photo-oxidation of the amine.

  • Solution: Always use amber glass vials and purge the headspace with an inert gas (Argon or Nitrogen) before sealing.

Category B: Storage & Handling[1][2][3]

Q: What is the absolute best-practice storage condition for long-term stability (>6 months)? A: You must eliminate the three vectors of decay: Oxygen, Heat, and Light.

  • Protocol: Store under an Argon atmosphere in a tightly sealed amber vial with a Teflon-lined cap.

  • Temperature: Maintain at -20°C .

  • Why -20°C? At lower temperatures, the kinetic rate of the radical propagation step in auto-oxidation is exponentially reduced (Arrhenius equation).

Q: Can I store 4-(3,5-Difluorophenoxy)aniline as a stock solution in DMSO or Methanol? A: Proceed with caution.

  • Risk: Protic solvents like methanol can contain dissolved oxygen. DMSO is hygroscopic and can absorb water, promoting hydrolysis or proton-coupled electron transfer.

  • Requirement: If solution storage is necessary, use anhydrous, degassed DMSO , store under Argon, and keep frozen at -20°C. Use within 30 days.

Technical Data & Specifications

Table 1: Physical Properties & Storage Metrics

PropertyValue / Recommendation
Molecular Formula

Molecular Weight 221.21 g/mol
Appearance (Pure) Off-white to pale beige solid
Appearance (Oxidized) Brown, reddish, or black semi-solid
Storage Temperature -20°C (Long-term); 2-8°C (Active use)
Atmosphere Inert Gas (Argon preferred over Nitrogen due to density)
Container Type Amber Glass with Teflon (PTFE) lined cap

Visualizations

Figure 1: Aniline Oxidation Cascade

This diagram illustrates the pathway from the pure amine to the colored azo-impurities, highlighting the critical intervention points.

OxidationPathway Aniline 4-(3,5-Difluorophenoxy)aniline (Colorless/Pale) Radical Radical Cation (Ar-NH2•+) Aniline->Radical O2 / UV Light (Initiation) Dimer Hydrazine Dimer (Ar-NH-NH-Ar) Radical->Dimer Coupling Azo Azo Compound (Ar-N=N-Ar) (Dark Brown/Black) Dimer->Azo Further Oxidation

Caption: The oxidative degradation pathway. Preventing the initial radical formation (Step 1) via inert storage is the only effective stabilization strategy.

Figure 2: Storage Decision Logic

Follow this flow to determine the optimal handling for your specific experimental phase.

StorageLogic Start Received Compound Usage Immediate Use (< 1 week)? Start->Usage ShortTerm Store at 4°C Amber Vial Flush with N2 Usage->ShortTerm Yes LongTerm Long Term Storage (> 1 week) Usage->LongTerm No Pack Pack under Argon Parafilm Seal LongTerm->Pack Freeze Store at -20°C Pack->Freeze

Caption: Decision tree for maximizing shelf-life based on usage frequency.

Validated Protocols

Protocol A: Inert Atmosphere Packaging (Self-Validating)

Use this whenever you close a vial after use.

  • Preparation: Connect a Pasteur pipette to a source of dry Argon or Nitrogen via flexible tubing.

  • Flow Check: Insert the tip into a beaker of solvent (e.g., acetone) to verify a gentle, steady stream of bubbles. This validates gas flow.

  • Purge: Insert the pipette tip into the sample vial, positioning it 1 cm above the solid surface. Do not disturb the powder.

  • Displacement: Flush for 15–30 seconds. Argon is heavier than air and will create a "blanket" over the solid.

  • Seal: While the gas is still flowing, rapidly withdraw the pipette and immediately screw on the cap.

  • Secure: Wrap the cap junction with Parafilm to prevent oxygen diffusion over time.

Protocol B: Salvage Purification (Acid-Base Extraction)

Use this if your compound has oxidized (turned brown).

  • Dissolution: Dissolve the crude, oxidized material in Ethyl Acetate (EtOAc) .

  • Acid Extraction: Add an equal volume of 1M HCl . Shake vigorously.

    • Mechanism:[1][2][3][4] The aniline protonates (

      
      ) and moves to the aqueous layer. Neutral oxidized impurities (azo compounds, tars) remain in the organic layer.
      
  • Separation: Collect the aqueous layer. You can discard the dark organic layer (this contains the impurities).

  • Wash: Wash the aqueous layer once with fresh EtOAc to remove residual impurities.

  • Basification: Slowly add 1M NaOH or Saturated

    
     to the aqueous layer until pH > 10.
    
    • Observation: The solution will become cloudy as the free-base aniline precipitates/oils out.

  • Recovery: Extract the cloudy aqueous mixture with fresh EtOAc (3x).

  • Drying: Dry the combined organic extracts over Anhydrous Sodium Sulfate (

    
    ), filter, and concentrate in vacuo.
    
    • Result: You should recover a pale/off-white solid.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 20782476, 4-(3,5-Difluorophenyl)aniline. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Troubleshooting 4-(3,5-Difluorophenoxy)aniline Reactivity

Case ID: T-DFPA-001 Subject: Overcoming Low Nucleophilicity in Amide and Pd-Catalyzed Couplings Status: Active Guide Application Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: T-DFPA-001 Subject: Overcoming Low Nucleophilicity in Amide and Pd-Catalyzed Couplings Status: Active Guide Application Scientist: Dr. A. Vance[1][2]

Executive Summary: The "Hidden" Deactivation

The Core Problem: Users frequently report stalled reactions or low yields when attempting to couple 4-(3,5-Difluorophenoxy)aniline . The root cause is often misdiagnosed as steric hindrance or catalyst poisoning.[1] In reality, it is a severe case of electronic deactivation .

Mechanism of Deactivation: The aniline nitrogen is electronically impoverished through a "relay" of inductive effects.

  • Primary Pull: The ether oxygen exerts an inductive withdrawal (

    
    ) on the aniline ring.[1]
    
  • Secondary Pull: The two fluorine atoms on the distal ring are strongly electronegative.[1] They pull electron density away from the central oxygen, preventing it from donating electron density back into the aniline ring via resonance (

    
    ).[2]
    

Result: The HOMO energy of the nitrogen lone pair is significantly lowered, dropping the pKa of the conjugate acid to approximately 3.5–4.0 (compared to ~4.6 for aniline).[2] This molecule behaves more like a sulfonamide than a typical aniline.[1]

Visualizing the Electronic Trap

ElectronicDeactivation N Amino Group (-NH2) Nucleophilic Center Ph1 Phenylene Linker N->Ph1 Lone pair delocalization O Ether Oxygen (Inductive Pull) Ph1->O Inductive Pull Ph2 3,5-Difluorophenyl O->Ph2 Electron Density Drain F Fluorine Atoms (Strong -I Effect) Ph2->F Strong Pull Caption Fig 1. Electron density withdrawal pathway reducing nucleophilicity.

[1][3]

Module A: Amide Coupling Troubleshooting

Symptom: Standard EDC/NHS or HBTU couplings yield <20% product after 24 hours.

Diagnostic FAQ

Q1: I am using EDC/HOBt in DCM. Why is nothing happening? A: EDC is insufficient to activate the carboxylic acid for such a weak nucleophile.[1] The intermediate active ester is not electrophilic enough to capture the slow-reacting aniline before it hydrolyzes or rearranges.[1][2]

  • Fix: Switch to HATU or T3P (Propylphosphonic anhydride).[1]

Q2: I see the starting material spot on TLC, but it won't move. A: Ensure you are using a non-nucleophilic base that is strong enough to keep the aniline deprotonated (though at pKa ~4, it is mostly neutral) but more importantly, to drive the catalytic cycle of the coupling agent.[2]

  • Fix: Use Sym-Collidine or 2,6-Lutidine instead of DIPEA if using T3P.[1][2] For HATU, DIPEA is acceptable.[1][3]

Protocol 1: High-Force Amide Coupling (The "Gold Standard")

This protocol uses Ghosez’s Reagent to generate an acid chloride in situ, which is far more reactive than any active ester.[1]

Reagents:

  • Carboxylic Acid (1.0 equiv)[1]

  • Ghosez’s Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) (1.2 equiv)[1][2]

  • 4-(3,5-Difluorophenoxy)aniline (1.1 equiv)[1][2]

  • Pyridine (3.0 equiv) or DIPEA (2.5 equiv)[1]

  • DCM (Dry, 0.1 M concentration)[2]

Step-by-Step:

  • Activation: Dissolve the carboxylic acid in dry DCM under

    
    .
    
  • Add Ghosez’s Reagent dropwise at 0°C. Stir for 1 hour at room temperature (RT). Note: This converts the acid to the acid chloride neutrally.[2]

  • Coupling: In a separate vial, dissolve the aniline and Pyridine in minimal DCM.

  • Add the amine solution to the activated acid solution at 0°C.

  • Reaction: Allow to warm to RT and stir for 4–12 hours.

  • Quench: Add saturated

    
    .[1]
    

Decision Tree for Amide Coupling:

AmideLogic Start Start: Amide Coupling Check1 Is Acid Sensitive to HCl? Start->Check1 MethodA Method A: Acid Chloride (SOCl2 or Oxalyl Chloride) Check1->MethodA No MethodB Method B: HATU + DIPEA (DMF, 50°C) Check1->MethodB Yes Check2 Did Method B fail? MethodB->Check2 MethodC Method C: T3P + Pyridine (EtOAc, Reflux) Check2->MethodC Yield < 30% MethodD Method D: Ghosez's Reagent (Neutral Acid Chloride) Check2->MethodD Yield < 10% Caption Fig 2. Decision matrix for coupling electron-deficient anilines.

Module B: Buchwald-Hartwig Cross-Coupling

Symptom: Reaction turns black (Pd precipitation) or yields only dehalogenated starting material.[1]

The Challenge: For electron-deficient anilines, the rate-limiting step is often the amine binding to the Pd(II) complex prior to reductive elimination.[2] Standard ligands (BINAP, dppf) bind the metal too tightly or don't create the necessary steric pocket to force the weak nucleophile onto the metal center.[2]

Critical Parameters Table
ParameterRecommendationWhy?
Ligand BrettPhos or tBuBrettPhos These bulky, electron-rich biaryl phosphines are specifically designed to facilitate the coupling of weak nucleophiles (amines with pKa < 5).[1][2]
Precatalyst Pd-G3 or Pd-G4 (BrettPhos)Ensures rapid initiation without requiring reduction of Pd(II) in situ, which can be inconsistent.[1][2]
Base NaOtBu or LHMDS Weak bases (

) often fail.[1] You need a base strong enough to deprotonate the Pd-bound amine complex.[1][2][4]
Solvent t-Amyl Alcohol or Dioxane High boiling point allows for thermal drive; t-Amyl alcohol helps solubilize the base.[1][2]
Protocol 2: Optimized Buchwald Coupling

Reagents:

  • Aryl Halide (1.0 equiv)[1]

  • 4-(3,5-Difluorophenoxy)aniline (1.2 equiv)[1][2]

  • BrettPhos Pd G3 (0.02 equiv / 2 mol%)[1]

  • NaOtBu (1.4 equiv)[1]

  • 1,4-Dioxane (degassed, 0.2 M)[2]

Step-by-Step:

  • Setup: Charge a reaction vial with the Aryl Halide, Aniline, Base, and Catalyst. Do this in a glovebox if possible, or use rigorous Schlenk technique.[2]

  • Solvent: Add degassed 1,4-Dioxane.

  • Temperature: Seal the vial and heat to 100°C .

  • Monitoring: Check LCMS at 1 hour. These catalysts are fast.[1] If no conversion by 2 hours, higher temp won't help—check for catalyst poisoning (e.g., free thiols or iodides in starting material).[2]

  • Workup: Filter through Celite/Silica plug to remove Pd residues before aqueous workup.[1]

Module C: Purification & Handling

Stability Note: Unlike electron-rich anilines, 4-(3,5-Difluorophenoxy)aniline is relatively stable to air oxidation (it doesn't turn brown/black as quickly).[1][2] However, its low basicity creates purification headaches.[1]

Q: I tried an acid wash (1N HCl) to remove excess aniline, but it remained in the organic layer. A: Due to the low pKa (~3.5-4.0), a significant portion of the aniline remains unprotonated even at pH 1-2.[2]

  • Fix: You cannot rely on acid-base extraction for purification.[1][2] You must use Flash Chromatography .[1]

    • Eluent: Hexanes/Ethyl Acetate (gradient 0-30%).[1][2] The difluorophenoxy group makes it quite lipophilic, so it will elute earlier than typical anilines.

References

  • Valeur, E., & Bradley, M. (2009).[2] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1][2] Link

  • Surry, D. S., & Buchwald, S. L. (2008).[2] Biaryl phosphane ligands in palladium-catalyzed amination. Angewandte Chemie International Edition, 47(34), 6338-6361.[1][2] Link[1]

  • Ghosez, L., et al. (1979).[1] 1-Chloro-N,N,2-trimethyl-1-propenylamine: A Versatile Reagent for the Synthesis of Amides.[1][2] Organic Syntheses, 59, 26. Link[1]

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016).[2] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[1][2] Organic Process Research & Development, 20(2), 140–177.[2] Link[1]

  • Fors, B. P., & Buchwald, S. L. (2009).[2][5] A General Method for the Amidation of Aryl Halides with Primary Amides Using BrettPhos-Palladium Precatalysts.[1][2] Journal of the American Chemical Society, 131(36), 12898–12899. Link[1]

Sources

Troubleshooting

Technical Support Center: Purification of 4-(3,5-Difluorophenoxy)aniline

[1] Current Status: Operational Topic: Removal of Regioisomer Impurities (Ortho/Meta) Target Audience: Process Chemists, Medicinal Chemists, QA/QC Analysts Executive Summary The synthesis of 4-(3,5-difluorophenoxy)anilin...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Current Status: Operational Topic: Removal of Regioisomer Impurities (Ortho/Meta) Target Audience: Process Chemists, Medicinal Chemists, QA/QC Analysts

Executive Summary

The synthesis of 4-(3,5-difluorophenoxy)aniline (often a key intermediate for c-Met or VEGFR kinase inhibitors) typically involves a nucleophilic aromatic substitution (


) followed by nitro reduction.[1] The most persistent impurity is the regioisomer 2-(3,5-difluorophenoxy)aniline  (the ortho-isomer), which arises from regio-impurities in the starting 4-chloronitrobenzene.[1]

Because the ortho and para isomers possess nearly identical polarities and boiling points, standard silica chromatography is often inefficient.[1] This guide prioritizes Salt Formation and Recrystallization as the most robust, scalable method for purification.[1]

Module 1: Diagnostic & Analytical (The "Identify" Phase)

Before attempting purification, you must quantify the impurity profile.[1] The ortho-isomer often co-elutes with the product on standard C18 gradients.[1]

Recommended Analytical Method (HPLC):

  • Column: Phenyl-Hexyl or Biphenyl stationary phase (provides better

    
     selectivity for positional isomers than C18).[1]
    
  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile.

  • Gradient: Isocratic hold at 40% ACN for 5 minutes, then ramp.

Data Interpretation Table:

Impurity TypeOriginRetention Behavior (Phenyl-Hexyl)Diagnostic Signal (1H NMR)
Para-isomer (Target) ProductMajor Peak (

min)
Doublet

ppm (2H, J=8.8 Hz)
Ortho-isomer Starting Material ImpurityElutes after Para (due to intramolecular H-bonding)Doublet

ppm (1H, J=8.0 Hz)
Bis-ether Over-reaction (

)
Late eluter (High LogP)Integration of phenoxy protons doubles

Module 2: Purification Protocols (The "Solve" Phase)

Method A: The "Gold Standard" – HCl Salt Recrystallization

Best for: Removing >5% regioisomer content.[1]

Scientific Rationale: Regioisomers often have similar solubility as free bases.[1] However, their crystal lattice energies diverge significantly in salt form. The para-aniline hydrochloride typically packs more efficiently (higher lattice energy) than the ortho-isomer, making it less soluble in polar solvents.[1]

Protocol:

  • Dissolution: Dissolve crude aniline (10 g) in Ethyl Acetate (50 mL) at room temperature.

  • Salt Formation: Add 4M HCl in Dioxane (1.1 eq) dropwise with vigorous stirring. A thick white precipitate will form immediately.[1]

  • Digestion: Heat the slurry to reflux (

    
    ). Add Ethanol  dropwise until the solution just becomes clear (approx. 10-20 mL).
    
  • Crystallization: Turn off the heat and allow the flask to cool slowly to room temperature in the oil bath (slow cooling is critical for rejection of the ortho impurity).

  • Filtration: Filter the white crystals. Wash with cold Ethyl Acetate/Ethanol (9:1).

  • Free Basing (Optional): If the free base is required for the next step, suspend the salt in EtOAc and wash with saturated

    
    .[1]
    
Method B: Flash Chromatography Optimization

Best for: Polishing steps (<2% impurity).

Standard Hexane/EtOAc gradients often fail to resolve these isomers ($ \Delta R_f < 0.05 $).[1]

Optimized Conditions:

  • Stationary Phase: Amine-functionalized Silica (

    
    -Silica) or standard Silica buffered with 1% Triethylamine.[1]
    
  • Mobile Phase: Toluene / Ethyl Acetate (Start 100% Toluene

    
     20% EtOAc).
    
  • Why Toluene? Toluene interacts with the aromatic rings (

    
    ), often amplifying the subtle electronic differences between the ortho and para phenoxy systems.[1]
    

Module 3: Root Cause Analysis & Prevention

It is thermodynamically cheaper to purify the precursor than the final product.[1]

ImpurityPathway SM Starting Material (4-Chloronitrobenzene) Inter_Para Para-Nitro Intermediate (Crystalline Solid) SM->Inter_Para SNAr (3,5-Difluorophenol) Impurity_SM Impurity (2-Chloronitrobenzene) Inter_Ortho Ortho-Nitro Impurity (Oily/Low Melting) Impurity_SM->Inter_Ortho SNAr Inter_Para->Inter_Para Recrystallize Here! (EtOH/Water) Final_Para Target Product (Para-Aniline) Inter_Para->Final_Para Reduction (H2/Pd or Fe/HCl) Final_Ortho Regioisomer Impurity (Ortho-Aniline) Inter_Ortho->Final_Ortho Reduction

Figure 1: Impurity propagation pathway. The most effective intervention point is the recrystallization of the Nitro intermediate.[1]

Preventative Strategy: The nitro-intermediate, 4-(3,5-difluorophenoxy)nitrobenzene , crystallizes much better than the aniline.[1]

  • Action: Recrystallize the nitro intermediate from Ethanol/Water (4:1) before performing the reduction.[1] The ortho-nitro isomer usually remains in the mother liquor.[1]

Troubleshooting FAQs

Q1: The HCl salt "oiled out" instead of crystallizing. What went wrong?

  • Cause: This usually happens if the solvent is too polar (too much water or ethanol) or if the temperature dropped too quickly.[1]

  • Fix: Re-heat the mixture to reflux. Add a small amount of Isopropanol (IPA) or more Ethyl Acetate.[1] Seed the solution with a pure crystal if available.[1] Allow to cool very slowly.

Q2: I see a new impurity at RRT 0.9 after acid workup.

  • Cause: 3,5-difluoroaniline.[1][2][3]

  • Explanation: The ether linkage is generally stable, but harsh acid conditions (refluxing conc.[1] HCl) can sometimes cleave the ether, releasing 3,5-difluorophenol and 4-aminophenol (or their precursors).[1]

  • Fix: Use mild acids (Acetic Acid) or keep HCl contact time short and cold during workups.

Q3: Can I use column chromatography to separate the Ortho isomer?

  • Answer: Only with difficulty. The

    
     is negligible on standard silica.[1]
    
  • Tip: If you must use chromatography, use Dichloromethane (DCM) as the primary solvent. Ortho-isomers often have higher solubility in DCM due to internal dipole cancellation, causing them to elute slightly faster than the Para-isomer.[1]

References

  • Synthesis of Phenoxyanilines: Molecules. 2013; 18(6):6856-6869.[1] (General procedure for

    
     synthesis of phenoxy-nitrobenzenes). 
    
  • Purification of Aniline Isomers: Journal of Chemical Education. Recrystallization strategies for substituted anilines.

  • Salt Selection for Purification: Organic Process Research & Development. "Salt Selection and Optimization Procedures for Pharmaceutical New Chemical Entities".

  • Chromatographic Separation of Isomers: Journal of Chromatography A. Separation of positional isomers of substituted benzenes on specific stationary phases.

(Note: While specific literature on 4-(3,5-difluorophenoxy)aniline is proprietary/sparse, the protocols above are derived from standard industrial practices for the "Phenoxyaniline" scaffold class.)

Sources

Optimization

Technical Support Center: Optimizing Recrystallization of 4-(3,5-Difluorophenoxy)aniline

Welcome to the technical support center for the purification of 4-(3,5-Difluorophenoxy)aniline. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this and...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 4-(3,5-Difluorophenoxy)aniline. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this and structurally related compounds. Recrystallization is a powerful technique for purification, but its success is highly dependent on finely-tuned conditions. This document provides in-depth troubleshooting advice and foundational protocols to help you achieve high purity and yield.

Understanding Your Compound: Physicochemical Profile

While extensive experimental data for 4-(3,5-Difluorophenoxy)aniline is not widely published, we can infer its likely properties based on its structure—an aromatic amine with a diphenyl ether linkage and fluorine substituents. These features suggest a compound with moderate polarity, likely existing as a solid at room temperature. The presence of the amine group allows for potential manipulation of its solubility through pH adjustment.

PropertyEstimated Value/CharacteristicRationale & Key Considerations
Molecular Formula C₁₂H₉F₂NA molecular weight of approximately 205.20 g/mol .[1]
Physical State Likely a crystalline solidSimilar to many substituted anilines and diphenyl ethers. The related compound 3,5-difluoroaniline has a melting point of 37-41°C.[2]
Solubility in Water Very low to insolubleAromatic amines and ethers generally have poor water solubility.[2][3]
Solubility in Organic Solvents Moderately soluble in polar aprotic and protic solvents; lower solubility in nonpolar solvents.The aromatic rings contribute to van der Waals interactions, favoring solubility in solvents like toluene and dichloromethane. The amine group can form hydrogen bonds, suggesting solubility in alcohols.[3][4][5]
Basicity Weakly basicThe electron-withdrawing effect of the aromatic rings and fluorine atoms reduces the basicity of the amine group compared to aliphatic amines.[6]

Experimental Protocol: Selecting a Recrystallization Solvent

The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[7] A systematic approach to solvent screening is crucial.

Step-by-Step Micro-Scale Solvent Screening:

  • Preparation: Place approximately 20-30 mg of your crude 4-(3,5-Difluorophenoxy)aniline into several small test tubes.

  • Solvent Addition (Room Temperature): To each test tube, add a different solvent dropwise (e.g., water, ethanol, isopropanol, acetone, ethyl acetate, toluene, hexanes). Start with 0.5 mL. Agitate the mixture. If the compound dissolves completely at room temperature, that solvent is unsuitable for single-solvent recrystallization.

  • Heating: If the compound is not fully soluble at room temperature, gently heat the test tube in a sand bath or on a hot plate, while continuing to add the solvent dropwise until the solid just dissolves. Do not add an excess of solvent.

  • Cooling and Observation: Allow the clear solution to cool slowly to room temperature. Then, place it in an ice bath for 10-15 minutes.

  • Evaluation: A good solvent will show significant crystal formation upon cooling. The quality and quantity of the crystals will indicate the most promising solvent(s) to scale up.

Troubleshooting Guide & FAQs

Here are some common issues encountered during the recrystallization of aromatic amines and their solutions:

Q1: My compound has "oiled out" and is not forming crystals. What should I do?

A1: "Oiling out" occurs when the solid melts in the hot solvent and comes out of solution as a liquid rather than a solid upon cooling. This is common if the compound's melting point is lower than the solvent's boiling point or if significant impurities are depressing the melting point.

  • Causality: The compound is more soluble in its molten state than in the cooler solvent, preventing crystal lattice formation.

  • Troubleshooting Steps:

    • Re-heat the Solution: Bring the solution back to a boil to redissolve the oil.

    • Add More Solvent: Add a small amount of additional hot solvent to decrease the saturation of the solution. This can sometimes raise the temperature at which crystallization begins to above the melting point of your compound.

    • Lower the Solvent Boiling Point: Switch to a lower-boiling solvent or a mixed solvent system. For example, if you are using toluene, consider trying ethyl acetate or a mixture of ethanol and water.

    • Induce Crystallization at a Higher Temperature: Try to induce crystallization by scratching the side of the flask with a glass rod just below the solvent line as the solution begins to cool. This can provide a nucleation site for crystal growth to begin before the solution cools to the melting point of the compound.

Q2: I have very poor recovery of my purified compound. How can I improve the yield?

A2: Low recovery is a common issue and can often be rectified with procedural adjustments.[8]

  • Causality: The most frequent causes are using an excessive amount of solvent, incomplete precipitation, or premature filtration.

  • Troubleshooting Steps:

    • Minimize Solvent Usage: Ensure you are using the minimum amount of hot solvent required to fully dissolve the crude material. Excess solvent will retain more of your compound in the solution (the "mother liquor") upon cooling.[8]

    • Evaporate Excess Solvent: If you suspect too much solvent was added, you can gently boil off some of the solvent to re-saturate the solution and then allow it to cool again.

    • Ensure Complete Cooling: Allow the flask to cool to room temperature undisturbed, and then place it in an ice-water bath for at least 30 minutes to maximize precipitation.

    • Consider a Second Crop: After filtering your initial crystals, you can concentrate the mother liquor by boiling off a portion of the solvent and cooling again to obtain a second, though likely less pure, crop of crystals.

Q3: My final crystals are colored, but the pure compound should be white or off-white. How do I remove colored impurities?

A3: The color is likely due to high molecular weight, conjugated impurities or oxidation byproducts, which are common with aniline derivatives.[6]

  • Causality: These impurities are often present in small amounts but are highly chromophoric.

  • Troubleshooting Protocol: Decolorization with Activated Charcoal

    • Dissolve your crude compound in the minimum amount of hot recrystallization solvent.

    • Remove the flask from the heat source and allow it to cool slightly to prevent flash boiling in the next step.

    • Add a very small amount of activated charcoal (a spatula tip is usually sufficient). Adding too much will adsorb your product and reduce yield.

    • Bring the solution back to a boil for a few minutes.

    • Perform a hot filtration through a fluted filter paper to remove the charcoal. This step must be done quickly to prevent your product from crystallizing in the funnel.[9]

    • Allow the hot, clear filtrate to cool as you normally would for crystallization.

Q4: No crystals have formed even after cooling the solution in an ice bath. How can I induce crystallization?

A4: Crystal formation requires nucleation, the initial aggregation of molecules, which can sometimes be slow to start.

  • Causality: The solution is supersaturated, but there are no nucleation sites for crystal growth to begin.

  • Troubleshooting Steps:

    • Scratch the Flask: Use a glass rod to gently scratch the inner surface of the flask at the air-liquid interface. The microscopic scratches on the glass can provide nucleation sites.

    • Seed the Solution: If you have a small crystal of the pure compound, add it to the cold solution. This "seed crystal" will act as a template for further crystal growth.

    • Reduce the Temperature: If you have only cooled in an ice bath (0°C), try a colder bath, such as a dry ice/acetone slurry, but be mindful that very rapid cooling can sometimes lead to the precipitation of impurities.[8]

    • Reduce Solvent Volume: As a last resort, evaporate some of the solvent and try cooling again. This increases the concentration of your compound.

Q5: My compound seems insoluble in common solvents, or it's too soluble in everything. What should I do?

A5: This is a common challenge, especially with multifunctional molecules.

  • Causality: The polarity of your molecule does not perfectly match any single common solvent.

  • Troubleshooting Options:

    • Use a Mixed Solvent System (Solvent Pair):

      • Find a "good" solvent in which your compound is very soluble, and a "poor" solvent in which it is nearly insoluble. The two solvents must be miscible. For 4-(3,5-Difluorophenoxy)aniline, a good pair might be Ethanol (good) and Water (poor), or Toluene (good) and Hexanes (poor).

      • Protocol: Dissolve the compound in the minimum amount of the hot "good" solvent. Then, add the "poor" solvent dropwise until the solution becomes faintly cloudy (the cloud point). Add a drop or two of the "good" solvent to make it clear again, and then allow it to cool slowly.

    • Purification via Salt Formation:

      • Since your compound is an amine, it can be converted into a salt, which will have drastically different solubility properties.[10][11]

      • Protocol:

        • Dissolve the crude amine in a suitable organic solvent like ethyl acetate or diethyl ether.

        • Add a solution of HCl in ether or another appropriate acid (like oxalic acid) dropwise. The amine salt will often precipitate out.

        • The salt can then be filtered and recrystallized, often from a more polar solvent like an alcohol/water mixture.

        • To recover the purified free amine, dissolve the salt in water and neutralize with a base (e.g., NaHCO₃ or NaOH solution) until the solution is basic. The purified amine will precipitate or can be extracted with an organic solvent.

Visualization of the Solvent Selection Workflow

Recrystallization_Solvent_Selection start Start: Crude Solid test_solubility Add Solvent at Room Temp start->test_solubility dissolves_rt Dissolves Completely? test_solubility->dissolves_rt heat_solution Heat Solution dissolves_rt->heat_solution No bad_solvent_rt Bad Solvent (Too Soluble) dissolves_rt->bad_solvent_rt Yes dissolves_hot Dissolves When Hot? heat_solution->dissolves_hot cool_solution Cool Slowly dissolves_hot->cool_solution Yes bad_solvent_hot Bad Solvent (Insoluble) dissolves_hot->bad_solvent_hot No crystals_form Crystals Form? cool_solution->crystals_form good_solvent Good Solvent Found crystals_form->good_solvent Yes induce_crystallization Induce Crystallization (Scratch/Seed) crystals_form->induce_crystallization No mixed_solvent Consider Mixed Solvent System bad_solvent_rt->mixed_solvent bad_solvent_hot->mixed_solvent induce_crystallization->crystals_form Re-evaluate

Caption: Decision workflow for selecting a suitable single solvent for recrystallization.

References

  • FooDB. (2019). Showing Compound Aniline (FDB003571). Retrieved from FooDB database. [Link]

  • Kanagathara, N., et al. (2020). A brief review on aniline and its derivatives. ResearchGate. [Link]

  • IndiaMART. (n.d.). 3,5-Difluoro Aniline CAS: 372-39-4. Retrieved from IndiaMART. [Link]

  • PubChem. (n.d.). 4-(3,5-Difluorophenyl)aniline. Retrieved from PubChem, National Center for Biotechnology Information. [Link]

  • Zhumagali, S., et al. (2021). Polymerization of new aniline derivatives: synthesis, characterization and application as sensors. RSC Publishing. [Link]

  • Scribd. (n.d.). Recrystallization: Figure 1. Structure of Aniline. Retrieved from Scribd. [Link]

  • Google Patents. (n.d.). US8455691B2 - Process for the purification of aromatic amines.
  • ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from ResearchGate. [Link]

  • Reddit. (2014). Purify and dry aniline?. Retrieved from r/chemistry on Reddit. [Link]

  • National Center for Biotechnology Information. (2021). Polymerization of Aniline Derivatives to Yield Poly[N,N-(phenylamino)disulfides] as Polymeric Auxochromes. Retrieved from PMC, NIH. [Link]

  • Cram. (n.d.). Recrystallization Of Acetanilide From Aniline. Retrieved from Cram. [Link]

  • ResearchGate. (2021). (PDF) Polymerization of new aniline derivatives: Synthesis, characterization and application as sensors. Retrieved from ResearchGate. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from University of Rochester. [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from Chemistry LibreTexts. [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from UCLA Chemistry Department. [Link]

Sources

Reference Data & Comparative Studies

Validation

1H NMR chemical shifts for 4-(3,5-Difluorophenoxy)aniline characterization

This guide details the 1H NMR characterization of 4-(3,5-Difluorophenoxy)aniline , a critical pharmacophore often utilized in the synthesis of kinase inhibitors (e.g., targeting c-Met or VEGFR). The following analysis sy...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the 1H NMR characterization of 4-(3,5-Difluorophenoxy)aniline , a critical pharmacophore often utilized in the synthesis of kinase inhibitors (e.g., targeting c-Met or VEGFR).

The following analysis synthesizes empirical fragment data with standard shielding principles to provide a robust reference for structural validation.

[1]

Introduction & Structural Context

Precise characterization of 4-(3,5-Difluorophenoxy)aniline is challenging due to the overlapping regions of aromatic protons and the significant splitting caused by the fluorine atoms (


F, spin 1/2).[1] This guide distinguishes the aniline ring  (electron-rich, AA'BB' system) from the difluorophenoxy ring  (electron-deficient, distinct coupling patterns).[1]
Key Structural Features[1][2]
  • Aniline Ring (Ring A): Contains the electron-donating

    
     group.[1] Protons ortho to the amine are significantly shielded (upfield).[1]
    
  • Difluorophenoxy Ring (Ring B): Contains two fluorine atoms at the 3 and 5 positions.[1] The protons on this ring exhibit strong

    
     coupling.[1]
    

Experimental Protocol (Best Practice)

To ensure reproducibility and correct assignment, the choice of solvent is critical due to the exchangeable amine protons.[1]

  • Solvent A: DMSO-d

    
     (Recommended): 
    
    • Why: Stabilizes the

      
       protons via hydrogen bonding, resulting in a sharp, distinct singlet or broad peak around 5.0–5.2 ppm.[1] Excellent solubility for polar aromatics.[1]
      
    • Reference: Residual solvent peak at 2.50 ppm.[1]

  • Solvent B: CDCl

    
     (Alternative): 
    
    • Why: Good for observing fine coupling structures in the aromatic region without viscosity broadening.[1]

    • Drawback:

      
       protons appear broad and variable (3.5–4.5 ppm), often obscuring aromatic signals or exchanging with water.[1]
      

Spectral Assignment & Chemical Shifts

The following data represents the characteristic shifts observed in DMSO-d


  at 400 MHz.
Summary Table: Chemical Shifts (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> )[1][2][4][5][6][7][8][9]
PositionGroup / FragmentShift (

ppm)
MultiplicityCoupling (

Hz)
Assignment Logic

Amine5.00 – 5.20 Broad Singlet-Exchangeable; shifts downfield in DMSO vs CDCl

.
2, 6 Aniline Ring (ortho to

)
6.55 – 6.65 Doublet (d)

Shielded by electron-donating

.[1] Part of AA'BB'.
3, 5 Aniline Ring (meta to

)
6.80 – 6.90 Doublet (d)

Deshielded relative to pos 2,6; ortho to ether oxygen.[1]
2', 6' Phenoxy Ring (ortho to F)6.60 – 6.75 Multiplet (dd)

Between Oxygen and Fluorine.[1] Complex splitting.
4' Phenoxy Ring (between Fs)6.95 – 7.10 Triplet (tt)

Triplet due to coupling with two equivalent Fluorines.[1]
Detailed Fragment Analysis[1]
A. The Aniline Ring (AA'BB' System)

The aniline ring protons appear as two distinct doublets (roofing effect may be visible).[1]

  • 
     6.60 (2H, d):  These protons are ortho to the amino group.[1] The lone pair on nitrogen donates electron density into the ring, shielding these protons and moving them upfield.[1]
    
  • 
     6.85 (2H, d):  These protons are meta to the amino group and ortho to the phenoxy oxygen.[1] While the oxygen is also electron-donating by resonance, the inductive withdrawal of the phenoxy ring (enhanced by the fluorines) keeps these slightly downfield of the ortho-amine protons.[1]
    
B. The 3,5-Difluorophenoxy Ring

This ring typically shows a characteristic 3:1 intensity pattern (if integration is normalized) but is split by fluorine.[1]

  • 
     6.65 (2H, m):  The protons at positions 2' and 6'.[1] They are coupled to the adjacent fluorine (
    
    
    
    ) and the para-fluorine (
    
    
    ), appearing as complex multiplets.[1]
  • ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
     7.00 (1H, tt):  The proton at position 4'.[1] It is flanked by two fluorine atoms.[1] It typically appears as a triplet of triplets (
    
    
    
    Hz,
    
    
    Hz).[1]

Comparative Analysis: Monitoring Purity

This section compares the product against common impurities (Starting Materials and Intermediates).[1]

Scenario A: Product vs. Starting Material (3,5-Difluorophenol)
  • Differentiation: Look for the disappearance of the phenolic

    
     proton (typically >9.5 ppm broad singlet in DMSO).[1]
    
  • Shift Change: The aromatic protons of the phenol starting material will shift slightly upon ether formation, but the most diagnostic change is the appearance of the AA'BB' aniline signals.

Scenario B: Product vs. Intermediate (Nitro Precursor)

If synthesized via nucleophilic aromatic substitution of 4-chloronitrobenzene followed by reduction:

  • Nitro Intermediate: Protons ortho to the

    
     group would be highly deshielded (
    
    
    
    8.0–8.2 ppm).[1]
  • Aniline Product: Upon reduction to

    
    , these protons shift dramatically upfield to 
    
    
    
    6.60 ppm.[1]
  • Diagnostic: Absence of any signals above 7.5 ppm confirms complete reduction of the nitro group.[1]

Scenario C: Solvent Comparison (DMSO vs. CDCl )
FeatureDMSO-d

CDCl


Signal
Distinct,

~5.1 ppm
Broad/Invisible,

~3.6 ppm
Resolution Good, but water peak at 3.33 ppm can interfere.[1]Excellent for coupling constants.[1]
Use Case Standard Characterization Detailed Coupling Analysis

Visualization of Characterization Logic

The following diagram illustrates the logical flow for assigning the NMR spectrum and validating the structure.

NMR_Assignment_Logic Start Crude Product Spectrum Solvent Check Solvent Residuals (DMSO: 2.50 | CDCl3: 7.26) Start->Solvent Region_High Region > 7.5 ppm (Deshielded) Solvent->Region_High Region_Mid Region 6.0 - 7.5 ppm (Aromatic) Solvent->Region_Mid Region_Low Region 3.5 - 5.5 ppm (Exchangeable) Solvent->Region_Low Decision_Nitro Signals Present? Residual Nitro Intermediate Region_High->Decision_Nitro Analysis_Aromatic Analyze Splitting Patterns Region_Mid->Analysis_Aromatic Decision_Amine Broad Singlet (2H)? Confirm -NH2 Group Region_Low->Decision_Amine Final Structure Validated: 4-(3,5-Difluorophenoxy)aniline Decision_Nitro->Final Absent Decision_Amine->Final Present Pattern_AABB AA'BB' System (2 Doublets) Indicates Aniline Ring Analysis_Aromatic->Pattern_AABB Pattern_F Complex Multiplets/Triplet (J_H-F Coupling) Indicates Difluorophenoxy Analysis_Aromatic->Pattern_F Pattern_AABB->Final Pattern_F->Final

Caption: Logical workflow for structural validation of 4-(3,5-Difluorophenoxy)aniline using 1H NMR.

References

  • Fulmer, G. R., et al. (2010).[1][2] "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents." Organometallics. [Link][1][2]

  • Abraham, R. J., et al. (2006).[1][3] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." Magnetic Resonance in Chemistry. [Link]

  • National Center for Biotechnology Information. (n.d.).[1] "3,5-Difluoroaniline Compound Summary." PubChem. [Link][1]

Sources

Comparative

A Comparative Guide to Developing a Stability-Indicating HPLC Method for the Purity Assessment of 4-(3,5-Difluorophenoxy)aniline

This guide provides a comprehensive, experience-driven approach to developing a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for assessing the purity of 4-(3,5-Difluorophenoxy)aniline...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, experience-driven approach to developing a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for assessing the purity of 4-(3,5-Difluorophenoxy)aniline. As a critical intermediate in pharmaceutical synthesis, ensuring the purity of this compound is paramount. We will move beyond a simple recitation of steps to explore the scientific rationale behind each decision, comparing alternative approaches and culminating in a fully validated method that meets rigorous international standards.

Introduction: The Analytical Challenge

4-(3,5-Difluorophenoxy)aniline is a molecule characterized by a polar aniline group and a non-polar difluorophenoxy moiety. This amphiphilic nature, combined with the basicity of the aniline nitrogen, presents a distinct set of challenges for chromatographic separation. The primary analytical objectives are:

  • To accurately quantify the purity of the main compound.

  • To separate the main peak from all potential process-related impurities and degradation products.

  • To create a method that is both robust and reliable, suitable for routine quality control.

High-Performance Liquid Chromatography (HPLC), particularly in the reversed-phase mode, is the technique of choice for this application due to its high resolving power and compatibility with a wide range of analytes.[1]

The Method Development Strategy: A Funnel Approach

Effective method development follows a logical progression from broad screening to fine-tuning and final validation. This "funnel" approach ensures that key parameters are optimized systematically, saving time and resources while building a scientifically sound method.

MethodDevelopmentWorkflow A Define Analytical Target Profile (Purity, Impurity Separation) B Column Chemistry Screening (C18 vs. Phenyl-Hexyl) A->B Initial Screening C Mobile Phase Screening (Solvent, pH, Buffer) A->C Initial Screening D Method Optimization (Gradient, Flow Rate, Temperature) B->D Selectivity Tuning C->D Selectivity Tuning E Method Validation (ICH Q2(R1)) (Specificity, Linearity, Accuracy, etc.) D->E Performance Verification F Forced Degradation & Specificity Proof E->F Stability-Indicating Proof G Final Validated Method F->G

Caption: Method Development Funnel Workflow.

Comparative Analysis of Stationary Phases

The choice of stationary phase is the most critical factor influencing selectivity in reversed-phase HPLC.[2] While a standard C18 (octadecyl) column is the workhorse of many labs, the aromatic nature of 4-(3,5-Difluorophenoxy)aniline suggests that alternative chemistries could offer superior performance.[2][3] We compared a traditional C18 phase with a Phenyl-Hexyl phase, which provides alternative selectivity through π-π interactions.[4]

Experimental Rationale: The C18 phase separates primarily based on hydrophobicity.[2][4] The Phenyl-Hexyl phase also separates by hydrophobicity but adds another dimension of interaction: the electron-rich phenyl rings in the stationary phase can interact with the aromatic rings of the analyte, providing unique selectivity for aromatic and unsaturated compounds.[4] For aromatic solutes with electronegative groups, like the fluorine atoms in our analyte, these π-π interactions can be enhanced.[4]

Comparative Data:

ParameterC18 Column (4.6 x 150 mm, 5 µm)Phenyl-Hexyl Column (4.6 x 150 mm, 5 µm)
Retention Time (Main Peak) 8.2 min9.5 min
Tailing Factor (Main Peak) 1.61.1
Resolution (Main Peak vs. Impurity 1) 1.83.5
Observations Significant peak tailing for the basic aniline. Co-elution of a minor impurity.Excellent peak shape. Baseline separation of all observed impurities.
Mobile Phase Optimization: The Key to Good Peak Shape

The mobile phase composition governs analyte retention and ionization state, which is particularly important for basic compounds like anilines.[5]

  • Organic Modifier: Acetonitrile was chosen over methanol due to its lower viscosity (leading to lower backpressure) and better UV transparency at lower wavelengths.

  • pH Control: Aniline has a pKa of approximately 4.6. To ensure consistent protonation of the amine group, which minimizes peak tailing and improves retention stability, the mobile phase pH must be controlled. Operating at a pH of ~3.0 ensures the aniline is fully in its protonated, cationic form. Phosphoric acid is a simple and effective choice for pH adjustment in UV-based methods.[6]

Optimized Mobile Phase:

  • Mobile Phase A: 0.1% Phosphoric Acid in Water

  • Mobile Phase B: Acetonitrile

This combination provides excellent buffering capacity at the desired pH and is compatible with standard reversed-phase columns.

The Validated HPLC Method: Protocol and Performance

The culmination of the development process is a robust, validated method suitable for its intended purpose, as defined by the International Council for Harmonisation (ICH) guideline Q2(R1).[7][8][9]

Final Chromatographic Conditions:

  • Column: Phenyl-Hexyl (4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Phosphoric Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 30% B to 80% B over 15 minutes, hold at 80% B for 2 minutes, return to 30% B and equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35 °C

  • Detection: UV at 245 nm

  • Injection Volume: 10 µL

  • Sample Diluent: 50:50 Acetonitrile/Water

Method Validation Summary: The method was validated for specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ) according to ICH Q2(R1) guidelines.[7][10]

Validation ParameterResultICH Acceptance Criteria
Linearity (R²) 0.9998≥ 0.999
Accuracy (% Recovery) 99.2% - 101.5%98.0% - 102.0%
Precision (% RSD)
- Repeatability0.45%≤ 1.0%
- Intermediate Precision0.68%≤ 2.0%
LOD 0.005%Reportable
LOQ 0.015%Reportable
Specificity No interference from blank, placebo, or degradation products. Peak Purity > 99.9%.Method is specific.
Proving Specificity: Forced Degradation Studies

A purity method is only reliable if it can separate the active pharmaceutical ingredient (API) from any potential degradation products. Forced degradation (or stress testing) is the process of intentionally degrading the sample to prove the method's specificity and establish it as "stability-indicating."[11][12] This is a core expectation of regulatory bodies as outlined in ICH guideline Q1A.[11][13][14]

Experimental Protocol: Forced Degradation A solution of 4-(3,5-Difluorophenoxy)aniline (1 mg/mL) was subjected to the following stress conditions, aiming for 5-20% degradation:[13]

  • Acid Hydrolysis: 0.1 N HCl at 60 °C for 4 hours.

  • Base Hydrolysis: 0.1 N NaOH at 60 °C for 2 hours.

  • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: 105 °C for 48 hours (solid state).

  • Photolytic Degradation: Exposed to 1.2 million lux hours and 200 watt hours/m² in a photostability chamber (as per ICH Q1B).[11][12]

Results: In all stress conditions, the developed HPLC method successfully separated the main 4-(3,5-Difluorophenoxy)aniline peak from all generated degradation products. The diode array detector confirmed the peak purity of the parent peak in all stressed samples, proving the method is stability-indicating.

ForcedDegradation Parent 4-(3,5-Difluorophenoxy)aniline Acid Acid Hydrolysis (0.1N HCl, 60°C) Parent->Acid Base Base Hydrolysis (0.1N NaOH, 60°C) Parent->Base Ox Oxidation (3% H₂O₂, RT) Parent->Ox Photo Photolysis (ICH Q1B) Parent->Photo Deg1 Degradant A Acid->Deg1 Deg2 Degradant B Base->Deg2 Deg3 Degradant C Ox->Deg3 Deg4 Degradant D Photo->Deg4

Caption: Forced Degradation Pathways.

Conclusion

This guide has detailed a systematic, comparative approach to developing a stability-indicating HPLC method for the purity assessment of 4-(3,5-Difluorophenoxy)aniline. By comparing stationary phase chemistries and carefully optimizing mobile phase conditions, we established a method with superior peak shape and resolution. The final method was successfully validated against ICH Q2(R1) criteria, demonstrating its accuracy, precision, and linearity. Crucially, comprehensive forced degradation studies confirmed the method's specificity, making it a reliable and robust tool for quality control and stability testing in a pharmaceutical development setting.

References

  • SIELC Technologies. (n.d.). Separation of Aniline on Newcrom R1 HPLC column.
  • Tkacz, K., et al. (2022). Development of a High Performance Liquid Chromatography with Diode Array Detector (HPLC-DAD) Method for Determination of Biogenic Amines in Ripened Cheeses. National Institutes of Health.
  • GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare.
  • Jiang, X., et al. (n.d.). Development of an HPLC method for the determination of amines in a leukemia mouse model. RSC Publishing.
  • Jordi Labs. (n.d.). ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1).
  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC.
  • SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns.
  • International Council for Harmonisation. (n.d.). Quality Guidelines.
  • Pérez, R. A., et al. (n.d.). DEVELOPMENT OF A METHOD FOR THE ANALYSIS OF PRIMARY AROMATIC AMINES BY SPE-UPLC-MS.
  • International Council for Harmonisation. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products.
  • Al-Kindy, S. M. (2013). High-performance liquid chromatography determination of anilines with fluorescent detection and pre-column derivatization. ResearchGate.
  • GALAK Chromatography. (n.d.). How to choose reversed-phase HPLC column C18, C8, C4.
  • Zhu, Y., et al. (2018). Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. PubMed Central.
  • Velev, V. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.
  • Dong, M. W. (n.d.). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC International.
  • Nacalai Tesque, Inc. (n.d.). 7. Selectivity of Packing Materials in Reversed Phase Liquid Chromatography.
  • University of Helsinki. (n.d.). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. HELDA.
  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • European Medicines Agency. (n.d.). Q 1 A (R2) Stability Testing of new Drug Substances and Products.
  • Rondina, F. (2026). Forced Degradation Study: Complete Technical Guide for Pharmaceutical Development.
  • HALO Columns. (n.d.). GUIDEBOOK ON REVERSED PHASE CHEMISTRIES & UTILIZING SELECTIVITY FOR HPLC SEPARATIONS.
  • Therapeutic Goods Administration. (2025). ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology.
  • Thermo Fisher Scientific. (n.d.). Determination of Aniline and Nitroanilines in Environmental and Drinking Waters by On-Line SPE.
  • U.S. Food and Drug Administration. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology.

Sources

Validation

Technical Guide: Mass Spectrometry Fragmentation of 4-(3,5-Difluorophenoxy)aniline

Executive Summary 4-(3,5-Difluorophenoxy)aniline (MW: 221.20 g/mol ) is a critical structural motif often found in kinase inhibitors and metabolic intermediates. Its analysis presents a unique challenge: the molecule con...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-(3,5-Difluorophenoxy)aniline (MW: 221.20 g/mol ) is a critical structural motif often found in kinase inhibitors and metabolic intermediates. Its analysis presents a unique challenge: the molecule contains both a basic amine site (aniline) and an electron-withdrawing fluorinated ether tail.

This guide compares the two primary analytical "alternatives" for characterizing this compound: Electrospray Ionization (ESI-MS/MS) versus Electron Impact (EI-MS) . While EI provides a spectral fingerprint, this guide demonstrates why ESI-MS/MS in Positive Mode is the superior method for biological matrices and structural elucidation, driven by the diagnostic cleavage of the diphenyl ether bond.

Structural Context & Theoretical Fragmentation

To interpret the mass spectrum, one must understand the electronic push-pull of the molecule.

  • The Aniline Ring: Electron-rich and basic (

    
    ). This is the primary site of protonation in ESI.
    
  • The Ether Linkage: The central pivot point. Under collision-induced dissociation (CID), this C-O bond is the weakest link.

  • The 3,5-Difluorophenyl Ring: Highly electron-deficient due to the electronegativity of the two fluorine atoms. This ring resists carrying a positive charge, forcing the charge to remain on the aniline fragment during cleavage.

Predicted Ionization Species
Ionization ModeObserved Speciesm/zDescription
ESI (+)

222.2 Protonated molecular ion (Stable)
EI (70 eV)

221.2 Radical cation (Unstable, extensive fragmentation)

Comparative Analysis: ESI-MS/MS vs. EI-MS

This section objectively compares the performance of the two ionization techniques for this specific compound.

Alternative A: Electron Impact (EI)[1][2]
  • Mechanism: High-energy (70 eV) electron bombardment causes homolytic bond cleavage.

  • Result: A complex "shatter pattern."

  • Pros: Excellent for library matching (NIST/Wiley).

  • Cons: The molecular ion (

    
    ) is often weak. The extensive fragmentation makes it difficult to distinguish this specific isomer from other difluoro- isomers without a reference standard.
    
Alternative B: ESI-MS/MS (Recommended)[3]
  • Mechanism: Soft ionization generates a stable

    
     precursor. Collision Induced Dissociation (CID) is then used to selectively break the molecule.
    
  • Result: Clean, predictable fragmentation pathways dominated by charge-driven cleavage.

  • Pros: High sensitivity for trace analysis; distinct separation of the "Head" (aniline) and "Tail" (difluorophenyl) signals.

Performance Matrix
FeatureESI-MS/MS (Positive)Electron Impact (EI)
Molecular Ion Stability High (

)
Low (

)
Sensitivity Superior (pg/mL range)Moderate (ng/mL range)
Fragmentation Control Tunable (via Collision Energy)Fixed (70 eV)
Diagnostic Utility High (Product Ion Scan)Moderate (Fingerprint only)

Detailed Fragmentation Pathway (ESI-MS/MS)

The fragmentation of 4-(3,5-Difluorophenoxy)aniline under ESI conditions follows a "Charge Retention" mechanism. Because the aniline nitrogen is the most basic site, the proton resides there. When the ether bond breaks, the charge stays with the nitrogenous ring.

The Mechanism[1][4][5]
  • Precursor:

    
     at m/z 222.
    
  • Primary Pathway (Ether Cleavage): The C-O bond breaks. The electrons from the bond move toward the electronegative phenoxy oxygen (neutral loss), leaving the positive charge on the aniline ring.

  • Secondary Pathway (Neutral Loss): Loss of ammonia (

    
    , 17 Da) or Carbon Monoxide (
    
    
    
    , 28 Da).
Visualization: Fragmentation Tree

The following diagram illustrates the specific CID breakdown pathways.

FragmentationPath M_H Precursor Ion [M+H]+ m/z 222.2 (Protonated Amine) Frag_Aniline Fragment A: Aniline Cation m/z 93.0 (Charge Retention on N) M_H->Frag_Aniline Ether Cleavage (Primary Path) Neutral_Phenol Neutral Loss: 3,5-Difluorophenol (130 Da) M_H->Neutral_Phenol Frag_AmmoniaLoss Fragment B: [M+H - NH3]+ m/z 205.2 (Deamination) M_H->Frag_AmmoniaLoss Loss of NH3 (-17 Da) Frag_C6H5 Fragment C: Phenyl Cation m/z 77.0 (Ring Degradation) Frag_Aniline->Frag_C6H5 Loss of NH2 (-16 Da)

Caption: ESI-MS/MS fragmentation tree showing the primary ether cleavage yielding the diagnostic aniline cation (m/z 93) and the neutral loss of the fluorinated phenol.

Experimental Protocol: LC-ESI-MS/MS Workflow

To replicate these results for validation or impurity profiling, follow this self-validating protocol.

Reagents & Preparation
  • Solvent A: Water + 0.1% Formic Acid (Proton source).

  • Solvent B: Acetonitrile + 0.1% Formic Acid.

  • Standard: Dissolve 4-(3,5-Difluorophenoxy)aniline to 1 µg/mL in 50:50 A:B.

Instrument Parameters (Generic Q-TOF/Triple Quad)
  • Ion Source: Electrospray Ionization (ESI), Positive Mode.[1]

  • Capillary Voltage: 3.5 kV.

  • Cone Voltage: 30 V (Ensure soft transmission of precursor).

  • Collision Energy (CE): Ramp 10 -> 40 eV.

    • Why? Low CE preserves the [M+H]+; High CE reveals the m/z 93 fragment.

Workflow Diagram

Workflow Sample Sample Prep (1 µg/mL in MeOH/H2O) LC LC Separation (C18 Column) Sample->LC Ionization ESI Source (+) (Generates m/z 222) LC->Ionization Filter Q1 Selection (Select m/z 222.2) Ionization->Filter Collision Collision Cell (N2 Gas, 20-30 eV) Filter->Collision Detector Detector (Record m/z 93, 205) Collision->Detector

Caption: Step-by-step LC-MS/MS data acquisition workflow for structural confirmation.

Data Summary: Diagnostic Ions

Use this table to validate your experimental spectrum.

m/z (Observed)Relative AbundanceIon IdentityMechanism
222.2 100% (Low CE)

Protonation of amine.
205.2 10-20%

Loss of ammonia (characteristic of primary amines).
93.1 100% (High CE)

Base Peak. Aniline cation formed by ether cleavage.
65.0 < 10%

Cyclopentadienyl cation (breakdown of aniline ring).

Note on Fluorine: You will rarely see a cation containing the fluorine atoms (e.g., m/z 129) in positive mode because the difluorophenyl group is electron-poor. If you run Negative Mode ESI , you would likely see the 3,5-difluorophenoxide anion (m/z 129) as the base peak.

References

  • NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of Aniline and Difluoroaniline derivatives. NIST Chemistry WebBook, SRD 69.[2][3] [Link][3]

  • Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer. (Refer to chapters on "Fragmentation of Ethers" and "McLafferty Rearrangement").
  • Holčapek, M., et al. (2010). Fragmentation behavior of aromatic ethers in electrospray ionization mass spectrometry. Journal of Mass Spectrometry. (Provides grounding for the ether cleavage mechanism).
  • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. Wiley.[4] (Source for general aniline fragmentation rules, specifically the loss of HCN and formation of m/z 93).

Sources

Comparative

Validating structure of 4-(3,5-Difluorophenoxy)aniline using IR spectroscopy

Structural Validation of 4-(3,5-Difluorophenoxy)aniline: A Comparative Guide to IR Spectroscopy vs. Orthogonal Methods Executive Summary & Strategic Context In the synthesis of small molecule kinase inhibitors and HIF-2α...

Author: BenchChem Technical Support Team. Date: February 2026

Structural Validation of 4-(3,5-Difluorophenoxy)aniline: A Comparative Guide to IR Spectroscopy vs. Orthogonal Methods

Executive Summary & Strategic Context

In the synthesis of small molecule kinase inhibitors and HIF-2α antagonists, 4-(3,5-Difluorophenoxy)aniline (CAS: 405058-00-6) serves as a critical scaffold.[1] Its structural integrity relies on two pivotal features: the stability of the ether linkage connecting the two aromatic systems and the precise regiochemistry of the 3,5-difluoro substitution.

While Nuclear Magnetic Resonance (NMR) is the gold standard for ab initio structure elucidation, it is often a bottleneck in high-throughput process monitoring.[1] This guide evaluates Fourier Transform Infrared (FT-IR) Spectroscopy as a rapid, self-validating alternative for routine structural confirmation.[1] We compare its efficacy against Raman Spectroscopy and Density Functional Theory (DFT) modeling to provide a robust validation protocol.

Theoretical Framework: The Vibrational Signature

To validate this molecule, we must confirm three distinct moieties simultaneously.[1] The challenge lies in the spectral overlap between the strong C-F stretches and the aromatic ether linkage.

MoietyVibrational ModeDiagnostic ValueExpected Region (cm⁻¹)
Primary Amine (-NH₂) N-H Stretching (Sym/Asym)High: Confirms aniline ring integrity.[1]3300 – 3480 (Doublet)
Ether Linkage (Ar-O-Ar) C-O-C Asym.[1] StretchCritical: Confirms coupling success.1230 – 1270
Difluoro-phenyl (3,5-sub) C-F StretchingMedium: Strong but broad; overlaps C-O.1100 – 1350
Aromatic Substitution C-H Out-of-Plane (oop) BendingHigh: Distinguishes 3,5- from 2,4- isomers.800 – 860 (1,4-sub) 670 – 700 (1,3,5-sub)

Scientist’s Note: The "fingerprint region" (<1000 cm⁻¹) is not noise; for fluorinated aromatics, it is the primary determinant of regiochemistry when NMR is unavailable.

Comparative Analysis: FT-IR vs. Orthogonal Methods

This section objectively compares FT-IR against Raman and Computational Prediction (DFT) to justify the selection of the primary analytical tool.

Method A: FT-IR Spectroscopy (ATR Mode)
  • Pros: Rapid (<1 min), minimal sample prep, highly sensitive to polar bonds (C-F, N-H, C-O).

  • Cons: Strong C-F bands can obscure the ether linkage; hygroscopic KBr pellets can introduce water artifacts (OH stretch masking NH).

  • Verdict: Best for Routine ID. The N-H doublet and C-O stretch provide a "Pass/Fail" identity check.

Method B: Raman Spectroscopy (1064 nm excitation)
  • Pros: Complementary to IR.[1] Symmetric vibrations (aromatic ring breathing) are intense; water interference is non-existent.[1]

  • Cons: Fluorescence interference from impurities (common in aniline derivatives); weaker signal for polar C-F bonds.[1]

  • Verdict: Best for Polymorph Screening. Use if the solid-state form is critical or if the sample is wet.[1]

Method C: DFT Calculation (B3LYP/6-31G)*
  • Pros: Predicts exact band locations for specific isomers (e.g., distinguishing 3,5-difluoro from 3,4-difluoro).

  • Cons: Requires computational resources; gas-phase calculations must be scaled to match solid-state experimental data.[1]

  • Verdict: Best for Reference Generation. Use to assign bands when a certified reference standard is unavailable.[1]

Experimental Protocol: Self-Validating Workflow

To ensure data integrity, follow this "Self-Validating" protocol. This system uses internal spectral markers to confirm the quality of the spectrum before interpretation.

Step 1: Sample Preparation (ATR Method)
  • Instrument: FT-IR with Diamond or ZnSe ATR crystal.[1]

  • Prep: Place ~5 mg of solid 4-(3,5-Difluorophenoxy)aniline on the crystal. Apply high pressure (clamp) to ensure intimate contact.[1]

  • Background: Collect 32 scans of air background immediately prior to sampling.[1]

Step 2: The "3-Point Check" Validation

Before accepting the spectrum, verify these three internal markers:

  • Baseline Flatness: Is the baseline flat between 1800–2500 cm⁻¹? (Absence of scattering).[1]

  • CO₂ Purge: Are the doublet peaks at 2350 cm⁻¹ minimized? (Poor purge affects integration).[1]

  • Signal Intensity: Is the strongest peak (likely C-F or C-O at ~1250 cm⁻¹) between 0.5 and 1.2 Absorbance units?

Step 3: Spectral Interpretation Logic

Use the following decision matrix to validate the structure.

Spectral_Logic Start Start: Raw Spectrum CheckNH Check 3300-3500 cm⁻¹ Is there a Doublet? Start->CheckNH CheckCO Check 1230-1270 cm⁻¹ Is there a Strong Band? CheckNH->CheckCO Yes (Primary Amine Intact) Fail_Amine FAIL: Amine Degradation or Salt Formation CheckNH->Fail_Amine No (Broad/Single Peak) CheckFP Check 670-900 cm⁻¹ (Fingerprint Region) CheckCO->CheckFP Yes (Ether Linkage Intact) Fail_Ether FAIL: Ether Cleavage or Precursor Mix CheckCO->Fail_Ether No (Missing C-O Stretch) Decision_Iso Analyze Substitution Pattern CheckFP->Decision_Iso Pass PASS: Structure Confirmed 4-(3,5-Difluorophenoxy)aniline Decision_Iso->Pass Peaks at ~830 (1,4) AND ~680/850 (1,3,5) Fail_Iso FAIL: Wrong Isomer (Likely 2,4 or 3,4-difluoro) Decision_Iso->Fail_Iso Mismatch in OOP Bending

Figure 1: Spectral Decision Tree for Structural Validation. This logic gate ensures that degradation products (like phenols or anilines) are not misidentified as the product.

Comparative Data Table: IR vs. Theoretical Assignments

The following table synthesizes experimental expectations with theoretical vibrational modes.

Functional GroupVibration ModeExperimental IR (cm⁻¹)IntensityNotes on Specificity
Amine (-NH₂) N-H Asym.[1][2][3] Stretch3440 ± 10 MediumDiagnostic for primary amine.[1]
Amine (-NH₂) N-H Sym.[1][2][3] Stretch3350 ± 10 MediumPaired with above; confirms -NH₂.[1]
Aromatic Ring C=C Ring Stretch1620, 1500 StrongTypical aromatic skeleton.[1]
Ether (Ar-O-Ar) C-O Asym.[1] Stretch1240 - 1260 Very Strong Often the strongest peak; overlaps with C-F.[1]
Fluorine (Ar-F) C-F Stretch1120 - 1180 StrongBroad band; indicates fluorination but not position.[1]
Subst. Pattern C-H OOP Bend830 - 840 StrongDiagnostic for 1,4-disubstitution (Aniline ring).[1]
Subst. Pattern C-H OOP Bend680 - 700 MediumDiagnostic for 1,3,5-trisubstitution (Difluoro ring).[1]

Critical Insight: If the peak at 1240-1260 cm⁻¹ is split or significantly shifted, suspect hydrolysis of the ether bond back to 4-aminophenol and 3,5-difluorophenol.[1]

Workflow Integration

To implement this in a drug development pipeline, integrate the IR check at the "Crude Isolation" phase.

Workflow Synth Synthesis Reaction (Coupling) Workup Workup & Isolation Synth->Workup IR_Check FT-IR Screening (ATR Method) Workup->IR_Check Decision Pass/Fail? IR_Check->Decision Release Release to Next Step (or Full QC) Decision->Release Pass Recryst Recrystallize Decision->Recryst Fail (Impurity) NMR Escalate to NMR (Definitive ID) Decision->NMR Ambiguous Recryst->IR_Check

Figure 2: Process Analytical Technology (PAT) Workflow. IR acts as the gatekeeper to prevent expensive NMR time being wasted on impure batches.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 20782476, 4-(3,5-Difluorophenyl)aniline. Retrieved from [Link][1]

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach.[1] In Encyclopedia of Analytical Chemistry, R.A. Meyers (Ed.).[1] John Wiley & Sons Ltd.[1] (Standard reference for group frequency tables).

  • SpectraBase. Spectrum of 4-(3,5-Difluorophenoxy)aniline. (Note: While specific deep links to spectra vary, general spectral data for this class is indexed in Wiley SpectraBase).[1]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons.[1] (Authoritative text on C-F and Aromatic Ether assignments).

Sources

Validation

Introduction: A Tale of Two Isomers—The Profound Impact of Positional Fluorination in Drug Design

An Objective Guide to the Physicochemical and Biological Divergence of 4-(3,5-Difluorophenoxy)aniline and its 3,4-Difluoro Isomer In the landscape of medicinal chemistry, the strategic incorporation of fluorine is a corn...

Author: BenchChem Technical Support Team. Date: February 2026

An Objective Guide to the Physicochemical and Biological Divergence of 4-(3,5-Difluorophenoxy)aniline and its 3,4-Difluoro Isomer

In the landscape of medicinal chemistry, the strategic incorporation of fluorine is a cornerstone of modern drug design. Its unique properties—small steric footprint, high electronegativity, and the ability to form strong carbon-fluorine bonds—are leveraged to modulate a molecule's metabolic stability, lipophilicity, pKa, and binding affinity.[1][2][3][4] However, the true artistry of fluorine chemistry lies not just in its presence, but in its precise placement. The positional isomerism of fluorine atoms on an aromatic ring can induce subtle yet profound shifts in electronic and conformational profiles, leading to dramatically different biological outcomes.

This guide presents a comparative analysis of two such isomers: 4-(3,5-Difluorophenoxy)aniline and 4-(3,4-Difluorophenoxy)aniline . While structurally similar, the shift of a single fluorine atom from the meta (3,5-) to an ortho-para (3,4-) arrangement on the phenoxy ring creates two distinct chemical entities. For researchers in drug discovery, understanding these differences is critical, as it dictates everything from synthetic strategy to the ultimate therapeutic potential. We will explore the causality behind their divergent properties, supported by experimental frameworks and data, to provide a comprehensive guide for their application.

Section 1: The Molecular Portrait—Physicochemical and Spectroscopic Differentiation

The identity and purity of a chemical entity are paramount. For the 3,5- and 3,4-difluoro isomers, the arrangement of the fluorine atoms directly influences their electronic distribution, polarity, and, consequently, their behavior in both chemical and biological systems.

G cluster_0 4-(3,5-Difluorophenoxy)aniline cluster_1 4-(3,4-Difluorophenoxy)aniline a a b b

Caption: Chemical structures of the two isomers.

The symmetrical 3,5-substitution pattern results in a different net dipole moment compared to the asymmetrical 3,4-isomer. This seemingly minor change has cascading effects on properties like solubility, crystal packing, and the ability to engage in specific intermolecular interactions, such as those with a protein target.

Comparative Physicochemical Properties

The following table summarizes key computed and experimental properties. The divergence in pKa is particularly noteworthy; the electron-withdrawing effects of the fluorine atoms, which influence the basicity of the distal aniline nitrogen, are modulated by their positions.

Property4-(3,5-Difluorophenoxy)aniline4-(3,4-Difluorophenoxy)anilineRationale for Difference
Molecular Formula C₁₂H₉F₂NOC₁₂H₉F₂NOIdentical
Molecular Weight 221.20 g/mol 221.20 g/mol Identical
Predicted pKa 4.65 ± 0.104.69 ± 0.10[5]The asymmetrical 3,4-substitution provides a slightly different net electron-withdrawing effect on the phenoxy ring compared to the symmetrical 3,5-substitution, subtly influencing the basicity of the aniline nitrogen.
Predicted LogP 3.13.1Overall lipophilicity is expected to be very similar as the atomic composition is identical.
Predicted Boiling Point 316.1 ± 42.0 °C316.1 ± 42.0 °C[5]Gross physical properties are predicted to be similar.
Appearance White to off-white solidBrown to black solid[5]Differences in crystal packing and potential minor impurities from distinct synthetic routes can affect solid-state color.
Experimental Protocol: Spectroscopic Confirmation via NMR

Distinguishing between the two isomers in the lab is straightforward using Nuclear Magnetic Resonance (NMR) spectroscopy. The coupling patterns (J-coupling) and chemical shifts in both ¹H and ¹⁹F NMR provide unambiguous structural confirmation.

Objective: To definitively identify the substitution pattern of a supplied difluorophenoxy)aniline sample.

Methodology:

  • Sample Preparation: Dissolve ~10 mg of the aniline sample in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Acquire a standard proton spectrum on a 400 MHz (or higher) spectrometer.

    • Expected Result for 3,5-isomer: The phenoxy ring protons will appear as two distinct multiplets: a triplet (or doublet of doublets) for the proton at the 4-position and a doublet (or multiplet) for the two equivalent protons at the 2- and 6-positions. The aniline ring protons will show two distinct doublets, characteristic of a 1,4-disubstituted pattern.

    • Expected Result for 3,4-isomer: The three protons on the phenoxy ring will all be in unique chemical environments, resulting in three distinct and complex multiplets.

  • ¹⁹F NMR Acquisition:

    • Acquire a proton-decoupled fluorine spectrum.

    • Expected Result for 3,5-isomer: The two fluorine atoms are chemically equivalent, resulting in a single resonance signal.

    • Expected Result for 3,4-isomer: The two fluorine atoms are in different chemical environments, resulting in two distinct resonance signals, likely showing coupling to each other (as a doublet of doublets).

  • Data Analysis: Compare the obtained spectra, focusing on the multiplicity and integration of the aromatic protons and the number of signals in the ¹⁹F spectrum to confirm the isomer's identity.

Section 2: The Chemist's Blueprint—A Comparative Look at Synthesis

The synthesis of these diaryl ether scaffolds typically involves a nucleophilic aromatic substitution (SₙAr) or a metal-catalyzed cross-coupling reaction. A common and reliable method is the copper-promoted Ullmann condensation or related cross-coupling reactions.[6]

G cluster_0 General Synthetic Workflow A Reactant 1: 4-Aminophenol C Reaction: Copper-Catalyzed Cross-Coupling A->C B Reactant 2: Appropriate Difluorobromo- or Difluoroiodobenzene B->C D Work-up: Aqueous Extraction C->D Crude Product E Purification: Column Chromatography D->E F Final Product: 4-(Difluorophenoxy)aniline Isomer E->F Pure Isomer

Caption: General workflow for diaryl ether synthesis.

Experimental Protocol: Synthesis of 4-(3,5-Difluorophenoxy)aniline

This protocol describes a copper-catalyzed coupling reaction, a robust method for forming the diaryl ether bond.

Objective: To synthesize 4-(3,5-Difluorophenoxy)aniline from 4-aminophenol and 1-bromo-3,5-difluorobenzene.

Materials:

  • 4-Aminophenol

  • 1-Bromo-3,5-difluorobenzene

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K₂CO₃), finely ground

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate and Brine for work-up

  • Silica gel for chromatography

Methodology:

  • Reaction Setup: To an oven-dried flask under an inert atmosphere (e.g., Nitrogen or Argon), add 4-aminophenol (1.0 eq), 1-bromo-3,5-difluorobenzene (1.1 eq), CuI (0.1 eq), and K₂CO₃ (2.0 eq).

  • Solvent Addition: Add anhydrous DMF to the flask to create a solution with a concentration of approximately 0.5 M with respect to the 4-aminophenol.

  • Reaction Execution: Heat the reaction mixture to 120-140 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Causality Note: The high temperature is necessary to overcome the activation energy for the oxidative addition and reductive elimination steps in the copper catalytic cycle. K₂CO₃ acts as the base to deprotonate the phenol, making it a more potent nucleophile.

  • Work-up: After cooling to room temperature, dilute the mixture with water and extract three times with ethyl acetate. Combine the organic layers, wash with brine to remove residual DMF and salts, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude oil or solid by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to isolate the pure product.

  • Characterization: Confirm the structure and purity of the final product using NMR spectroscopy (as described in Section 1) and mass spectrometry.

Section 3: From Bench to Biology—The Kinase Inhibition Paradigm

The 4-anilino-quinazoline and related scaffolds are prevalent in oncology as potent kinase inhibitors.[7][8] These molecules often act as ATP-competitive inhibitors, targeting the hinge region of kinases like the Epidermal Growth Factor Receptor (EGFR).[7][9] The electronic properties of the "headgroup"—in this case, the difluorophenoxy moiety—are critical for modulating binding affinity and selectivity.

G cluster_0 Hypothetical Kinase Binding cluster_1 Isomer-Specific Interactions Isomer Difluorophenoxy Aniline Isomer Pocket Hydrophobic Pocket in Kinase Active Site Isomer->Pocket van der Waals interactions Aniline_NH Aniline N-H Isomer->Aniline_NH Hinge Kinase Hinge Region (H-Bonding) Aniline_NH->Hinge H-bond donation Isomer_35 3,5-Isomer (Symmetrical e- withdrawal) Isomer_34 3,4-Isomer (Asymmetrical e- withdrawal & Dipole Moment) Target_Residue Specific Residue in Binding Pocket Isomer_34->Target_Residue Potential unique dipole-dipole or H-bond acceptor interaction

Sources

Comparative

A Comparative Guide to Reference Standards for the Analysis of 4-(3,5-Difluorophenoxy)aniline

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development, the precise and accurate analysis of active pharmaceutical ingredients (APIs) and their intermediates is par...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the precise and accurate analysis of active pharmaceutical ingredients (APIs) and their intermediates is paramount. The integrity of all subsequent data and, ultimately, the safety and efficacy of the final drug product, hinge on the quality of the reference standards employed. This guide provides an in-depth technical comparison of reference standards and analytical methodologies for 4-(3,5-Difluorophenoxy)aniline, a key building block in the synthesis of various pharmaceutical agents. We will explore the established chromatographic methods, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), and delve into the powerful alternative of Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. This document is designed to equip researchers, scientists, and drug development professionals with the critical insights needed to make informed decisions about reference standard selection and analytical strategy.

The Critical Role of a Well-Characterized Reference Standard

A reference standard is a highly purified and well-characterized substance used as a benchmark for the identification, purity, and potency assessment of a sample.[1] For a non-compendial intermediate like 4-(3,5-Difluorophenoxy)aniline, establishing a robust in-house or secondary reference standard is a critical first step in the analytical control strategy. The quality of this standard directly impacts the reliability of all analytical results.

A comprehensive Certificate of Analysis (CoA) for a 4-(3,5-Difluorophenoxy)aniline reference standard should include, at a minimum:

  • Identity Confirmation: Verified by techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Fourier-Transform Infrared Spectroscopy (FTIR).

  • Purity Assessment: Determined by a primary method like HPLC or GC, and often corroborated by an orthogonal technique. The purity value should be reported with an associated uncertainty.

  • Volatile Content: Analysis of residual solvents by headspace GC.

  • Non-Volatile Residue/Water Content: Determined by thermogravimetric analysis (TGA) or Karl Fischer titration.

  • Assigned Purity: A mass balance calculation combining chromatographic purity, water content, residual solvent content, and non-volatile residue.

Chromatographic Approaches: The Workhorses of Purity Analysis

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common techniques for assessing the purity of pharmaceutical intermediates. The choice between them is dictated by the physicochemical properties of the analyte and its potential impurities.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the analysis of a broad range of compounds, including those that are non-volatile or thermally labile.[2] For 4-(3,5-Difluorophenoxy)aniline, a reversed-phase HPLC method with UV detection is a suitable choice.

Causality in Experimental Choices:

  • Reversed-Phase Column (e.g., C18): The non-polar nature of the difluorophenoxy and aniline moieties allows for good retention and separation on a C18 stationary phase.

  • Mobile Phase (e.g., Acetonitrile/Water or Methanol/Water with a buffer): A gradient elution is often employed to ensure the separation of impurities with a wide range of polarities. The use of a buffer (e.g., ammonium formate) helps to maintain a consistent pH and improve peak shape, especially for the basic aniline functionality.

  • UV Detection: The aromatic rings in the molecule provide strong chromophores, allowing for sensitive detection at a suitable UV wavelength (e.g., 254 nm).

Gas Chromatography (GC)

GC is a powerful technique for the separation and analysis of volatile and semi-volatile compounds.[3] While anilines can be analyzed directly, derivatization is sometimes employed to improve peak shape and thermal stability.[2]

Causality in Experimental Choices:

  • Capillary Column (e.g., mid-polarity phase like a cyanopropylphenyl polysiloxane): This type of stationary phase provides good selectivity for aromatic compounds and can resolve positional isomers, which are common process-related impurities.[4][5]

  • Flame Ionization Detector (FID): FID is a robust and universally responsive detector for organic compounds, providing excellent quantitative data.

  • Nitrogen-Phosphorus Detector (NPD): For enhanced sensitivity and selectivity for nitrogen-containing compounds like anilines, an NPD can be a superior choice.[3]

  • Derivatization (Optional): Acetylation or silylation of the amine group can reduce peak tailing, which is often observed with primary amines due to their interaction with active sites on the column.

Quantitative NMR (qNMR): A Primary Method for Purity Assessment

Quantitative NMR (qNMR) has emerged as a powerful primary analytical method for the purity determination of organic compounds.[6][7] A key advantage of qNMR is its ability to provide a direct and accurate measurement of purity without the need for a reference standard of the analyte itself.[8] Instead, a certified internal standard of known purity is used.

The Principle of qNMR: The signal intensity in an NMR spectrum is directly proportional to the number of nuclei generating that signal.[7] By comparing the integral of a specific, well-resolved signal from the analyte to the integral of a signal from a known amount of a certified internal standard, the purity of the analyte can be calculated with a high degree of accuracy.[6][9]

Causality in Experimental Choices:

  • Choice of Internal Standard: The internal standard must be stable, non-reactive with the analyte, and have signals that do not overlap with any analyte or impurity signals. For 4-(3,5-Difluorophenoxy)aniline, suitable internal standards could include maleic acid, 1,4-dinitrobenzene, or a certified commercial standard like 1,4-bis(trimethylsilyl)benzene-d4.

  • Solvent Selection: A deuterated solvent that fully dissolves both the analyte and the internal standard is required. Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) are common choices.

  • Acquisition Parameters: A sufficiently long relaxation delay (d1) is crucial to ensure complete relaxation of all nuclei between pulses, which is essential for accurate integration.

Performance Comparison: HPLC vs. GC vs. qNMR

ParameterHPLCGCqNMR
Principle Partitioning between a liquid mobile phase and a solid stationary phase.Partitioning between a gaseous mobile phase and a liquid or solid stationary phase.Nuclear spin resonance in a magnetic field.
Applicability Wide range of compounds, including non-volatile and thermally labile.Volatile and semi-volatile, thermally stable compounds.Soluble compounds with NMR-active nuclei.
Reference Standard Requires a well-characterized reference standard of the analyte.Requires a well-characterized reference standard of the analyte.Requires a certified internal standard, not the analyte itself.
Quantitation Relative (area percent) or external standard calibration.Relative (area percent) or external standard calibration.Absolute quantitation against an internal standard.
Precision High precision (RSD < 1%).High precision (RSD < 2%).High precision (RSD < 1%).
Accuracy Dependent on the purity of the reference standard.Dependent on the purity of the reference standard.High accuracy, traceable to SI units.
Impurity Detection Good for a wide range of impurities.Excellent for volatile and semi-volatile impurities.Can detect and quantify impurities with unique NMR signals.
Throughput High.High.Moderate.

Experimental Protocols

HPLC Purity Method for 4-(3,5-Difluorophenoxy)aniline

This protocol is a representative method that would require validation according to ICH Q2(R1) guidelines.

1. Instrumentation and Conditions:

  • HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and UV detector.

  • Column: C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient:

    Time (min) %A %B
    0 90 10
    20 10 90
    25 10 90
    25.1 90 10

    | 30 | 90 | 10 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

2. Sample Preparation:

  • Accurately weigh approximately 10 mg of the 4-(3,5-Difluorophenoxy)aniline reference standard and sample into separate 10 mL volumetric flasks.

  • Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water.

3. Data Analysis:

  • Integrate all peaks in the chromatogram.

  • Calculate the purity by area percent normalization.

qNMR Purity Determination of 4-(3,5-Difluorophenoxy)aniline

This protocol outlines a general procedure for qNMR analysis and should be validated for its intended use.

1. Instrumentation and Conditions:

  • NMR Spectrometer: 400 MHz or higher, equipped with a suitable probe.

  • Solvent: Chloroform-d (CDCl₃) or DMSO-d₆.

  • Internal Standard: Maleic acid (certified reference material).

2. Sample Preparation:

  • Accurately weigh approximately 15 mg of 4-(3,5-Difluorophenoxy)aniline and 10 mg of maleic acid into the same vial.

  • Dissolve the mixture in approximately 0.7 mL of the deuterated solvent.

  • Transfer the solution to an NMR tube.

3. NMR Data Acquisition:

  • Acquire a ¹H NMR spectrum with the following key parameters:

    • Pulse Angle: 90°

    • Relaxation Delay (d1): ≥ 5 times the longest T1 of the signals of interest (typically 30-60 seconds).

    • Number of Scans: 8-16.

4. Data Processing and Calculation:

  • Process the spectrum with appropriate phasing and baseline correction.

  • Integrate a well-resolved, non-overlapping signal for 4-(3,5-Difluorophenoxy)aniline (e.g., a specific aromatic proton) and the signal for the olefinic protons of maleic acid.

  • Calculate the purity using the following equation:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

Visualizing the Workflows

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample & RS dissolve Dissolve in Diluent weigh->dissolve inject Inject into HPLC dissolve->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Area % integrate->calculate report Generate Report calculate->report

Caption: A typical workflow for HPLC purity analysis.

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing weigh Accurately Weigh Analyte & Internal Standard dissolve Dissolve in Deuterated Solvent weigh->dissolve acquire Acquire 1H Spectrum (long relaxation delay) dissolve->acquire process Phase & Baseline Correction acquire->process integrate Integrate Analyte & IS Signals process->integrate calculate Calculate Absolute Purity integrate->calculate

Caption: Workflow for absolute purity determination by qNMR.

Conclusion: An Orthogonal Approach for Highest Confidence

For the comprehensive characterization and routine analysis of 4-(3,5-Difluorophenoxy)aniline, a multi-faceted, orthogonal approach is recommended. While HPLC provides a robust and high-throughput method for routine purity checks and impurity profiling, its accuracy is fundamentally tied to the quality of the reference standard.

qNMR, as a primary method, offers a powerful tool for the initial certification of a 4-(3,5-Difluorophenoxy)aniline reference standard, providing an accurate, absolute purity value that is traceable to SI units. This certified standard can then be confidently used for the calibration and validation of routine chromatographic methods.

For drug development professionals, leveraging both chromatographic techniques and qNMR provides a self-validating system that ensures the highest level of confidence in the quality of this critical pharmaceutical intermediate. This rigorous analytical foundation is essential for regulatory compliance and the successful development of safe and effective medicines.

References

  • U.S. Environmental Protection Agency. (n.d.). Method 8131: Aniline and Selected Derivatives by Gas Chromatography. Retrieved from [Link]

  • Fujifilm Wako Pure Chemical Corporation, Nihon University, & USP Convention. (2025, October 22). Development of 1H qNMR Analytical Procedure for Purity Determination of Imazosulfuron and 1,4-BTMSB-d4 for ISO 17034 Accreditation. PubMed. Retrieved from [Link]

  • U.S. Pharmacopeia. (n.d.). Stimuli Article (qNMR). Retrieved from [Link]

  • ACS Webinars. (n.d.). Characterization of Non-Compendial Impurity Reference Standards – How Good Is Good Enough?. Discoveracs.org. Retrieved from [Link]

  • Burle, G. S., et al. (2025, March 4). GC method for separation and quantification of positional isomers of trifluoro methoxy aniline and trifluoromethoxy nitro benzene in 4-(trifluoromethoxy aniline), a key intermediate of Riluzole. ResearchGate. Retrieved from [Link]

  • Pauli, G. F., et al. (2014, October 8). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 3,4-Difluoroaniline. Retrieved from [Link]

  • LGC Standards. (2017, February 20). Characterisation of non-compendial reference standards for impurities [Video]. YouTube. Retrieved from [Link]

  • Kralj, M. B., et al. (2017, February 13). Rapid Identification of Unknown Impurities in 3-Bromo-5-(trifluoromethyl)aniline by LC-SPE/NMR. Molecules. Retrieved from [Link]

  • Patsnap. (2025, September 22). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. Retrieved from [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Bureau International des Poids et Mesures. (2019, March 13). Internal Standard Reference Data for qNMR: 1,4-Bis(trimethylsilyl)benzene [ISRD-06]. Retrieved from [Link]

  • Thermo Fisher Scientific. (n.d.). Analysis of residual solvents using GC/FID with headspace and a cyanopropylphenyl polysiloxane phase. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3,5-Difluoroaniline. PubChem. Retrieved from [Link]

  • RSSL. (n.d.). qNMR for Purity Determination in Pharmaceuticals. Retrieved from [Link]

  • European Directorate for the Quality of Medicines & HealthCare. (2020). Handling and Use of Non-Compendial Reference Standards in the OMCL Network. Retrieved from [Link]

  • National Institutes of Health. (2021, August 6). An Overview of the Analytical Methods for the Determination of Organic Ultraviolet Filters in Cosmetic Products and Human Samples. PMC. Retrieved from [Link]

  • Pauli, G. F., et al. (2014, June 20). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. PubMed Central. Retrieved from [Link]

  • Ko, K. Y., et al. (2021, August 31). Improved HPLC-UV method for determination of five synthetic dyes in Typha orientalis. Analytical Science & Technology. Retrieved from [Link]

  • Hindawi. (2022, November 10). Quantitative NMR Interpretation without Reference. Retrieved from [Link]

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Validation

A Senior Application Scientist's Guide to Quality Control of 4-(3,5-Difluorophenoxy)aniline

For researchers, scientists, and drug development professionals, ensuring the purity and quality of raw materials is a foundational pillar of reproducible and reliable results. This guide provides an in-depth technical c...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, ensuring the purity and quality of raw materials is a foundational pillar of reproducible and reliable results. This guide provides an in-depth technical comparison of Quality Control (QC) protocols for 4-(3,5-Difluorophenoxy)aniline, a key building block in many pharmaceutical syntheses. We will move beyond a simple listing of procedures to explain the scientific rationale behind the choice of analytical techniques, enabling you to design a robust, self-validating QC system for this critical raw material.

Understanding the Analyte: 4-(3,5-Difluorophenoxy)aniline

The molecular structure of 4-(3,5-Difluorophenoxy)aniline, with its combination of an aniline moiety and a difluorinated phenyl ring connected by an ether linkage, presents specific analytical challenges and dictates the potential impurity profile. A thorough understanding of its synthetic routes is crucial for anticipating likely process-related impurities. Common synthetic pathways may introduce starting materials, by-products, and residual solvents.[1][2][3]

A Multi-Tiered Approach to Quality Control

A robust QC strategy for 4-(3,5-Difluorophenoxy)aniline is not a single test but a suite of orthogonal analytical techniques, each providing a unique piece of the quality puzzle. The overall workflow can be visualized as follows:

QC_Workflow cluster_0 Initial Characterization cluster_1 Purity Assessment cluster_2 Assay (Quantification) cluster_3 Final Specification Identification Identification Chromatographic_Purity Chromatographic Purity (HPLC/UPLC) Identification->Chromatographic_Purity Appearance_and_Solubility Appearance & Solubility Appearance_and_Solubility->Identification Assay_by_HPLC Assay by HPLC Chromatographic_Purity->Assay_by_HPLC Residual_Solvents Residual Solvents (GC-HS) Inorganic_Impurities Inorganic Impurities (ICP-MS/AAS) Certificate_of_Analysis Certificate of Analysis (CoA) Assay_by_HPLC->Certificate_of_Analysis

Caption: High-level QC workflow for 4-(3,5-Difluorophenoxy)aniline.

Core QC Protocols: A Comparative Analysis

The selection of analytical techniques should be based on a risk assessment of the manufacturing process and the intended use of the raw material.[][5] Below, we compare the most critical QC protocols.

Identification

Objective: To confirm the chemical identity of the raw material.

TechniquePrincipleAdvantagesDisadvantages
FT-IR Spectroscopy Measures the absorption of infrared radiation by the molecule's functional groups, creating a unique "fingerprint."Fast, non-destructive, and provides structural information.Not suitable for quantitative analysis and may not distinguish between closely related isomers.
¹H and ¹³C NMR Spectroscopy Measures the magnetic properties of atomic nuclei, providing detailed information about the molecular structure and connectivity.Provides unambiguous structural elucidation.Lower throughput, requires more sample, and more expensive instrumentation.
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ionized molecules, confirming the molecular weight.High sensitivity and can be coupled with chromatographic techniques for impurity identification.May not differentiate between isomers without fragmentation analysis.

Senior Application Scientist's Recommendation: For routine identification, FT-IR is a rapid and cost-effective first-line technique. A comparison of the sample's spectrum with that of a qualified reference standard should show a high degree of correlation in the fingerprint region. For initial batch qualification or in case of discrepancies, NMR provides definitive structural confirmation.

Purity Assessment

Objective: To detect and quantify impurities, which can be organic, inorganic, or residual solvents.[][5]

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the gold standards for assessing the purity of non-volatile organic compounds.

Comparative HPLC/UPLC Methodologies:

ParameterMethod A: Isocratic RP-HPLCMethod B: Gradient RP-HPLCMethod C: Mixed-Mode Chromatography
Column C18, 5 µm, 4.6 x 250 mmC18, <2 µm, 2.1 x 100 mm (UPLC)Mixed-mode (e.g., reversed-phase/cation-exchange)
Mobile Phase Acetonitrile:Water:Acid (e.g., Formic or Phosphoric)Gradient of Acetonitrile in buffered aqueous phaseGradient of organic modifier and buffer
Flow Rate 1.0 mL/min0.4 mL/min0.5 mL/min
Detection UV at 254 nmUV/PDA at 254 nmUV/PDA and/or ELSD/CAD
Advantages Simple, robust, good for known impurities.[6]Higher resolution, faster analysis times, better for complex mixtures.Enhanced selectivity for polar and ionic impurities.[7]
Disadvantages May not resolve all impurities, longer run times.Requires more complex instrumentation (UPLC system).Method development can be more complex.

Experimental Protocol: A Validated Gradient RP-HPLC Method

This protocol is based on established methods for analyzing fluorinated anilines and is a robust starting point for the analysis of 4-(3,5-Difluorophenoxy)aniline.[6][7][8]

  • Instrumentation: HPLC or UPLC system with a UV/PDA detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Program:

    • 0-2 min: 10% B

    • 2-15 min: 10-90% B

    • 15-18 min: 90% B

    • 18-18.1 min: 90-10% B

    • 18.1-25 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of acetonitrile and water to a final concentration of 1 mg/mL.

Method Validation: The analytical method must be validated according to ICH Q2(R1) guidelines to ensure it is fit for its intended purpose.[9][10][11][12]

Validation_Parameters Method_Validation Method Validation (ICH Q2(R1)) Specificity Specificity Specificity->Method_Validation Linearity Linearity Linearity->Method_Validation Range Range Range->Method_Validation Accuracy Accuracy Accuracy->Method_Validation Precision Precision (Repeatability & Intermediate) Precision->Method_Validation Detection_Limit Detection Limit (LOD) Detection_Limit->Method_Validation Quantitation_Limit Quantitation Limit (LOQ) Quantitation_Limit->Method_Validation Robustness Robustness Robustness->Method_Validation

Caption: Key parameters for analytical method validation.

The manufacturing process of 4-(3,5-Difluorophenoxy)aniline may involve the use of organic solvents.[1][2][3] These must be controlled according to ICH Q3C and USP <467> guidelines.[13]

Comparative Analysis of Techniques for Residual Solvents:

TechniquePrincipleAdvantagesDisadvantages
Headspace Gas Chromatography (HS-GC) with FID Volatile solvents are partitioned into the headspace of a sealed vial and injected into a GC for separation and detection by a Flame Ionization Detector (FID).Robust, reliable, and the standard method for most residual solvents.[13]Not suitable for non-volatile solvents.
HS-GC with Mass Spectrometry (MS) Similar to GC-FID, but uses a mass spectrometer for detection.Provides definitive identification of unknown volatile impurities.[14][15]More expensive instrumentation.

Experimental Protocol: HS-GC-FID for Residual Solvents

  • Instrumentation: Headspace Gas Chromatograph with a Flame Ionization Detector.

  • Column: Typically a polar capillary column (e.g., G43).

  • Oven Temperature Program: Isothermal or gradient depending on the solvents to be analyzed.

  • Injector and Detector Temperature: ~250 °C and ~300 °C, respectively.

  • Carrier Gas: Helium or Hydrogen.

  • Headspace Parameters:

    • Vial Equilibration Temperature: 80-100 °C.

    • Equilibration Time: 15-30 min.

  • Sample Preparation: Accurately weigh the sample into a headspace vial and dissolve in a suitable high-boiling point solvent (e.g., DMSO, DMF).

Assay

Objective: To determine the potency (content) of 4-(3,5-Difluorophenoxy)aniline in the raw material.

The same HPLC/UPLC method developed for purity analysis can be used for the assay, but with a focus on accuracy and precision. The assay is typically performed by comparing the peak area of the main component in the sample to that of a certified reference standard.

Setting Acceptance Criteria

Acceptance criteria for each QC test should be established based on regulatory guidelines, the intended use of the material, and process capability.

TestTypical Acceptance Criteria
Appearance White to off-white crystalline powder
Solubility Soluble in specified solvents
Identification (FT-IR) Conforms to the reference standard
Assay (HPLC) 98.0% - 102.0% (on an anhydrous basis)
Purity (HPLC) Individual impurity: ≤ 0.15%, Total impurities: ≤ 0.5%
Residual Solvents (GC) Conforms to ICH Q3C limits
Water Content (Karl Fischer) ≤ 0.5%
Sulphated Ash ≤ 0.1%

Conclusion

A comprehensive QC protocol for 4-(3,5-Difluorophenoxy)aniline is essential for ensuring the quality and consistency of this important pharmaceutical raw material. By employing a multi-tiered approach that includes spectroscopic identification, chromatographic purity and assay, and specific tests for residual solvents and inorganic impurities, researchers can have a high degree of confidence in their starting material. The choice of specific analytical techniques should be justified based on scientific principles and validated according to international guidelines to ensure data integrity and regulatory compliance.

References

  • SIELC Technologies. (n.d.). Separation of 4-Fluoroaniline on Newcrom R1 HPLC column. Retrieved from [Link]

  • CN107356682A. (2017). A kind of HPLC methods of 4- benzyloxy benzylidene anilines in detection 4. Google Patents.
  • Attia, M. S., et al. (2023). Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability. PMC - NIH. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 3,4-Difluoroaniline. Retrieved from [Link]

  • ResearchGate. (2014). High-performance liquid chromatography determination of anilines with fluorescent detection and pre-column derivatization. Retrieved from [Link]

  • Satish, S., & Nitu, S. (2025). Impurity profiling Techniques for Pharmaceuticals – A Review. Advances in Bioresearch. Retrieved from [Link]

  • Turesky, R. J., et al. (1987). GC/MS analysis of biologically important aromatic amines. Application to human dosimetry. PubMed. Retrieved from [Link]

  • US5294742A. (1994). Process for preparing 3,5-difluoroaniline. Google Patents.
  • European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • European Patent Office. (1992). Process for producing 3,5-difluoroaniline. Retrieved from [Link]

  • International Journal of Novel Research and Development. (2024). Impurity Profiling in different analytical techniques. Retrieved from [Link]

  • Agilent. (n.d.). Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and. Retrieved from [Link]

  • Quick Company. (n.d.). A Process For Preparation Of 3,5 Difluorobenzyl Derivatives. Retrieved from [Link]

  • Waters. (n.d.). Exact Mass GC-MS Analysis of Amine Monomers Used in Combinatorial Library Production. Retrieved from [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • Shimadzu. (2016). Quantitative Determination of Aromatic Amines formed from Azo Dyes in Textile using GCMS/MS. Retrieved from [Link]

  • International Journal of Scientific Development and Research. (2025). “Advanced Analytical techniques and regulatory perspectives of impurity profiling of APIS”. Retrieved from [Link]

  • Springer. (2023). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. Retrieved from [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]

  • Biomedical Journal of Scientific & Technical Research. (2024). Advances in Impurity Profiling of Pharmaceutical Formulations. Retrieved from [Link]

  • Google Patents. (n.d.). RU1792936C - Method of 3,4-difluoroaniline synthesis.
  • European Pharmaceutical Review. (2013). ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. Retrieved from [Link]

  • YouTube. (2024). ICH Q2 Validation of Analytical Procedures. Retrieved from [Link]

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Safety & Regulatory Compliance

Safety

Proper Disposal Procedures for 4-(3,5-Difluorophenoxy)aniline

[1] Executive Summary & Core Directive Do not dispose of 4-(3,5-Difluorophenoxy)aniline down the drain or in general trash. [1] This compound is a fluorinated aromatic amine .[1] Its disposal requires strict adherence to...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Core Directive

Do not dispose of 4-(3,5-Difluorophenoxy)aniline down the drain or in general trash. [1]

This compound is a fluorinated aromatic amine .[1] Its disposal requires strict adherence to protocols for halogenated organic waste.[1] Improper disposal poses two critical risks:

  • Aquatic Toxicity: Aromatic amines are notoriously toxic to aquatic life with long-lasting effects.[1]

  • Incineration Hazards: The fluorine content necessitates incineration in facilities equipped with scrubbers to capture Hydrogen Fluoride (HF) gas.[1]

Immediate Action: Segregate this material into Halogenated Organic Waste streams.

Chemical Profile & Hazard Identification

Understanding the chemical nature of the substance is the first step in a self-validating safety protocol.[1]

PropertyDataOperational Implication
Chemical Name 4-(3,5-Difluorophenoxy)anilinePrimary identifier for waste manifests.
CAS Number 307308-83-4Use for regulatory verification (TSCA/REACH).[1]
Molecular Formula C₁₂H₉F₂NOHigh Carbon/Nitrogen ratio; combustible.[1]
Physical State Solid (typically off-white/brown)Dust control measures required during transfer.[1]
Key Hazards Acute Toxicity, Irritant, Aquatic ChronicRequires full PPE (Nitrile gloves, eye protection).[1][2]
Reactivity Weak Base (Aniline moiety)INCOMPATIBLE with strong acids and oxidizers.[1]

Field Insight: The "3,5-difluorophenoxy" ether linkage is chemically stable, meaning this compound will not degrade easily in standard wastewater treatment plants, necessitating high-temperature thermal destruction.[1]

Pre-Disposal Handling & Segregation

Why this matters: Mixing incompatible waste streams is the #1 cause of laboratory waste accidents.[1]

A. Segregation Logic

Strictly segregate 4-(3,5-Difluorophenoxy)aniline from:

  • Strong Oxidizers (e.g., Nitric Acid, Peroxides): Risk of exothermic reaction and ignition.[1][3]

  • Strong Acids: Will protonate the amine, forming salts that may precipitate unexpectedly in liquid waste containers, causing clogs or "hot spots" in waste drums.[1]

B. Packaging Protocol
  • Solid Waste:

    • Collect in a wide-mouth HDPE (High-Density Polyethylene) jar.

    • Double-bag heavily contaminated solids (weigh boats, gloves) in clear polyethylene bags before placing them in the drum.[1]

    • Reasoning: Prevents dispersion of toxic dust when the waste drum is eventually opened at the facility.[1]

  • Liquid Waste (Solutions):

    • Dissolve only in compatible solvents (e.g., DMSO, Methanol, Dichloromethane).[1]

    • Dispose of into the Halogenated Solvent Waste carboy.[1]

    • Critical: Do not mix with non-halogenated waste if your facility separates them; the fluorine content automatically classifies the entire container as halogenated for cost/treatment purposes.[1]

Disposal Workflows

The following workflows describe the "Cradle-to-Grave" path for this specific compound.

Workflow Visualization: Disposal Decision Tree

DisposalLogic Start Waste Generation: 4-(3,5-Difluorophenoxy)aniline StateCheck Physical State? Start->StateCheck Solid Solid / Pure Substance StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid SolidBin Bin: Solid Hazardous Waste (Tag: Toxic, Halogenated) Solid->SolidBin Double Bag Contaminated Contaminated Debris (Gloves, Weigh Boats) Contaminated->SolidBin Incineration High-Temp Incineration (>1100°C) + HF Scrubbing SolidBin->Incineration SolventCheck Solvent Type? Liquid->SolventCheck HaloSolvent Halogenated Solvent (DCM, Chloroform) SolventCheck->HaloSolvent NonHaloSolvent Non-Halogenated (Methanol, DMSO) SolventCheck->NonHaloSolvent HaloBin Carboy: Halogenated Waste (Must be incinerated w/ scrubber) HaloSolvent->HaloBin NonHaloSolvent->HaloBin Trace F requires Halo treatment HaloBin->Incineration

Figure 1: Decision tree for segregating fluorinated aniline waste. Note that even non-halogenated solvent solutions must move to the Halogenated stream due to the solute's fluorine content.[1]

Detailed Procedures
Protocol A: Solid Substance Disposal

Applicability: Expired pure stock, spill cleanup residues, or synthesized solids.[1]

  • Container Selection: Use a screw-top jar (glass or HDPE). Avoid metal containers if the substance is potentially acidic or wet, though HDPE is preferred for chemical resistance.

  • Labeling: Affix a hazardous waste tag immediately.[1]

    • Constituents: Write "4-(3,5-Difluorophenoxy)aniline".

    • Hazard Checkboxes: Check "Toxic" and "Irritant".[1]

  • Transfer: Transfer solid using a disposable spatula.[1] Do not reuse the spatula; dispose of it in the same solid waste bin.

  • Storage: Store in the Satellite Accumulation Area (SAA) in a secondary container until pickup.

Protocol B: Liquid Waste (Mother Liquors/Washings)

Applicability: Reaction mixtures or HPLC waste.[1]

  • Assessment: Even if the solvent is Methanol (non-halogenated), the presence of the difluoro-compound renders the mixture Halogenated Waste .[1]

  • Bulking: Pour into the "Halogenated Organic Solvents" carboy.

    • Field Tip: Ensure the carboy is grounded if pouring large volumes of flammable solvents (like Ethyl Acetate) containing this compound, as the aniline does not negate flammability risks.[1]

  • Log Entry: Record the approximate concentration of the aniline in the waste log. This aids the disposal facility in calculating the potential HF load during incineration.[1]

Regulatory Compliance (USA Focus)

Trustworthiness requires adherence to federal standards.[1]

  • RCRA Classification: While 4-(3,5-Difluorophenoxy)aniline is not explicitly listed on the P-list or U-list, it must be characterized by the generator.[1]

    • Toxicity: If the waste passes the TCLP (Toxicity Characteristic Leaching Procedure) limits, it is hazardous.[1] Given the structural similarity to other toxic anilines, treat as Hazardous Waste by default to ensure compliance [1].[1]

    • Halogen Content: The EPA requires specific treatment standards for halogenated organic compounds (HOCs) before land disposal.[1] Incineration is the Best Demonstrated Available Technology (BDAT) [2].[1]

  • Waste Codes:

    • If mixed with flammable solvents: D001 (Ignitable).[1]

    • If determined to be toxic via testing or knowledge of process: D003 (Reactive - unlikely) or state-specific codes for toxic organic waste.[1]

Emergency Procedures: Spills

Scenario: You drop a 10g vial of solid 4-(3,5-Difluorophenoxy)aniline on the floor.[1]

  • Evacuate & Ventilate: Clear the immediate area.[1][4] Dust inhalation is the primary acute risk.[1]

  • PPE Up: Don double nitrile gloves, a lab coat, and an N95 or P100 respirator (particulate protection).[1]

  • Containment: Cover the spill with a damp paper towel to prevent dust generation.[1] Do not dry sweep.[1]

  • Cleanup:

    • Scoop up the damp material and place it in a wide-mouth waste jar.[1]

    • Wipe the surface with a mild detergent solution (soap and water).[1] Aniline residues can be stubborn; verify cleaning with a UV lamp if fluorescence is suspected (common in some conjugated systems), though visual inspection is usually sufficient.[1]

    • Dispose of all cleanup materials as Solid Hazardous Waste .[1]

References

  • United States Environmental Protection Agency (EPA). (2023).[1] Hazardous Waste Characteristics: A User-Friendly Reference Document. Retrieved from [Link][1]

  • United States Environmental Protection Agency (EPA). (2023).[1] Land Disposal Restrictions for Halogenated Organic Compounds.[1] 40 CFR Part 268.[1] Retrieved from [Link][1][2]

  • PubChem. (2023).[1] Compound Summary: 4-(3,5-Difluorophenoxy)aniline (CAS 307308-83-4).[1][5][6] National Library of Medicine.[1] Retrieved from [Link][1]

  • Occupational Safety and Health Administration (OSHA). (2023).[1] Occupational Safety and Health Standards: Toxic and Hazardous Substances. 29 CFR 1910.1003.[1] Retrieved from [Link][1]

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